(+)-beta-Pinene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173682 | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19902-08-0 | |
| Record name | beta-Pinene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-β-Pinene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Pinene, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of (+)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the monoterpene (+)-β-pinene, a chiral molecule with significant potential in pharmaceutical and chemical synthesis. The document details the primary extraction methodologies, presenting quantitative data and experimental protocols to facilitate research and development.
Natural Sources of β-Pinene
β-Pinene is a common bicyclic monoterpene found in the essential oils of many plants. It exists as two enantiomers: (+)-β-pinene and (-)-β-pinene. The enantiomeric composition is highly dependent on the plant species. While (-)-β-pinene is more abundant in many common sources like pine species, (+)-β-pinene can be found in notable quantities in various essential oils. Identifying sources rich in the desired (+)-enantiomer is a critical first step for its isolation.
Turpentine (B1165885), the oleoresin from pine trees, is a major industrial source of pinenes, though it is often rich in the (-)-enantiomer of β-pinene.[1] Essential oils from various herbs and spices are also significant sources.
Table 1: Natural Sources of β-Pinene and Reported Enantiomeric Distribution
| Plant Species | Common Name | Plant Part | β-Pinene Content in Essential Oil (%) | Predominant β-Pinene Enantiomer |
| Pinus species | Pine | Needles, Resin | Varies (e.g., 21.5-55.3% in P. ponderosa)[2] | (-)[2] |
| Citrus sinensis | Sweet Orange | Peel | Varies | Not specified |
| Citrus limon | Lemon | Peel | Varies | Not specified |
| Rosmarinus officinalis | Rosemary | Leaves | Varies | Not specified |
| Cuminum cyminum | Cumin | Seeds | Varies | Not specified |
| Piper nigrum | Black Pepper | Fruit | Varies | Not specified |
| Myristica fragrans | Nutmeg | Seed | Varies | Not specified |
| Hops | Hops | Cones | Varies | Not specified |
| Dill | Dill | Herb | Varies | Not specified |
| Parsley | Parsley | Herb | Varies | Not specified |
| Basil | Basil | Leaves | Varies | Not specified |
Note: The enantiomeric ratio can vary based on geographic location, harvest time, and specific chemotype of the plant.
Extraction Methodologies
The extraction of β-pinene from its natural sources is primarily achieved through the isolation of the essential oil, followed by purification steps if necessary. The choice of extraction method depends on the starting material, desired purity, and scale of operation.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like β-pinene as it allows for vaporization at temperatures below the compound's boiling point.
Experimental Protocol: Laboratory-Scale Steam Distillation of Pine Needles
-
Material Preparation: Fresh pine needles are coarsely chopped to increase the surface area for efficient extraction.
-
Apparatus Setup: A standard laboratory steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a Clevenger apparatus or a separatory funnel).
-
Distillation: Steam is passed through the chopped pine needles. The steam volatilizes the essential oils, and the mixture of steam and oil vapor is then passed through the condenser.
-
Condensation and Separation: The vapor mixture is cooled and condensed back into a liquid. Due to the immiscibility of the essential oil and water, they form two distinct layers in the collection vessel.
-
Collection: The upper layer of essential oil is carefully separated from the aqueous layer (hydrosol).
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The composition of the essential oil, including the percentage of β-pinene and its enantiomeric ratio, is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and chiral GC.
Table 2: Steam Distillation Parameters and Yields (Illustrative)
| Parameter | Value |
| Plant Material | Pine Needles |
| Steam Flow Rate | 1-2 kg/h per kg of biomass |
| Distillation Time | 2-4 hours |
| Temperature | ~100 °C |
| Pressure | Atmospheric |
| Essential Oil Yield | 0.5 - 2.0% (w/w) |
| β-Pinene Purity in Oil | 5 - 30% |
Solvent Extraction
Solvent extraction is another common method for isolating essential oils. This technique involves the use of an organic solvent to dissolve the desired compounds from the plant matrix.
Experimental Protocol: Laboratory-Scale Solvent Extraction of β-Pinene from Plant Material
-
Material Preparation: The dried and ground plant material is placed in an extraction thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., hexane (B92381), ethanol, or a mixture) is added to the flask. The solvent is heated to its boiling point, and its vapor rises, condenses, and drips back onto the plant material, extracting the essential oils. This process is repeated for several cycles.
-
Solvent Removal: After extraction, the solvent is removed from the extract under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified by techniques such as liquid-liquid extraction or chromatography to isolate β-pinene.
-
Analysis: The purity and enantiomeric composition of the isolated β-pinene are determined by GC-MS and chiral GC.
Table 3: Solvent Extraction Parameters and Yields (Illustrative)
| Parameter | Value |
| Plant Material | Dried Rosemary Leaves |
| Solvent | Hexane |
| Solvent to Solid Ratio | 10:1 (v/w) |
| Extraction Time | 4-6 hours |
| Temperature | Boiling point of hexane (69 °C) |
| Essential Oil Yield | 2 - 5% (w/w) |
| β-Pinene Purity in Oil | 10 - 20% |
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a modern and green extraction technique that offers several advantages, including high selectivity, mild operating conditions, and the absence of organic solvent residues.
Experimental Protocol: Supercritical CO₂ Extraction of Essential Oil from Citrus Peel
-
Material Preparation: Dried and milled citrus peels are packed into the extraction vessel.
-
Extraction: Supercritical CO₂ is pumped through the extraction vessel at a specific temperature and pressure. The scCO₂ acts as a solvent, extracting the essential oils.
-
Separation: The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
Collection: The essential oil is collected from the bottom of the separator.
-
Analysis: The chemical profile of the essential oil, including the content and enantiomeric ratio of β-pinene, is analyzed by GC-MS and chiral GC.
Table 4: Supercritical Fluid Extraction Parameters and Yields for Orange Peel Essential Oil
| Parameter | Optimized Value |
| Pressure | 347.07 atm |
| Temperature | 55 °C |
| Dynamic Extraction Time | 30.16 min |
| CO₂ Flow Rate | 2-4 L/min |
| Cosolvent | Ethanol (optional, to enhance extraction of more polar compounds) |
| Essential Oil Yield | 0.04 - 1.18% (w/w)[3] |
| β-Pinene Purity in Oil | Varies |
Fractional Distillation of Turpentine
For the industrial production of β-pinene, fractional distillation of crude sulfate turpentine is the most common method.[4] This process separates the different terpene components based on their boiling points.
Experimental Protocol: Fractional Distillation of Turpentine
-
Pre-treatment: Crude turpentine is often pre-treated to remove sulfur compounds and other impurities.
-
Fractional Distillation: The purified turpentine is heated in a distillation column. The more volatile components, such as α-pinene (boiling point ~155-156 °C), vaporize first and are collected as the top fraction. As the temperature increases, fractions richer in β-pinene (boiling point ~166-167 °C) are collected.
-
Purification: The collected β-pinene fraction may undergo further distillation or other purification steps to achieve the desired purity.
-
Analysis: The purity of the isolated β-pinene is determined by GC.
Table 5: Fractional Distillation of Turpentine - Product Purity
| Product | Purity |
| α-Pinene | >95% |
| β-Pinene | >90%[5] |
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: General workflow for the extraction and purification of (+)-β-Pinene.
Caption: Classification of extraction methods for β-Pinene.
Conclusion
The selection of a suitable natural source and an efficient extraction and purification method are paramount for obtaining high-purity (+)-β-pinene. While turpentine remains a primary industrial feedstock, the exploration of essential oils from various botanicals offers alternative sources that may be richer in the desired (+)-enantiomer. Steam distillation and solvent extraction are well-established conventional methods, while supercritical fluid extraction presents a green and highly tunable alternative. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling further investigation into the therapeutic and synthetic applications of (+)-β-pinene. Further research is warranted to expand the database of plants with high concentrations of (+)-β-pinene and to optimize extraction protocols for maximizing its yield and purity.
References
- 1. scribd.com [scribd.com]
- 2. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. betapinene.com [betapinene.com]
- 5. CN86104632B - High-efficiency extraction of alpha-pinene and beta-pinene from turpentine - Google Patents [patents.google.com]
An In-depth Technical Guide to (+)-β-Pinene: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Pinene is a bicyclic monoterpene, an organic compound found abundantly in nature, particularly in the resin of coniferous trees.[1] As one of the two isomers of pinene, the other being α-pinene, it is a subject of significant interest in various scientific fields, including synthetic chemistry and drug development, due to its unique chemical structure and biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, physical and spectroscopic properties, and key chemical transformations of (+)-β-pinene.
Chemical Structure
β-Pinene is a bicyclic monoterpene with the molecular formula C10H16.[2] Its structure is characterized by a bicyclo[3.1.1]heptane skeleton with a gem-dimethyl group at C6 and an exocyclic double bond at C2.[3] This exocyclic double bond is the primary structural feature that distinguishes β-pinene from its isomer, α-pinene, which possesses an endocyclic double bond.[3]
The IUPAC name for (+)-β-pinene is (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane .[4]
References
The Biosynthetic Pathway of (+)-β-Pinene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-β-pinene, a prominent bicyclic monoterpene found throughout the plant kingdom. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual representations of the core biochemical processes to support research and development in fields ranging from chemical ecology to drug discovery.
The Core Biosynthetic Pathway
The biosynthesis of (+)-β-pinene originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway synthesizes the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3]
The subsequent steps, central to the formation of (+)-β-pinene, are catalyzed by two key enzymes:
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).[1][4] GPP serves as the universal precursor for all monoterpenes.
-
(+)-β-Pinene Synthase (PS): This specialist enzyme, a member of the terpene synthase (TPS) family, facilitates the complex cyclization of the linear GPP molecule into the bicyclic structure of (+)-β-pinene.[5][6] The reaction mechanism involves the isomerization of GPP to a linalyl diphosphate intermediate, followed by a series of carbocation rearrangements and the final deprotonation to yield the specific pinene isomer.[7][8] The stereochemistry of the final product is strictly controlled by the specific pinene synthase involved.[7] For instance, Cyclase III from Salvia officinalis (sage) is known to produce roughly equal amounts of (+)-α-pinene and (+)-β-pinene.[5][9]
Quantitative Data
The efficiency and output of the (+)-β-pinene biosynthetic pathway are governed by the kinetic properties of its enzymes and the resulting concentration of the final product within the plant. The following tables summarize key quantitative data from relevant plant species.
Table 1: Kinetic Parameters of Geranyl Diphosphate Synthase (GPPS)
| Plant Species | Enzyme Form | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Salvia officinalis | Homodimer | IPP | 12.5 | 0.49 | 3.9 x 10⁴ | [10] |
| DMAPP | 7.7 | - | - | [10] | ||
| Phalaenopsis bellina | Homodimer | IPP | 5.8 | 0.032 | 5.5 x 10³ | [10] |
| DMAPP | 11.2 | - | - | [10] | ||
| Humulus lupulus | Heterodimer | IPP | 2.5 | 0.18 | 7.2 x 10⁴ | [10] |
| DMAPP | 5.0 | - | - | [10] |
Table 2: Kinetic Parameters of Pinene Synthases
| Plant Species | Enzyme | Major Products | Kₘ for GPP (µM) | Reference |
| Pinus taeda | (-)-β-Pinene Synthase | (-)-β-Pinene | 3 | [7] |
| Artemisia annua | AaTPS5 | Camphene, (-)-α-Pinene, (-)-β-Pinene | Not specified | [1] |
| Salvia officinalis | Cyclase II | (-)-α-Pinene, (-)-β-Pinene, (-)-Camphene | Not specified | [11] |
| Salvia officinalis | Cyclase III | (+)-α-Pinene, (+)-β-Pinene | Not specified | [12] |
Table 3: Concentration of β-Pinene in Various Plant Species
| Plant Species | Tissue/Fraction | β-Pinene Concentration (% of total oil/oleoresin) | Reference |
| Salvia officinalis | Essential Oil | 3.08 - 9.14 | [13] |
| Artemisia annua | Essential Oil (vegetative stage) | 0.4 | [4] |
| Pinus taeda | Xylem Oleoresin | Varies with age and height | [5] |
| Artemisia annua | Essential Oil (wild, Bulgaria) | Not a major component | [14] |
| Salvia officinalis (Tunisia) | Essential Oil | 5.19 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the (+)-β-pinene biosynthetic pathway.
Extraction of Monoterpene Synthases from Plant Tissues
This protocol describes a general method for the extraction of active monoterpene synthases.
Materials:
-
Fresh or frozen plant tissue (e.g., leaves, needles, xylem shavings)
-
Liquid nitrogen
-
Extraction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Mortar and pestle or a suitable homogenizer
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a beaker containing ice-cold Extraction Buffer (approximately 3 mL of buffer per gram of tissue).
-
Stir the mixture on ice for 15-20 minutes to allow for enzyme extraction.
-
Filter the homogenate through several layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet any remaining solids.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for activity assays or subjected to further purification steps like ammonium (B1175870) sulfate (B86663) precipitation or chromatography.
Pinene Synthase Activity Assay
This protocol outlines the procedure to measure the enzymatic activity of pinene synthase.
Materials:
-
Crude or purified enzyme extract
-
Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM DTT
-
Substrate: Geranyl diphosphate (GPP) solution (e.g., 10 mM stock in a suitable buffer)
-
Organic solvent for extraction (e.g., n-hexane or diethyl ether) containing an internal standard (e.g., nonyl acetate (B1210297) or isobutylbenzene)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In a glass vial, prepare the reaction mixture by combining the Assay Buffer and the enzyme extract.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the GPP substrate to a final concentration of 10-50 µM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.
-
Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.
-
Vortex the mixture vigorously to extract the monoterpene products into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Analyze the organic phase by GC-MS to identify and quantify the pinene isomers produced.
GC-MS Analysis of Monoterpene Products
This protocol provides a general guideline for the analysis of monoterpenes using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 40-350
-
Data Analysis:
-
Identify the pinene isomers by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).
-
Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps to quantify the transcript levels of pinene synthase genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a suitable kit or a manual method (e.g., Trizol).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[15]
2. qRT-PCR:
-
Design and validate specific primers for the target pinene synthase gene(s) and a stable reference gene (e.g., actin, ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 30 seconds).
-
Include a melt curve analysis to verify the specificity of the amplification.
-
3. Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[2]
Visualizing the Pathway and Experimental Workflow
Graphical representations are crucial for understanding complex biological systems and experimental designs. The following diagrams were generated using the DOT language.
Caption: Biosynthetic pathway of (+)-β-pinene from the MEP pathway precursors.
Caption: A logical workflow for investigating the (+)-β-pinene biosynthetic pathway.
References
- 1. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]
- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-beta-pinene synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]
- 12. Monoterpene biosynthesis: isotope effects associated with bicyclic olefin formation catalyzed by pinene synthases from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvia officinalis L. from Italy: A Comparative Chemical and Biological Study of Its Essential Oil in the Mediterranean Context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. connectsci.au [connectsci.au]
A Technical Guide on the Pharmacological Properties of (+)-β-Pinene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: (+)-β-Pinene is a naturally occurring bicyclic monoterpene found in the essential oils of numerous plants, including conifers.[1][2] This document provides an in-depth technical overview of its diverse pharmacological properties, supported by preclinical data. Key activities include significant antimicrobial, neuropharmacological, anti-inflammatory, analgesic, and anticancer effects. This guide summarizes quantitative data, details relevant experimental protocols, and illustrates key mechanistic pathways to support further research and development of (+)-β-pinene as a potential therapeutic agent. A wide range of pharmacological activities have been reported for β-pinene, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, analgesic, and antitumor effects.[2][3][4][5]
Neuropharmacological Properties
(+)-β-Pinene has demonstrated significant activity within the central nervous system, exhibiting antidepressant, anxiolytic, and anticonvulsant properties in various preclinical models. These effects are primarily mediated through its interaction with the monoaminergic neurotransmitter systems.
Studies in rodent models have shown that β-pinene possesses antidepressant-like effects.[6][7] Its mechanism of action is linked to the modulation of the monoaminergic system, involving serotonergic (5-HT1A), noradrenergic (β-adrenergic), and dopaminergic (D1) pathways.[6][8][9] In the forced swimming test, β-pinene was found to increase mobility, an effect that was blocked by antagonists for 5-HT1A, β-adrenergic, and D1 receptors.[6] This suggests that (+)-β-pinene may act similarly to existing antidepressant drugs that target these signaling pathways.[6]
Signaling Pathway for Antidepressant-like Effects
Caption: Monoaminergic pathways modulated by (+)-β-pinene.
β-pinene has been shown to possess anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models in mice.[10][11] While both α- and β-pinene were tested, only β-pinene demonstrated a significant anticonvulsant effect at specific doses.[10][11] Oral administration of β-pinene at a dose of 400 mg/kg significantly decreased seizure intensity and increased the time to death in the animal models.[11] The estimated oral LD50 for β-pinene was determined to be greater than 2000 mg/kg, indicating low acute toxicity.[11] The mechanism may involve the modulation of GABAergic systems.[10]
Table 1: Neuropharmacological Effects of (+)-β-Pinene in Animal Models
| Pharmacological Effect | Animal Model | Dosing and Administration | Key Quantitative Results | Reference(s) |
|---|---|---|---|---|
| Antidepressant | Mouse (Forced Swim Test) | 100 mg/kg, i.p. | ~2-fold increase in mobility compared to imipramine. | [6] |
| Anticonvulsant | Mouse (PTZ-induced) | 400 mg/kg, p.o. | Significantly decreased seizure intensity; increased time of death. | [11] |
| Toxicity (Acute) | Mouse | Up to 2000 mg/kg, p.o. | LD50 > 2000 mg/kg. |[11] |
The FST is a standard preclinical model for assessing antidepressant-like activity.
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration: Mice are treated intraperitoneally (i.p.) with (+)-β-pinene (e.g., 100 mg/kg), a vehicle control (e.g., saline with a surfactant), or a positive control like imipramine.
-
Procedure: Thirty minutes after injection, mice are individually placed into a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Observation: The animals are recorded for a period of 6 minutes. The duration of immobility (when the mouse remains floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Antimicrobial Activity
(+)-β-Pinene has demonstrated broad-spectrum microbicidal activity against various pathogenic fungi and bacteria.[12][13] Notably, the antimicrobial effects are enantiomer-specific, with the (+)-enantiomers of both α- and β-pinene showing activity while the (-)-enantiomers are inactive.[3][12][13]
The compound is particularly effective against fungi, with lower Minimum Inhibitory Concentrations (MICs) observed for species like Cryptococcus neoformans compared to bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Time-kill curve analysis showed that (+)-β-pinene was highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes.[12][13][14] Furthermore, it exhibits synergistic activity with conventional antibiotics such as ciprofloxacin (B1669076) against MRSA.[12][13][14]
Table 2: Antimicrobial Activity of (+)-β-Pinene
| Microorganism | Test | Quantitative Result (µg/mL) | Reference(s) |
|---|---|---|---|
| Candida albicans | MIC | 312 | [12] |
| Cryptococcus neoformans | MIC | 117 | [12] |
| Rhizopus oryzae | MIC | 2500 | [12] |
| MRSA | MIC | 4150 |[12] |
The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Microbial strains are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in culture broth to the final target concentration.
-
Assay Setup: The assay is performed in 96-well microtiter plates. (+)-β-Pinene is serially diluted in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of (+)-β-pinene that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Properties
Preclinical studies support the anti-inflammatory and analgesic potential of β-pinene.[1][15][16][17] Its anti-inflammatory mechanism involves the modulation of key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-challenged macrophages.[18] This is achieved by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[18]
The analgesic effects have been observed in models of inflammatory and neuropathic pain.[18][19] Essential oils rich in β-pinene have been shown to inhibit nociception in acetic acid-induced writhing, formalin, and hot-plate tests in mice.[17]
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by (+)-β-pinene.
Anticancer Activity
β-pinene has demonstrated potential as an anticancer agent, particularly in synergistic combinations.[3] Studies have shown that a combination of β-pinene with the chemotherapeutic drug paclitaxel (B517696) exerts a significant synergistic antitumor effect against non-small-cell lung carcinoma (NSCLC) cells.[20][21] This combination was found to enhance paclitaxel-stimulated mitotic cell cycle arrest and apoptosis.[3] In leukemia cell models, β-pinene has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential role in controlling the expansion of malignant cells.[22]
Table 3: Anticancer Activity of β-Pinene
| Cancer Type | Model | Treatment | Key Finding | Reference(s) |
|---|---|---|---|---|
| Non-Small-Cell Lung Carcinoma (NSCLC) | A549 & H460 cell lines | β-Pinene + Paclitaxel | Synergistic effect; enhanced apoptosis and mitotic arrest. | [3][20] |
| Leukemia | In vitro cell models | β-Pinene | Inhibition of leukemia cell growth and induction of apoptosis. |[22] |
Pharmacokinetics
β-pinene is a lipophilic compound, which allows for its ready absorption through dermal application.[23] Studies involving both dermal application and inhalation of related monoterpenes like α-pinene show a rapid increase in plasma levels, followed by fast distribution into tissues and subsequent elimination through metabolism and excretion.[23][24] The bioavailability of pinenes can be limited by their rapid metabolism and elimination from the body.[25] The total blood clearance for α-pinene is high (approx. 1.1 L·h⁻¹·kg⁻¹), with a small fraction eliminated unchanged in exhaled air (~8%) and urine (<0.001%), indicating extensive metabolic conversion.[24]
General Workflow for a Pharmacokinetic Study
Caption: Typical workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that (+)-β-pinene is a pharmacologically active molecule with significant therapeutic potential across several domains, including neurology, infectious diseases, inflammation, and oncology. Its well-defined mechanisms of action, particularly its modulation of the monoaminergic and NF-κB pathways, provide a solid foundation for further investigation.
Future research should focus on comprehensive dose-response studies, chronic toxicity evaluations, and elucidation of its metabolic pathways. The synergistic effects observed with conventional drugs like paclitaxel and ciprofloxacin are particularly promising and warrant further exploration in advanced preclinical models. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic applications for human health.
References
- 1. proleviate.com [proleviate.com]
- 2. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis [frontiersin.org]
- 7. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of alpha- and beta-pinene effect on PTZ-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]
- 14. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 15. Discover Beta-pinene: The fragrant compound in pine trees with many health-supporting properties â NaturalNews.com [naturalnews.com]
- 16. caringsunshine.com [caringsunshine.com]
- 17. Analgesic Potential of Terpenes Derived from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]
- 23. accurateclinic.com [accurateclinic.com]
- 24. Uptake, distribution and elimination of alpha-pinene in man after exposure by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
(+)-beta-Pinene derivatives and their potential applications
An In-depth Technical Guide to (+)-beta-Pinene Derivatives and Their Potential Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The document is structured to offer actionable insights and detailed methodologies for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, a bicyclic monoterpene, is a readily available and versatile chiral building block derived from natural sources, primarily the essential oils of pine trees.[1][2] Its unique strained ring system and reactive double bond make it an attractive starting material for the synthesis of a diverse array of derivatives with significant pharmacological potential.[3] Research into its derivatives has revealed promising activities, including antifungal, antimicrobial, and anticancer properties, positioning them as valuable leads in the development of new therapeutic agents.[4][5][6]
Synthesis of Key this compound Derivatives
The chemical modification of this compound allows for the introduction of various functional groups, leading to compounds with enhanced biological activity. Key synthetic pathways often involve the functionalization of the exocyclic double bond.
Synthesis of Myrtanol (B1616370) and Myrtanyl Acid Derivatives
A common strategy involves the conversion of β-pinene to myrtanol via hydroboration, followed by oxidation to myrtanyl acid. This acid can then be converted into a variety of amide and acylthiourea derivatives.[7]
Caption: Synthetic workflow from (+)-β-Pinene to bioactive derivatives.
Synthesis of Thiazole (B1198619) Derivatives
Thiazole-containing compounds are known for their broad spectrum of biological activities. Novel anticancer agents have been developed by incorporating a thiazole moiety onto the β-pinene scaffold.[5]
Data on Biological Activities
The derivatization of this compound has yielded compounds with potent and, in some cases, broad-spectrum biological activities. The following tables summarize the quantitative data from various studies.
Table 1: Antifungal Activity of Myrtanyl Amide and Acylthiourea Derivatives
The following IC₅₀ values demonstrate the in vitro activity of various derivatives against common plant pathogens.[7][8]
| Compound | C. gloeosporioides | F. proliferatum | A. kikuchiana | Phomopsis sp. | P. capsici |
| 4e | 108.31 µmol/L | 39.21 µmol/L | 77.26 µmol/L | 57.18 µmol/L | >500 µmol/L |
| 4h | 134.19 µmol/L | 41.98 µmol/L | 101.42 µmol/L | 120.53 µmol/L | >500 µmol/L |
| 4j | 198.72 µmol/L | 201.15 µmol/L | 154.29 µmol/L | 131.67 µmol/L | >500 µmol/L |
| 4o | >500 µmol/L | >500 µmol/L | >500 µmol/L | >500 µmol/L | 0.18 µmol/L |
| 4q | 201.43 µmol/L | 187.33 µmol/L | 145.67 µmol/L | 100.29 µmol/L | 24.38 µmol/L |
| 4r | 21.64 µmol/L | 210.54 µmol/L | 103.51 µmol/L | 115.47 µmol/L | 25.16 µmol/L |
| Carbendazim | 0.87 µmol/L | 2.62 µmol/L | 1.05 µmol/L | 1.57 µmol/L | 3.43 µmol/L |
Table 2: Anticancer Activity of β-Pinene-Based Thiazole Derivatives
A series of β-pinene-based thiazole derivatives were evaluated for their in vitro cytotoxic activity against three human cancer cell lines.[5]
| Compound | Hela (Cervical Cancer) | CT-26 (Colon Carcinoma) | SMMC-7721 (Hepatoma) |
| 5a | 20.16 ± 0.21 µM | 25.48 ± 0.18 µM | 23.14 ± 0.25 µM |
| 5d | 10.24 ± 0.11 µM | 15.36 ± 0.24 µM | 13.52 ± 0.19 µM |
| 5g | 3.48 ± 0.14 µM | 8.84 ± 0.16 µM | 6.69 ± 0.15 µM |
| 5j | 12.15 ± 0.19 µM | 19.85 ± 0.21 µM | 15.43 ± 0.17 µM |
| Cisplatin | 8.52 ± 0.15 µM | 13.27 ± 0.13 µM | 10.23 ± 0.16 µM |
Table 3: Antimicrobial Activity of Bis-Hydronopyl Quaternary Ammonium Salts
Three bis-hydronopyl derivatives of β-pinene were assessed for their activity against various plant pathogenic fungi and bacteria.[9]
| Compound | Organism | EC₅₀ (µg/mL) | MIC (µg/mL) |
| 3a | C. acutatum | 0.538 | - |
| 3a | T. cucumeris | 1.09 | - |
| 3a | E. coli | - | 12.5 |
| 3a | S. aureus | - | 6.25 |
| 3b | C. acutatum | 1.77 | - |
| 3b | E. coli | - | 25 |
| 3b | S. aureus | - | 12.5 |
| 3c | C. acutatum | 1.45 | - |
| 3c | E. coli | - | 25 |
| 3c | S. aureus | - | 12.5 |
| Carbendazim | C. acutatum | 0.61 | - |
Mechanism of Action: Induction of Apoptosis
Further investigation into the anticancer properties of the β-pinene-based thiazole derivative 5g revealed that its cytotoxic effects on Hela cells are mediated through the induction of apoptosis via a mitochondrial-dependent pathway.[5] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of key apoptotic proteins.[5][10]
Caption: Apoptosis induction pathway by a β-pinene thiazole derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of Myrtanyl Acid Amide Derivatives[7]
-
Synthesis of Myrtanol: To a solution of β-pinene (0.2 mol) in tetrahydrofuran (B95107) (THF, 100 mL), a 1 M solution of borane (B79455) in THF (BH₃-THF, 80 mL) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 4 hours. Subsequently, water (20 mL), a 3 M NaOH solution (30 mL), and 30% H₂O₂ (30 mL) are added sequentially while maintaining the temperature below 20 °C. The reaction mixture is then stirred for an additional 4 hours at 50 °C. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield myrtanol.
-
Synthesis of Myrtanyl Acid: Myrtanol (0.2 mol) is dissolved in glacial acetic acid (200 mL). This solution is slowly added to a solution of chromic anhydride (B1165640) (CrO₃, 0.6 mol) in glacial acetic acid (250 mL) and water (50 mL). The mixture is stirred at room temperature for 10 hours. The resulting solution is poured into ice water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give myrtanyl acid.
-
Synthesis of Amide Derivatives: Myrtanyl acid (10 mmol) is dissolved in SOCl₂ (10 mL) and refluxed for 4 hours. Excess SOCl₂ is removed by distillation. The resulting acyl chloride is dissolved in anhydrous dichloromethane (B109758) (20 mL) and added dropwise to a solution of the desired amine (11 mmol) and triethylamine (B128534) (15 mmol) in dichloromethane (30 mL) at 0 °C. The mixture is stirred at room temperature for 5 hours, then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)[8]
-
The synthesized compounds are dissolved in acetone (B3395972) to prepare stock solutions.
-
The stock solutions are added to potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations.
-
The medium is poured into sterile Petri dishes. A control group containing acetone and a blank group without any solvent are also prepared.
-
A 5 mm mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, is placed in the center of each plate.
-
The plates are incubated at 25 ± 1 °C.
-
When the mycelial growth in the blank group reaches the edge of the plate, the diameter of the mycelial colony in all plates is measured.
-
The percentage of inhibition is calculated, and the data is used to determine the IC₅₀ value for each compound.
In Vitro Anticancer Activity Assay (MTT Assay)[11]
-
Human cancer cell lines (e.g., Hela, CT-26, SMMC-7721) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.
-
Cells are seeded into 96-well plates at a density of 5×10³ cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 hours).
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC₅₀ values are determined.
Conclusion
This compound is a valuable, renewable resource for the synthesis of structurally diverse and biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, antimicrobial, and anticancer agents. The data and protocols presented in this guide highlight the promising opportunities for developing novel therapeutics from this natural scaffold. Further research, including lead optimization, in vivo efficacy studies, and toxicological profiling, is warranted to translate these findings into clinical applications.
References
- 1. [PDF] Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Pinene Derived Products With Enhanced In Vitro Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 7. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens [mdpi.com]
- 8. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Action of (+)-β-Pinene: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Mechanisms of a Promising Natural Antimicrobial Agent
Introduction
(+)-β-Pinene, a bicyclic monoterpene found abundantly in the essential oils of many plants, has emerged as a compound of significant interest in the search for novel antimicrobial agents.[1][2][3] Its demonstrated efficacy against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains, underscores its potential as a standalone therapeutic or as an adjuvant to conventional antibiotics. This technical guide provides a comprehensive overview of the known mechanisms of action of (+)-β-pinene as an antimicrobial agent, intended for researchers, scientists, and drug development professionals. We will delve into its effects on microbial structures and functions, present quantitative data, detail experimental protocols, and visualize the key pathways and processes involved.
Core Antimicrobial Mechanisms of (+)-β-Pinene
The antimicrobial activity of (+)-β-pinene is multifaceted, involving a combination of actions that disrupt microbial viability and virulence. The primary mechanisms identified to date include disruption of cell membrane integrity and function, inhibition of essential enzymes, and interference with biofilm formation.
Disruption of Microbial Cell Membrane Integrity and Function
A primary target of (+)-β-pinene is the microbial cell membrane, a critical barrier for maintaining cellular homeostasis. Its lipophilic nature facilitates its interaction with and insertion into the lipid bilayer, leading to a cascade of disruptive events.
Studies on yeast have shown that β-pinene can inhibit the transport of protons and potassium ions, with a more pronounced effect when ethanol (B145695) is the substrate, suggesting a mitochondrial localization of this inhibition.[4][5] This disruption of ion gradients leads to the depolarization of the cell membrane. The dissipation of the membrane potential is a critical event that compromises cellular energy production and transport processes, ultimately leading to cell death. While direct studies on bacterial membrane potential are needed, it is plausible that a similar mechanism of action occurs.
The insertion of (+)-β-pinene into the cell membrane is thought to increase its fluidity, leading to a loss of its selective permeability.[4] This is evidenced by the leakage of essential intracellular components, such as potassium ions. Although direct quantification of potassium leakage induced by (+)-β-pinene in bacteria is not extensively documented, this is a recognized mechanism for many lipophilic antimicrobial compounds.
Inhibition of Microbial Enzymes
(+)-β-Pinene has been shown to inhibit the activity of several microbial enzymes that are crucial for pathogenesis and survival.
Significant inhibitory effects of (+)-β-pinene have been observed against phospholipase and esterase enzymes, particularly in Cryptococcus neoformans.[6][7] At sub-inhibitory concentrations, (+)-β-pinene was found to inhibit 72% of esterase activity in this fungus.[6][7] Phospholipases and esterases are important virulence factors for many pathogens, involved in host cell damage and nutrient acquisition. Their inhibition by (+)-β-pinene can therefore directly attenuate the pathogenicity of the microorganism.
While the current body of research primarily highlights the inhibition of these two enzyme classes, the broad-spectrum activity of (+)-β-pinene suggests that other essential microbial enzymes may also be targeted. Further investigation into its effects on enzymes involved in key metabolic pathways such as respiratory chain enzymes, DNA replication (e.g., DNA gyrase), and cell wall synthesis (e.g., sortases) is warranted.
Anti-Biofilm Activity
Bacterial and fungal biofilms present a major challenge in clinical settings due to their inherent resistance to antimicrobial agents. (+)-β-Pinene has demonstrated significant activity in preventing the formation of biofilms.
Studies on Candida albicans have shown that (+)-β-pinene can significantly reduce biofilm formation.[1][6] At its Minimum Inhibitory Concentration (MIC), it reduced biofilm formation by 54%, and at twice the MIC, it completely prevented biofilm formation.[1][6] The exact mechanism by which (+)-β-pinene inhibits biofilm formation is still under investigation but may involve the disruption of cell adhesion, interference with quorum sensing pathways, and/or inhibition of the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm.
Quorum sensing (QS) is a cell-to-cell communication system that regulates gene expression in response to population density and is often crucial for biofilm formation and virulence factor production. While direct evidence for the inhibition of specific QS pathways by (+)-β-pinene is still emerging, the ability of many natural compounds to interfere with QS signaling suggests this as a plausible mechanism for its anti-biofilm activity.
Synergistic Effects with Conventional Antimicrobials
A particularly promising aspect of (+)-β-pinene is its ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains.
A significant synergistic effect has been observed when (+)-β-pinene is combined with ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This combination resulted in a substantial reduction in the MIC of both compounds.[6][7] While the precise molecular mechanism is not fully elucidated, it is hypothesized that (+)-β-pinene may increase the permeability of the bacterial cell wall and membrane, thereby facilitating the entry of ciprofloxacin to its intracellular target, DNA gyrase. Another potential mechanism is the inhibition of efflux pumps, which are a major contributor to antibiotic resistance by actively transporting drugs out of the bacterial cell. Terpenes, as a class of molecules, have been shown to inhibit bacterial efflux pumps, suggesting a similar role for (+)-β-pinene.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity of (+)-β-pinene.
Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-β-Pinene against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Candida albicans | ATCC 10231 | 187 | [1] |
| Cryptococcus neoformans | ATCC 28957 | 78.12 | [1] |
| Rhizopus oryzae | ATCC 2257 | 780 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 6,250 | [6] |
Table 2: Enzyme Inhibition by (+)-β-Pinene
| Enzyme | Microorganism | Inhibition (%) | Concentration | Reference(s) |
| Esterase | Cryptococcus neoformans | 72% | Sub-MIC | [6][7] |
| Phospholipase | Cryptococcus neoformans | - | Sub-MIC | [6][7] |
Table 3: Anti-Biofilm Activity of (+)-β-Pinene against Candida albicans
| Concentration | Biofilm Inhibition (%) | Reference(s) |
| MIC | 54% | [1][6] |
| 2 x MIC | 100% | [1][6] |
Table 4: Synergistic Activity of (+)-β-Pinene with Ciprofloxacin against MRSA
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | Reference(s) |
| (+)-β-Pinene | 6,250 | 662 | 9.4 | [6] |
| Ciprofloxacin | - | 0.06 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is commonly used to determine the MIC of antimicrobial agents.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial culture, (+)-β-pinene stock solution, resazurin (B115843) solution (as a viability indicator).
-
Procedure:
-
Prepare serial two-fold dilutions of (+)-β-pinene in the appropriate broth in the wells of a 96-well plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted compound. Include positive (microbe + broth) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).
-
Crystal Violet Biofilm Assay
This assay is used to quantify biofilm formation.
-
Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, microbial culture, (+)-β-pinene, crystal violet solution (0.1% w/v), ethanol (95%).
-
Procedure:
-
Dispense the microbial culture, adjusted to a starting OD600 of approximately 0.1, into the wells of a 96-well plate containing various concentrations of (+)-β-pinene.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms by air-drying or with methanol.
-
Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
Urease Inhibition Assay
This protocol can be adapted to assess the inhibitory effect of (+)-β-pinene on urease activity.
-
Materials: 96-well plate, urease enzyme solution, urea (B33335) solution (substrate), phosphate (B84403) buffer (pH 7.4), Berthelot's reagents (phenol-nitroprusside and alkaline hypochlorite), (+)-β-pinene solution.
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, (+)-β-pinene at various concentrations, and the urease enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the urea substrate to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of ammonia (B1221849) produced using Berthelot's reagents. This involves adding the phenol-nitroprusside and alkaline hypochlorite (B82951) solutions and incubating for color development.
-
Measure the absorbance at approximately 625 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor.
-
Bacterial Sortase A Inhibition Assay
This is a fluorescence-based assay to screen for inhibitors of Sortase A.
-
Materials: 96-well black microtiter plates, recombinant Sortase A enzyme, a fluorogenic peptide substrate (e.g., Dabcyl-QALPETGEE-Edans), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5), (+)-β-pinene solution.
-
Procedure:
-
In the wells of a black 96-well plate, add the assay buffer, the fluorogenic substrate, and (+)-β-pinene at various concentrations.
-
Initiate the reaction by adding the Sortase A enzyme to each well.
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of (+)-β-pinene to the rate of the control reaction without the inhibitor.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Figure 1: Overview of the Antimicrobial Mechanisms of (+)-β-Pinene. This diagram illustrates the three primary mechanisms by which (+)-β-pinene exerts its antimicrobial effects: disruption of the cell membrane, inhibition of essential enzymes, and inhibition of biofilm formation.
Figure 2: General Experimental Workflow for Investigating the Antimicrobial Mechanism of (+)-β-Pinene. This flowchart outlines the typical sequence of experiments performed to characterize the antimicrobial properties and mechanism of action of a natural compound like (+)-β-pinene.
Figure 3: Proposed Synergistic Mechanism of (+)-β-Pinene and Ciprofloxacin. This diagram illustrates the potential mechanisms by which (+)-β-pinene enhances the activity of ciprofloxacin, including increased membrane permeability and inhibition of efflux pumps.
Conclusion and Future Directions
(+)-β-Pinene demonstrates a compelling profile as a natural antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, inhibit key enzymes, prevent biofilm formation, and act synergistically with conventional antibiotics makes it a promising candidate for further drug development.
Future research should focus on several key areas to fully elucidate its therapeutic potential:
-
Broadening the Scope of Enzyme Inhibition Studies: Investigating the effect of (+)-β-pinene on a wider range of essential microbial enzymes will provide a more complete picture of its inhibitory actions.
-
Elucidating the Molecular Details of Synergy: In-depth studies are needed to uncover the precise molecular mechanisms underlying the synergistic effects of (+)-β-pinene with various antibiotics, including the identification of specific efflux pumps it may inhibit.
-
Investigating Quorum Sensing Inhibition: Direct assessment of the impact of (+)-β-pinene on specific quorum sensing pathways will clarify its role in disrupting bacterial communication and virulence.
-
In Vivo Efficacy and Safety Studies: While in vitro data are promising, comprehensive in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of (+)-β-pinene in relevant animal models of infection.
A deeper understanding of these aspects will be crucial for the translation of (+)-β-pinene from a promising natural compound into a clinically valuable antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of sortase, a bacterial surface protein anchoring transpeptidase, by beta-sitosterol-3-O-glucopyranoside from Fritillaria verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the bacterial surface protein anchoring transpeptidase sortase by medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]
- 9. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of (+)-β-Pinene: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of (+)-β-pinene, focusing on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. We consolidate quantitative data from key studies, detail experimental protocols, and present signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.
Introduction
(+)-β-Pinene is one of the two isomers of pinene, a major constituent of turpentine (B1165885) and essential oils from coniferous trees. Its diverse biological activities have garnered significant scientific interest, positioning it as a valuable lead compound for the development of novel therapeutics. This document synthesizes the current understanding of its molecular mechanisms and therapeutic targets.
Antimicrobial and Anti-biofilm Activity
(+)-β-Pinene has demonstrated significant microbicidal activity against a range of pathogenic fungi and bacteria. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes.
Quantitative Antimicrobial Data
| Microorganism | MIC (µg/mL) | MMC (µg/mL) | Reference |
| Candida albicans | 187 | - | |
| Cryptococcus neoformans | 117 | - | |
| Rhizopus oryzae | 780 | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4,150 | - |
Inhibition of Fungal Virulence Factors
(+)-β-Pinene has been shown to inhibit enzymes crucial for fungal pathogenesis, such as phospholipase and esterase, particularly in Cryptococcus neoformans. Furthermore, it effectively prevents biofilm formation by Candida albicans. At twice its minimum inhibitory concentration (MIC), (+)-β-pinene completely inhibited biofilm formation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of (+)-β-pinene is typically determined using the broth microdilution method. A standardized microbial inoculum is added to a series of microtiter plate wells containing two-fold serial dilutions of (+)-β-pinene in a suitable broth medium. The plate is incubated under appropriate conditions for the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-Inflammatory Effects
(+)-β-Pinene exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies on the closely related α-pinene provide a strong basis for its mechanism of action.
Modulation of Inflammatory Cytokines
In lipopolysaccharide (LPS)-stimulated RBL-2H3 mast cells, (-)-β-pinene has been shown to significantly decrease the gene expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). It also inhibits the release of β-hexosaminidase, a marker of mast cell degranulation.
Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of pinene isomers are largely attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, α-pinene has been demonstrated to inhibit the phosphorylation of ERK and JNK, components of the MAPK pathway, and reduce the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Signaling Pathway Diagram: Anti-Inflammatory Action of Pinene
Caption: Anti-inflammatory signaling pathway of pinene.
Experimental Protocol: Western Blot for NF-κB Translocation
To assess the effect of (+)-β-pinene on NF-κB translocation, nuclear and cytoplasmic protein fractions are separated from treated and untreated cells. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. A decrease in the p65 band in the nuclear fraction of treated cells compared to the control indicates inhibition of NF-κB translocation.
Neuroprotective and Antidepressant-like Effects
(+)-β-Pinene has shown promise in the context of neurodegenerative diseases and mood disorders through its interaction with key neurotransmitter systems and its antioxidant properties.
Monoaminergic System Modulation
The antidepressant-like effects of β-pinene are mediated through its interaction with the monoaminergic system. Studies have shown that its effects can be blocked by antagonists of the serotonin (B10506) 5-HT1A receptor, the β-adrenergic receptor, and the dopamine (B1211576) D1 receptor, indicating that (+)-β-pinene likely targets these receptors to exert its therapeutic action.
Anticholinesterase and Antioxidant Activity
In a model of Alzheimer's disease, β-pinene demonstrated neuroprotective effects by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine (B1216132) levels in the brain. It also re-established antioxidant levels and protected mitochondrial function, suggesting a multi-faceted approach to neuroprotection.
Logical Relationship Diagram: Neuroprotective Mechanisms
Caption: Neuroprotective mechanisms of (+)-β-pinene.
Anticancer Activity
(+)-β-Pinene has demonstrated anticancer properties, particularly in synergy with existing chemotherapeutic agents.
Synergistic Effects with Paclitaxel
In non-small-cell lung carcinoma (NSCLC) cells, β-pinene exhibits a synergistic anticancer effect when co-administered with paclitaxel. This combination leads to an increase in apoptosis and mitotic cell cycle arrest.
Induction of Apoptosis
The anticancer mechanism of pinene involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.
Signaling Pathway Diagram: Pro-Apoptotic Action of Pinene
An In-Depth Technical Guide to the In Vitro Cytotoxicity of (+)-β-Pinene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of (+)-β-pinene, a naturally occurring monoterpene, on various cancer cell lines. This document synthesizes key findings on its anticancer activity, delineates common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of β-pinene has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. While specific IC50 values for (+)-β-pinene are distributed across various studies and sometimes investigated as part of essential oils or in combination therapies, the available data indicates its activity against multiple cancer types. For instance, β-pinene has demonstrated inhibitory effects on leukemia and non-small-cell lung cancer cell lines.[1][2] It has also been shown to act synergistically with conventional chemotherapy drugs like paclitaxel (B517696).[3][4]
A detailed summary of IC50 values from various studies will be presented here as more specific data becomes available in the literature. Researchers are encouraged to consult primary research articles for specific values related to their cell line of interest.
Mechanisms of (+)-β-Pinene-Induced Cytotoxicity
(+)-β-Pinene exerts its anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating cancerous cells. Evidence suggests that β-pinene and its derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] Key molecular events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]
A critical regulatory step in this pathway is the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies on pinene have shown that it can up-regulate Bax and down-regulate Bcl-2, thereby promoting apoptosis.[5][6] This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptosis pathway.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lseee.net [lseee.net]
- 6. Pinene Promotes Liver Cancer Cell Apoptosis by Regulating the Bcl-2/Bax/Caspase-3 Pathway | MedScien [lseee.net]
neuroprotective properties of (+)-beta-pinene
An In-depth Technical Guide to the Neuroprotective Properties of (+)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of numerous plants, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the multifaceted mechanisms underlying its neuroprotective effects, focusing on its antioxidant, anti-inflammatory, anti-cholinesterase, and anti-amyloidogenic properties. We present a detailed summary of quantitative data from key preclinical studies, outline the experimental protocols used to evaluate its efficacy, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring (+)-β-pinene as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex, involving oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, protein aggregation, and cholinergic deficits.[1][2] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel disease-modifying agents.
(+)-β-Pinene (beta-pinene) is a major constituent of the essential oils of coniferous trees and various herbs.[3] It is one of two structural isomers of pinene, the other being α-pinene.[4] A growing body of preclinical evidence suggests that β-pinene possesses a wide range of pharmacological activities, including potent neuroprotective effects.[3][4] This guide synthesizes the current understanding of β-pinene's neuroprotective actions, providing the technical detail necessary to inform future research and development.
Mechanisms of Neuroprotection
The neuroprotective effects of (+)-β-pinene are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[1] β-Pinene has demonstrated significant antioxidant properties by directly scavenging free radicals and enhancing the endogenous antioxidant defense system.
In an intracerebroventricular streptozotocin (B1681764) (ICV-STZ)-induced model of sporadic Alzheimer's disease in rats, treatment with β-pinene (100 and 200 mg/kg) for 21 days significantly restored the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase.[1] This treatment also re-established mitochondrial complex activities (I, II, and IV), which are crucial for cellular energy metabolism and are often impaired by oxidative stress.[1] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.
Anti-Inflammatory Effects
Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, exacerbates neuronal damage.[5][6] β-Pinene has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways. Like its isomer α-pinene, β-pinene is thought to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][9][10] By inhibiting NF-κB, β-pinene can effectively reduce the production of these inflammatory mediators.[7] Furthermore, studies on related terpenes suggest modulation of the mitogen-activated protein kinase (MAPK) signaling pathways, which are also central to the inflammatory response.[7]
Cholinesterase Inhibition
A decline in the neurotransmitter acetylcholine (B1216132) (ACh) is a hallmark of Alzheimer's disease, leading to cognitive deficits.[11] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[12] β-Pinene has been identified as an effective AChE inhibitor. In vitro studies have shown that β-pinene can inhibit AChE with an IC50 value of 71.45 ± 5.77 µg/mL (524.5 ± 42.4 µM).[13] Another study reported 48.5% inhibition of AChE at a concentration of 1 mM.[14] In vivo, administration of β-pinene (100 and 200 mg/kg) to STZ-treated rats significantly attenuated the increased AChE activity, helping to restore cholinergic function.[1] In-silico molecular docking studies have revealed that β-pinene interacts with the active sites of human AChE, sharing a similar binding pocket to the established drug galantamine.[1]
Anti-Amyloidogenic Properties
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central pathological feature of Alzheimer's disease.[11][15] These aggregates are neurotoxic, inducing oxidative stress and inflammation.[16] Recent in vitro research has demonstrated that β-pinene can mitigate Aβ-mediated neurotoxicity. In a study using PC12 neuronal cells exposed to Aβ₁₋₄₂, β-pinene showed a significant neuroprotective effect.[16] Furthermore, using a Thioflavin T (ThT) fluorometric assay and transmission electron microscopy (TEM), β-pinene was found to inhibit the fibrillization and reduce the density of Aβ₁₋₄₂ aggregates.[16] This suggests that β-pinene may directly interfere with the Aβ aggregation cascade, a crucial upstream event in AD pathogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of (+)-β-pinene.
Table 1: In Vitro Neuroprotective Effects of (+)-β-Pinene
| Assay/Model | Target/Effect | Concentration | Result | Reference |
| AChE Inhibition Assay | Acetylcholinesterase (AChE) | IC50 | 71.45 ± 5.77 µg/mL (524.5 ± 42.4 µM) | |
| AChE Inhibition Assay | Acetylcholinesterase (AChE) | 1 mM | 48.5% Inhibition | [14] |
| PC12 Cell Viability (MTT Assay) | Protection against Aβ₁₋₄₂ toxicity | Up to 50 µM | Significant neuroprotective effect | |
| Thioflavin T (ThT) Assay | Aβ₁₋₄₂ Fibril Formation | Not specified | Inhibition of fibril formation | [16] |
Table 2: In Vivo Neuroprotective Effects of (+)-β-Pinene
| Animal Model | Treatment Protocol | Key Endpoints | Results | Reference |
| Wistar Rats (ICV-STZ induced sAD) | 100 & 200 mg/kg, p.o. for 21 days | Cognitive Performance (MWM, NOR) | Significantly enhanced cognitive performance | [1] |
| AChE Activity | Attenuated altered AChE activity | [1] | ||
| Antioxidant Levels (SOD, Catalase) | Significantly re-established antioxidant levels | [1] | ||
| Mitochondrial Complexes (I, II, IV) | Significantly restored mitochondrial capacities | [1] | ||
| Mice (PTZ-induced convulsions) | 400 mg/kg, p.o. | Time of Death | Significantly increased time of death | [17] |
| Hippocampal Nitrite (B80452) Level | Significantly reduced nitrite level | [17] | ||
| Striatal Dopamine & Norepinephrine | Significantly reduced neurotransmitter content | [17] |
Legend: AChE - Acetylcholinesterase; IC50 - Half maximal inhibitory concentration; MWM - Morris Water Maze; NOR - Novel Object Recognition; p.o. - per os (by mouth); PTZ - Pentylenetetrazole; sAD - sporadic Alzheimer's Disease; SOD - Superoxide Dismutase; STZ - Streptozotocin.
Experimental Protocols
This section details the methodologies employed in key studies to investigate the neuroprotective properties of (+)-β-pinene.
In Vivo Models
-
ICV-STZ Model of Sporadic Alzheimer's Disease
-
Animals: Male Wistar rats are used.
-
Induction: A single intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) is administered bilaterally into the lateral ventricles to induce a state mimicking sporadic AD, characterized by cognitive deficits, oxidative stress, and neuroinflammation.
-
Treatment: β-pinene is administered orally (p.o.) at doses ranging from 50 to 200 mg/kg daily for a period of 21 days.[1] A positive control group may receive a standard drug like galantamine (e.g., 2 mg/kg).[1]
-
Behavioral Assessment: Cognitive function is evaluated using tests like the Morris Water Maze (MWM) to assess spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.[1]
-
Biochemical Analysis: After the treatment period, brain tissues (hippocampus and cortex) are collected. Homogenates are used to measure AChE activity, levels of oxidative stress markers (e.g., malondialdehyde, nitric oxide), and the activity of antioxidant enzymes (SOD, catalase, glutathione (B108866) peroxidase). Mitochondrial complex activities are also assessed.[1]
-
In Vitro Models
-
Aβ-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla tumor, are cultured in appropriate media. They are often semi-differentiated with Nerve Growth Factor (NGF) to acquire a more neuron-like phenotype.[16]
-
Toxicity Induction: Cells are exposed to aggregated amyloid-beta peptide (Aβ₁₋₄₂) (e.g., 0-1 µM) for 24 hours to induce neurotoxicity.[16]
-
Treatment: Cells are co-incubated with Aβ₁₋₄₂ and various concentrations of β-pinene (e.g., 1-200 µM).[16]
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically, providing an indication of cell survival.[16]
-
Key Analytical Techniques
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Procedure: The reaction mixture contains phosphate (B84403) buffer, DTNB, the enzyme (AChE), and varying concentrations of the inhibitor (β-pinene). The reaction is initiated by adding the substrate (ATCI). The rate of color change is monitored, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
-
-
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Procedure: Aβ₁₋₄₂ peptide is incubated under conditions that promote aggregation (e.g., 37°C with agitation) in the presence or absence of β-pinene. At various time points, aliquots are mixed with ThT solution. The fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm) to quantify the extent of fibril formation.[16]
-
Signaling Pathways and Visualizations
The neuroprotective actions of β-pinene are orchestrated through the modulation of complex intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and typical experimental designs.
Anti-Inflammatory Signaling
β-Pinene is proposed to inhibit neuroinflammation by suppressing the NF-κB and MAPK pathways in microglia, the brain's resident immune cells.
Caption: Proposed anti-inflammatory mechanism of (+)-β-pinene via inhibition of NF-κB and MAPK pathways.
Antioxidant Response Pathway
β-Pinene may enhance cellular antioxidant defenses by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant response pathway by (+)-β-pinene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of a test compound.
Caption: Standard experimental workflow for in vivo neuroprotection studies.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the neuroprotective potential of (+)-β-pinene. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, cholinergic deficits, and amyloid-beta aggregation, makes it a highly attractive candidate for the development of therapies for complex neurodegenerative diseases like Alzheimer's. The quantitative data from preclinical models provide a solid foundation for its efficacy.
Future research should focus on several key areas. More detailed dose-response studies are needed to establish optimal therapeutic windows. Investigations into the blood-brain barrier permeability and pharmacokinetic profile of β-pinene are critical for its translation into clinical use. Furthermore, studies in transgenic animal models of AD and PD would provide more robust evidence of its disease-modifying capabilities. The development of novel delivery systems, such as nanoformulations, could also enhance its bioavailability and therapeutic efficacy.[18] Ultimately, the comprehensive data available on (+)-β-pinene warrants its continued exploration as a lead compound in the pipeline for next-generation neurotherapeutics.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Monoterpenes and Diterpenes in Combating Alzheimer Disease Mechanisms and Clinical Insights: A Comprehensive Review - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Insecticidal Potential of (+)-β-Pinene: A Technical Guide for Researchers
An In-depth Examination of the Bioactivity, Experimental Evaluation, and Mode of Action of a Promising Natural Insecticide against Agricultural Pests.
Introduction
The mounting concerns over the environmental impact and development of resistance associated with synthetic insecticides have catalyzed the search for effective and eco-friendly alternatives. Among the promising candidates are plant-derived essential oils and their constituent monoterpenes. (+)-β-Pinene, a bicyclic monoterpene naturally abundant in the resins of coniferous trees and various other plants, has emerged as a significant subject of interest for its notable insecticidal properties. This technical guide provides a comprehensive overview of the insecticidal activity of (+)-β-pinene against key agricultural pests, intended for researchers, scientists, and professionals in the field of insecticide development. This document synthesizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and elucidates its primary mode of action through signaling pathway diagrams.
Data Presentation: Insecticidal Efficacy of β-Pinene
The insecticidal activity of β-pinene has been evaluated against a range of agricultural pests, primarily through contact and fumigant toxicity bioassays. The following table summarizes the key quantitative data from various studies, focusing on lethal concentrations (LC50) and mortality rates. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as insect species, life stage, application method, and exposure duration.
| Pest Species | Common Name | Bioassay Type | Concentration/Dose | Exposure Time | Mortality Rate (%) | LC50 | Reference |
| Sitophilus oryzae | Rice Weevil | Fumigant | 500 µl/L air | 12 h | 66.7 | - | [1] |
| Sitophilus oryzae | Rice Weevil | Fumigant | 300 µl/L air | 24 h | 100 | - | [1][2] |
| Semiaphis heraclei | - | Spraying | 1000 mg/L | 72 h | <75.00 | - | [3] |
| Mythimna separata | Northern armyworm | - | - | 72 h | 4.00 | - | |
| Aphis nerii | Oleander Aphid | Contact | - | - | Weak Toxicity | >10 mg/L | [4] |
| Myzus persicae | Green Peach Aphid | Fumigant | 6 µL/L air | 72 h | ~80 | - | [5] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
The evaluation of the insecticidal properties of (+)-β-pinene involves a series of standardized bioassays. Below are detailed methodologies for the most common experimental setups.
Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile compounds like β-pinene in an enclosed space.
-
Insect Rearing: The target insect species, such as the rice weevil (Sitophilus oryzae), is reared on a suitable diet (e.g., whole wheat or rice) under controlled conditions of temperature (e.g., 27±1°C), relative humidity (e.g., 70±5%), and photoperiod.[1] Adults of a uniform age are selected for the bioassay.
-
Experimental Setup: The bioassay is typically conducted in airtight containers, such as glass jars or plastic vials (e.g., 115 ml capacity).[1] A specific number of adult insects (e.g., 10) are introduced into each container.
-
Application of (+)-β-Pinene: A measured amount of (+)-β-pinene is applied to a filter paper or a cotton ball, which is then placed inside the container, ensuring no direct contact with the insects.[1] The containers are then sealed. Concentrations are typically expressed as microliters of the compound per liter of air (µl/L air).
-
Control Group: A control group is maintained under the same conditions but without the application of β-pinene.
-
Data Collection: Mortality is recorded at specific time intervals (e.g., 6, 12, 24, 48, 72, and 96 hours).[1] Insects are considered dead if they show no movement when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Contact Toxicity Bioassay (Leaf-Dipping Method for Aphids)
This method evaluates the toxicity of a substance upon direct contact with the insect cuticle.
-
Insect Rearing: Aphids, such as the oleander aphid (Aphis nerii), are reared on their host plants in a controlled environment.[4] Third-instar nymphs are often used for bioassays.[4]
-
Preparation of Test Solutions: (+)-β-Pinene is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted with distilled water containing an emulsifying agent (e.g., Triton X-100) to create a series of concentrations.[4]
-
Application: Host plant leaves are dipped into the test solutions for a specific duration (e.g., 10-30 seconds). The leaves are then allowed to air dry.
-
Experimental Unit: The treated leaves are placed in petri dishes containing a moist substrate (e.g., agar) to maintain turgor. A specific number of aphids are then transferred onto the treated leaves.
-
Control Group: A control group is established using leaves treated only with the solvent and emulsifier solution.
-
Data Collection and Analysis: Mortality is assessed after a set period (e.g., 24, 48, 72 hours). The LC50 is calculated using probit analysis.
Repellency Bioassay (Area Preference Method)
This assay determines the ability of a compound to repel insects from a treated area.
-
Experimental Arena: A petri dish or a similar circular arena is used. A filter paper disc is cut to fit the bottom of the dish and is then cut in half.
-
Treatment: One half of the filter paper is treated with a solution of (+)-β-pinene in a solvent, while the other half is treated with the solvent alone (control). The solvent is allowed to evaporate completely.
-
Insect Introduction: A specific number of insects are released in the center of the petri dish. The dish is then covered.
-
Data Collection: After a predetermined time, the number of insects on the treated and control halves of the filter paper are counted.
-
Data Analysis: The percentage of repellency (PR) is calculated using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Mandatory Visualization
Experimental Workflow for Insecticidal Activity Assessment
The following diagram illustrates a typical workflow for the evaluation of a natural compound's insecticidal properties.
References
Introduction: (+)-β-Pinene, a Versatile Renewable Feedstock for Sustainable Polymers
(+)-β-Pinene, a primary component of turpentine (B1165885), is emerging as a significant renewable feedstock for the polymer industry.[1] Derived from pine trees, this bicyclic monoterpene offers a sustainable alternative to fossil fuel-based monomers, contributing to the development of a circular bio-economy.[1][2] Its unique chemical structure allows for the synthesis of a variety of polymers with tunable properties, making it a versatile building block for advanced materials.[3][4] The polymers derived from β-pinene have shown potential in a range of applications, including as additives for rubbers, in food packaging, and even in the production of chewing gum.[5] This guide provides a technical overview of the polymerization of (+)-β-pinene, focusing on the prevalent cationic polymerization methods and exploring alternative routes to novel bio-based polymers.
Cationic Polymerization of (+)-β-Pinene: The Primary Synthesis Route
Cationic polymerization is the most extensively studied and commercially viable method for converting β-pinene into poly(β-pinene).[6] This process typically involves an initiation step where a carbocation is formed, followed by propagation as the cation reacts with monomer units, and is eventually terminated. The mechanism is often described as an isomerization polymerization, where the initial monomer structure rearranges during the process.[7]
The Mechanism of Cationic Polymerization
The cationic polymerization of β-pinene proceeds through a unique oxonium ion-carbenium ion propagation mechanism, particularly when initiated by certain catalysts.[8] The process involves the opening of the four-membered ring in the β-pinene monomer.[8] The general mechanism can be visualized as follows:
Key Parameters and Experimental Data
The success of β-pinene polymerization is highly dependent on the choice of catalyst, initiator, solvent, and reaction temperature. Various Lewis acids have been employed as catalysts, with titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) being prominent examples.[6][9] The molecular weight and polydispersity of the resulting polymer can be controlled by tuning these reaction conditions.
| Catalyst/Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| "H₂O"/EtAlCl₂ | Methylchloride/Methylcyclohexane | -80 | - | up to 40,000 | - | [9] |
| TMPCl/TiCl₄/TMEDA | Dichloromethane/Hexane | -78 | 100 | 5500 | - | [9][10] |
| "H₂O"/AlCl₃/Diphenyl ether | Dichloromethane/n-hexane | 20 | - | - | - | [9] |
| AlCl₃ | Toluene | Room Temp | - | ~4500 | - | [2][6] |
| Acidic Montmorillonite Clay | No Solvent | 0 | 65 | 3990 | 1.2-1.4 | [9] |
| TiCl₄ | Dichloromethane | -20 | ~100 | 2350 | 1.92 | [9] |
| TiCl₄ | Dichloromethane | Room Temp | ~100 | 1800 | 1.26 | [9] |
Note: "H₂O" refers to adventitious moisture acting as an initiator. TMPCl = 2-chloro-2,4,4-trimethylpentane; TMEDA = N,N,N′,N′-tetramethylethylenediamine; EtAlCl₂ = Ethylaluminum dichloride.
Experimental Protocol: Cationic Polymerization with TiCl₄
The following provides a generalized experimental protocol for the cationic polymerization of β-pinene using a TiCl₄-based initiating system.[9]
Materials:
-
(+)-β-Pinene (purified)
-
Dichloromethane (DCM, freshly distilled from CaH₂)[9]
-
n-Hexane (Hx)
-
2-chloro-2,4,4-trimethylpentane (TMPCl, initiator)[9]
-
Titanium tetrachloride (TiCl₄, catalyst)[9]
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA, nucleophilic additive)[9]
-
Hydrochloric acid (HCl, 0.1 M)[6]
-
Sodium hydroxide (B78521) (NaOH) solution
-
Citric acid solution
-
Nitrogen gas
Procedure:
-
A reaction flask is thoroughly dried and purged with nitrogen gas.
-
The solvent (e.g., a mixture of DCM and hexane), β-pinene, initiator (TMPCl), and nucleophilic additive (TMEDA) are added to the flask.[9]
-
The reaction mixture is cooled to the desired temperature (e.g., -78°C using a dry ice/isopropanol bath, or maintained at room temperature).[9]
-
The polymerization is initiated by the addition of the TiCl₄ catalyst.[9]
-
The reaction is allowed to proceed with stirring for a specified time, during which samples may be taken to monitor monomer conversion via techniques like size exclusion chromatography (SEC).
-
The polymerization is terminated by adding a quenching agent, such as a dilute HCl solution.[6]
-
The catalyst is removed by washing the organic phase with a dilute NaOH solution, followed by a citric acid solution, and finally with water.
-
The resulting polymer solution is dried, and the poly(β-pinene) is isolated, often by precipitation in a non-solvent or by solvent evaporation.
Alternative Polymerization Routes: Ring-Opening Polymerization of β-Pinene Derivatives
While cationic polymerization is the most direct route, β-pinene can also be chemically transformed into other monomers for polymerization. A notable example is the synthesis of nopinone (B1589484) lactone from β-pinene, which can then undergo ring-opening polymerization (ROP) to produce polyesters with distinct properties.[11][12] This approach broadens the scope of materials that can be derived from this renewable feedstock.
Synthesis of Poly(nopinone lactone)
The transformation of β-pinene to poly(nopinone lactone) involves a two-step monomer synthesis followed by ring-opening polymerization.[11]
Experimental Protocol: Synthesis and ROP of Nopinone Lactone
Monomer Synthesis: [11]
-
Ozonolysis: β-pinene is subjected to ozonolysis to yield nopinone.
-
Baeyer-Villiger Oxidation: The resulting nopinone undergoes a Baeyer-Villiger oxidation, for example using m-chloroperoxybenzoic acid (mCPBA), to form nopinone lactone. This can be performed under solvent-free conditions to selectively isolate one regioisomer.
Ring-Opening Polymerization: [11]
-
The nopinone lactone monomer is dissolved in a dry solvent such as toluene.
-
A suitable catalyst, for instance, a yttrium-bis(phenolate) or indium-salan complex, is added to the monomer solution.
-
The mixture is stirred at a specific temperature (e.g., room temperature or 110°C) for a designated time.
-
The polymerization is quenched, and the polymer is precipitated in a non-solvent like a pentane/ether mixture.
-
The resulting poly(nopinone lactone) is dried and characterized.
Properties and Applications of β-Pinene-Based Polymers
The properties of polymers derived from β-pinene can be tailored based on the polymerization method and conditions.
Poly(β-pinene)
-
Thermal Properties: Poly(β-pinene) typically exhibits a glass transition temperature (Tg) that can be influenced by its molecular weight. For instance, high molecular weight poly(β-pinene) has shown a Tg of 65°C.[7] The softening point has been observed to increase with molecular weight, plateauing around 140°C for Mn above ~1500 g/mol .[9]
-
Physical Properties: The density of poly(β-pinene) is approximately 0.98 g/mL at 25°C.[13]
-
Applications: Due to its properties, poly(β-pinene) is used in adhesives, coatings, and as a tackifier resin.[1][14] Hydrogenated versions of high-molecular-weight poly(β-pinene) have shown promise as high-performance optical plastics with good transparency and thermal stability.[15]
Poly(nopinone lactone)
-
Thermal Properties: This polyester (B1180765) is thermally stable, with a 5% weight loss temperature (Td,5%) of 350°C.[11] It is an amorphous polymer with a glass transition temperature of 23°C.[11][12]
-
Mechanical Properties: Poly(nopinone lactone) exhibits elastomeric behavior with a high elongation at break of 559 ± 46%.[11][12]
-
Applications: Its elastomeric properties make it an excellent candidate for use as a soft block in thermoplastic elastomers, broadening the application profile of terpene-based polymers.[11][12]
Conclusion
(+)-β-Pinene stands out as a promising, renewable feedstock for the synthesis of a diverse range of polymers. Cationic polymerization remains the most direct and well-established method for producing poly(β-pinene), with extensive research into various catalyst systems to control the polymer's properties. Furthermore, the chemical transformation of β-pinene into other polymerizable monomers, such as nopinone lactone for ring-opening polymerization, opens up avenues for creating novel bio-based polyesters with unique characteristics like elastomeric behavior. As the demand for sustainable materials grows, the continued exploration of polymerization techniques and the development of new applications for β-pinene-based polymers will be crucial for advancing the bio-economy.
References
- 1. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of high molecular weight poly (β-pinene) | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions | MDPI [mdpi.com]
- 10. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - βâPinene-Based Polyester from Renewable Feedstock with Elastomeric Behavior - American Chemical Society - Figshare [acs.figshare.com]
- 13. POLY-BETA-PINENE | 70750-58-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable cycloolefin polymer from pine tree oil for optoelectronics material: living cationic polymerization of β-pinene and catalytic hydrogenation of high-molecular-weight hydrogenated poly(β-pinene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data of (+)-β-Pinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-β-pinene, a bicyclic monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a valuable resource for identification, characterization, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for (+)-β-pinene, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.74 | s | 1H | H-10a |
| 4.72 | s | 1H | H-10b |
| 2.42 - 2.35 | m | 1H | H-1 |
| 2.34 - 2.27 | m | 1H | H-5 |
| 2.22 - 2.15 | m | 1H | H-4a |
| 2.13 - 2.06 | m | 1H | H-4b |
| 1.99 - 1.92 | m | 1H | H-3a |
| 1.88 - 1.81 | m | 1H | H-3b |
| 1.25 | s | 3H | H-9 |
| 0.84 | s | 3H | H-8 |
¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Atom |
| 149.3 | C-2 |
| 112.1 | C-10 |
| 45.9 | C-1 |
| 40.8 | C-5 |
| 38.0 | C-7 |
| 31.5 | C-4 |
| 31.3 | C-3 |
| 26.3 | C-6 |
| 23.0 | C-9 |
| 21.4 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-β-pinene is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | =C-H stretch (exocyclic methylene) |
| 2980-2870 | Strong | C-H stretch (alkane) |
| 1640 | Medium | C=C stretch (exocyclic methylene) |
| 888 | Strong | =C-H bend (out-of-plane, exocyclic methylene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of (+)-β-pinene shows a molecular ion peak and a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 136 | 20 | [M]⁺ (Molecular Ion) |
| 121 | 30 | [M-CH₃]⁺ |
| 105 | 15 | [M-C₂H₅]⁺ |
| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |
| 79 | 40 | |
| 68 | 55 | |
| 41 | 60 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of (+)-β-pinene in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Employ proton decoupling to simplify the spectrum.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of neat (+)-β-pinene onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Obtain a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder.
-
Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of (+)-β-pinene into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (+)-β-pinene.
Methodological & Application
Application Notes and Protocols for the Synthesis of (+)-β-Pinene Derivatives with Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antifungal evaluation of derivatives of (+)-β-pinene, a naturally abundant monoterpene. The protocols detailed below are intended to serve as a practical guide for the development of novel antifungal agents derived from this versatile scaffold.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies. Natural products, with their inherent structural diversity and biological activity, represent a promising source of novel drug leads. (+)-β-Pinene, a major constituent of turpentine (B1165885) oil, has garnered significant attention as a chiral starting material for the synthesis of bioactive molecules. Its unique bicyclic structure provides a rigid framework that can be functionalized to interact with specific biological targets. This document outlines the synthesis of several classes of (+)-β-pinene derivatives, including amides, acylthioureas, and quaternary ammonium (B1175870) salts, and details the protocols for evaluating their antifungal efficacy.
Data Presentation: Antifungal Activity of (+)-β-Pinene Derivatives
The antifungal activity of various (+)-β-pinene derivatives is summarized in the tables below. The data, presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, have been compiled from multiple studies to facilitate a comparative analysis of their efficacy against a range of fungal pathogens.
Table 1: Antifungal Activity of (+)-β-Pinene Amide and Acylthiourea Derivatives
| Compound ID | Derivative Type | Fungal Species | IC50 (µmol/L) | Reference |
| 4e | Amide | Colletotrichum gloeosporioides | <200 | [1] |
| Fusarium proliferatum | 39.21 | [1] | ||
| Alternaria kikuchiana | 38.8 | [1] | ||
| Phomopsis sp. | <200 | [1] | ||
| 4h | Amide | Colletotrichum gloeosporioides | <200 | [1] |
| Fusarium proliferatum | 41.98 | [1] | ||
| Alternaria kikuchiana | <200 | [1] | ||
| Phomopsis sp. | 20.43 | [1] | ||
| 4q | Acylthiourea | Fusarium proliferatum | <200 | [1] |
| Phytophthora capsici | <200 | [1] | ||
| 4r | Acylthiourea | Colletotrichum gloeosporioides | 21.64 | [1] |
| Phytophthora capsici | <200 | [1] | ||
| 4o | Acylthiourea | Phytophthora capsici | 0.18 | [1][2] |
Table 2: Antifungal Activity of (+)-β-Pinene Quaternary Ammonium Salt Derivatives
| Compound ID | Derivative Type | Fungal Species | MIC (µg/mL) | Reference |
| 3a | bis-hydronopyl dimethyl ammonium bromide | Colletotrichum acutatum | 0.538 (EC50) | [3] |
| 4a | β-PQA salt | Fusarium oxysporum f. sp. niveum | - | [4][5] |
| Phytophthora nicotianae var. nicotianae | - | [4][5] | ||
| Rhizoctonia solani | - | [4][5] | ||
| Diplodia pinea | - | [4][5] | ||
| Fusicoccum aesculi | - | [4][5] | ||
| 4a | β-PQA salt | Escherichia coli | 2.5 | [4][5] |
| Pseudomonas aeruginosa | 0.625 | [4][5] | ||
| Staphylococcus aureus | 1.25 | [4][5] | ||
| Bacillus subtilis | 1.25 | [4][5] |
Table 3: Antifungal Activity of (+)-β-Pinene and Related Monoterpenes
| Compound | Fungal Species | MIC (µmol/L) | Reference |
| (+)-β-Pinene | Candida spp. | <56.25 to 1800 | [6][7] |
| (+)-α-Pinene | Candida albicans | 117 - 4150 (µg/mL) | [8] |
| (-)-Myrtenol | Candida spp. | 23 - 51 (µg/mL) | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of key (+)-β-pinene derivatives and for the assessment of their antifungal activity are provided below.
Synthesis Protocols
The general synthetic pathways for the preparation of amide, acylthiourea, and quaternary ammonium salt derivatives of (+)-β-pinene are outlined.
Myrtanylamine serves as a key intermediate for the synthesis of various amide and acylthiourea derivatives.
Materials:
-
(+)-β-Pinene
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
Diethyl ether
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH2Cl2)
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Sodium metal
Procedure:
-
Hydroboration-Oxidation: To a solution of (+)-β-pinene in diethyl ether, add BH3-THF complex dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Cool the mixture to 0°C and add NaOH solution followed by the slow addition of H2O2. Stir for 1 hour, then separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain myrtanol (B1616370).
-
Oxidation to Myrtanal: Dissolve the myrtanol in CH2Cl2 and add PCC. Stir the mixture at room temperature for 2-4 hours. Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH2Cl2. Concentrate the filtrate to yield myrtanal.
-
Oximation: Reflux a mixture of myrtanal, hydroxylamine hydrochloride, and sodium acetate in ethanol for 1-2 hours. Cool the reaction mixture and pour it into water. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain myrtanal oxime.
-
Reduction to Myrtanylamine: In a flask equipped with a reflux condenser, dissolve myrtanal oxime in ethanol. Add sodium metal in small portions to the refluxing solution. After the addition is complete, continue refluxing for another 2-3 hours. Cool the reaction, add water, and extract with diethyl ether. Dry the organic layer and concentrate to yield myrtanylamine.
Materials:
-
Myrtanylamine
-
Substituted benzoyl chloride
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve myrtanylamine and triethylamine in CH2Cl2 at 0°C.
-
Add the substituted benzoyl chloride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired amide derivative.[10]
Materials:
-
Myrtanylamine
-
Carbon disulfide
-
Triethylamine
-
Substituted aniline (B41778)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
To a solution of myrtanylamine and triethylamine in acetone, add carbon disulfide dropwise at 0°C. Stir at room temperature for 2-3 hours.
-
Add a solution of the substituted aniline in acetone and then add DCC.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the acylthiourea derivative.[10]
Materials:
-
Myrtanol (from Protocol 1, Step 1)
-
Thionyl chloride (SOCl2)
-
Tertiary amine (e.g., N,N-dimethylethanolamine)
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
Chlorination: React myrtanol with SOCl2 to produce myrtanyl chloride.
-
Amination: React myrtanyl chloride with a tertiary amine, such as N,N-dimethylethanolamine, to form the tertiary amine derivative.
-
Quaternization: Dissolve the tertiary amine derivative in acetonitrile and add an excess of an alkyl halide (e.g., methyl iodide). Stir the mixture at room temperature for 24-48 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold acetonitrile, and dry under vacuum to obtain the pure quaternary ammonium salt.[4][11]
Antifungal Activity Protocols
The following protocols are standard methods for assessing the in vitro antifungal activity of synthesized compounds.
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][9][12]
Materials:
-
Synthesized (+)-β-pinene derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Sterile saline or water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on an appropriate agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Molds: Grow the mold on an agar plate until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration and dilute in RPMI-1640 to obtain a final inoculum of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles, the endpoint is often defined as a ≥50% reduction in turbidity.[9] The MIC can be determined visually or by measuring the optical density using a microplate reader.
This method is commonly used for filamentous fungi to determine the concentration of a compound that inhibits mycelial growth by 50%.[10]
Materials:
-
Synthesized (+)-β-pinene derivatives
-
Filamentous fungal strains (e.g., Fusarium spp., Alternaria spp.)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Solvent for dissolving compounds (e.g., DMSO, acetone)
-
Positive control fungicide (e.g., Carbendazim)
Procedure:
-
Compound-Amended Media: Prepare PDA and cool it to 45-50°C. Add the test compound dissolved in a small amount of solvent to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement: When the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.
Visualization of Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes and experimental workflows described in these application notes.
Caption: Synthesis of (+)-β-Pinene Amide Derivatives.
Caption: Synthesis of (+)-β-Pinene Acylthiourea Derivatives.
Caption: Synthesis of (+)-β-Pinene Quaternary Ammonium Salts.
Caption: Broth Microdilution MIC Assay Workflow.
Mechanism of Antifungal Action
While the precise mechanisms of action for all derivatives are not fully elucidated, several studies suggest potential targets. Azole derivatives containing monoterpene fragments are thought to inhibit the fungal enzyme CYP51, which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[9] Quaternary ammonium salts are known to disrupt cell membrane integrity, leading to leakage of cellular contents and cell death.[4] For some derivatives, the mechanism may involve interference with the cell wall, as suggested by increased MIC values in the presence of osmotic protectants like sorbitol.[6]
Caption: Potential Antifungal Mechanisms of Action.
Conclusion
(+)-β-Pinene is a readily available and versatile natural product that serves as an excellent starting point for the development of novel antifungal agents. The derivatization of the pinane (B1207555) skeleton with various functional groups, such as amides, acylthioureas, and quaternary ammonium salts, has been shown to yield compounds with potent and broad-spectrum antifungal activity. The protocols and data presented herein provide a valuable resource for researchers in the field of antifungal drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for optimizing their therapeutic potential.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel β-Pinene Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel β-Pinene Quaternary Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Enantioselective Synthesis of (+)-β-Pinene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Pinene is a bicyclic monoterpene of significant interest in the pharmaceutical and fragrance industries. Its chiral structure makes it a valuable starting material for the asymmetric synthesis of more complex molecules. While numerous methods exist for the isolation of β-pinene from natural sources, these often yield mixtures of enantiomers and other terpenes. This document details a robust, multi-step protocol for the enantioselective synthesis of (+)-β-pinene, starting from the readily available chiral precursor, (+)-α-pinene. The synthesis proceeds through the key intermediates (+)-verbenone and cis-verbenol, followed by an elimination reaction and final isomerization to yield the target compound with high enantiomeric purity.
Overall Synthetic Pathway
The enantioselective synthesis of (+)-β-pinene is accomplished through a four-step process starting from (+)-α-pinene. The initial step involves the allylic oxidation of (+)-α-pinene to produce (+)-verbenone. This is followed by the stereoselective reduction of the ketone functionality in (+)-verbenone to yield (+)-cis-verbenol. The hydroxyl group of the resulting alcohol is then converted to a tosylate, a good leaving group, to facilitate an elimination reaction which primarily yields (+)-α-pinene. The final step is the palladium-catalyzed isomerization of (+)-α-pinene to the desired (+)-β-pinene.
Caption: Workflow for the enantioselective synthesis of (+)-β-pinene.
Data Presentation
The following table summarizes the typical yields and enantiomeric excess (ee) for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Allylic Oxidation | (+)-α-Pinene | (+)-Verbenone | 43-45 | >98 |
| 2 | Stereoselective Reduction (Luche) | (+)-Verbenone | (+)-cis-Verbenol | ~90 | >98 |
| 3 | Tosylation and Elimination | (+)-cis-Verbenol | (+)-α-Pinene | 70-80 (two steps) | >98 |
| 4 | Catalytic Isomerization | (+)-α-Pinene | (+)-β-Pinene | ~95 (conversion) | >98 |
Experimental Protocols
Step 1: Synthesis of (+)-Verbenone from (+)-α-Pinene
This protocol is adapted from a well-established procedure for the allylic oxidation of α-pinene.
Materials:
-
(+)-α-Pinene (98.6% ee)
-
Lead tetraacetate
-
Benzene (dry)
-
Potassium hydroxide (B78521)
-
Ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium dichromate dihydrate
-
Sulfuric acid (concentrated)
-
Celite
Procedure:
-
In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine 25.0 g (0.183 mol) of (+)-α-pinene and 350 mL of dry benzene.
-
Heat the mixture to 65°C.
-
Add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes.
-
Maintain the reaction at 65°C with stirring for 1 hour.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite pad with several portions of benzene.
-
To the filtrate, add 300 mL of water and stir vigorously for 1 hour.
-
Filter the two-phase system through Celite to remove precipitated lead oxide.
-
Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of ether.
-
Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to obtain a mixture of acetates.
-
Without further purification, add 150 mL of a 10% potassium hydroxide solution in aqueous methanol to the acetate (B1210297) mixture at room temperature and stir for 24 hours.
-
Pour the mixture into a separatory funnel, dilute with 200 mL of water, and extract with four 150-mL portions of ether.
-
Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols.
-
Dissolve the alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.
-
Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.
-
Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Dilute with 200 mL of water, transfer to a separatory funnel, separate the layers, and extract the aqueous phase with three 200-mL portions of ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford (+)-verbenone.
Step 2: Stereoselective Reduction of (+)-Verbenone to (+)-cis-Verbenol
This procedure utilizes a Luche reduction for the 1,2-reduction of an α,β-unsaturated ketone.
Materials:
-
(+)-Verbenone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
In a round-bottom flask, dissolve (+)-verbenone in methanol.
-
Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride in small portions over 15-20 minutes.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude (+)-cis-verbenol, which can be purified by column chromatography if necessary.
Step 3: Conversion of (+)-cis-Verbenol to (+)-α-Pinene via Tosylation and Elimination
This two-step, one-pot procedure converts the alcohol into an alkene.
Materials:
-
(+)-cis-Verbenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (dry)
-
Potassium tert-butoxide (t-BuOK)
-
Diethyl ether
Procedure:
-
Dissolve (+)-cis-verbenol in dry pyridine in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully add the reaction mixture to ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate in vacuo at low temperature to obtain the crude (+)-cis-verbenyl tosylate.
-
Immediately dissolve the crude tosylate in tert-butanol.
-
Add a solution of potassium tert-butoxide in tert-butanol dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the elimination by TLC or GC.
-
Cool the reaction, pour into water, and extract with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully by rotary evaporation (using a cooled bath to avoid loss of the volatile product).
-
The resulting crude product is primarily (+)-α-pinene, which can be purified by careful fractional distillation.
Step 4: Catalytic Isomerization of (+)-α-Pinene to (+)-β-Pinene
This protocol describes the isomerization using a palladium-based catalyst.[1]
Materials:
-
(+)-α-Pinene
-
Palladium catalyst on a diatomite support (5% Pd)
-
High-temperature reaction vessel
Procedure:
-
Place the (+)-α-pinene into a reaction kettle equipped with a stirrer and a heating system.
-
Add the palladium on diatomite catalyst.
-
Heat the reaction mixture to a temperature between 120-180°C (an optimal temperature may be around 150°C).
-
Maintain the reaction at this temperature with vigorous stirring for 0.5-1 hour.
-
Monitor the isomerization process using GC analysis to determine the ratio of α-pinene to β-pinene.
-
Upon reaching the desired conversion, cool the reaction mixture.
-
Separate the catalyst by filtration.
-
The resulting liquid is a mixture of pinenes, which can be purified by fractional distillation to isolate the (+)-β-pinene.
Concluding Remarks
The presented multi-step synthesis provides a reliable and enantioselective route to (+)-β-pinene from a readily available chiral starting material. The protocols for each step are based on established chemical transformations and can be adapted for various laboratory scales. This application note serves as a comprehensive guide for researchers requiring access to enantiomerically pure (+)-β-pinene for applications in drug discovery, synthesis of natural products, and the development of new fragrances. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-β-Pinene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-β-Pinene is a bicyclic monoterpene commonly found in the essential oils of various plants, including pine trees, rosemary, and parsley. It is known for its woody, pine-like aroma and is utilized in the fragrance, food, and pharmaceutical industries. As a key component in many natural products, accurate and reliable quantification of (+)-β-pinene is crucial for quality control, formulation development, and research into its biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like (+)-β-pinene from complex matrices.[1][2][3] This application note provides a detailed protocol for the GC-MS analysis of (+)-β-pinene.
Experimental Protocols
This section details the methodology for the analysis of (+)-β-pinene using GC-MS, including sample preparation, instrument parameters, and data analysis.
1. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For essential oils or pure compounds, a simple dilution is typically sufficient.
-
Materials:
-
(+)-β-Pinene standard
-
Hexane (B92381) or ethanol (B145695) (GC grade)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
-
-
Protocol for Standard Solutions:
-
Prepare a stock solution of (+)-β-pinene (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like hexane or ethanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 to 10 µg/mL.[4]
-
Transfer the standard solutions to 2 mL autosampler vials for GC-MS analysis.
-
-
Protocol for Essential Oil Samples:
-
Accurately weigh a known amount of the essential oil.
-
Dilute the essential oil with a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibration range.[5] A dilution factor of 1:10 or 1:100 is common.
-
Vortex the solution to ensure homogeneity.
-
If necessary, centrifuge the sample to remove any particulate matter.[6]
-
Transfer the diluted sample to a 2 mL autosampler vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of (+)-β-pinene. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow of 1 mL/min[1] |
| Injection Volume | 1 µL[5] |
| Injector Temperature | 250 °C[5] |
| Split Ratio | 50:1 (can be adjusted based on concentration)[5] |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 130 °C, then ramp at 30 °C/min to 290 °C and hold for 10 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[5] |
| Ionization Energy | 70 eV[5] |
| Ion Source Temperature | 230 °C[5] |
| Quadrupole Temperature | 150 °C[5] |
| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
3. Data Analysis and Quantification
-
Identification: The identification of (+)-β-pinene is achieved by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum can also be compared with a reference library such as NIST.[5]
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of (+)-β-pinene against the concentration of the prepared standard solutions. The concentration of (+)-β-pinene in the unknown samples is then determined by interpolating their peak areas on the calibration curve.[1]
Data Presentation
Table 1: Typical Quantitative Data for (+)-β-Pinene GC-MS Analysis
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [7][8][9] |
| Molecular Weight | 136.23 g/mol | [7][8][9] |
| Retention Time | Dependent on specific GC conditions, but typically elutes after α-pinene. | [1] |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 136 | [10] |
| Base Peak | 93 | [10] |
| Other significant fragments | 121, 79, 69, 41 | [10] |
Table 2: Method Validation Parameters (Example)
The following table presents typical validation parameters for a GC-MS method for monoterpene analysis, demonstrating the method's reliability.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998[4] |
| Accuracy (Recovery) | 91.6 - 105.7%[1] |
| Precision (RSD) | 0.28 - 11.18%[1] |
| Limit of Detection (LOD) | ~0.25 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.75 µg/mL[3] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of (+)-β-pinene.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of GC-MS principles.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. vipsen.vn [vipsen.vn]
- 6. uoguelph.ca [uoguelph.ca]
- 7. β-Pinene [webbook.nist.gov]
- 8. β-Pinene [webbook.nist.gov]
- 9. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solved please show the fragmentation pattern of B pinene | Chegg.com [chegg.com]
Application Notes and Protocols for the Isolation of (+)-β-Pinene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Pinene is a bicyclic monoterpene found in the essential oils of many plants, including pine species, rosemary, and cumin. It is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries. As a chiral molecule, the isolation of specific enantiomers, such as (+)-β-pinene, is often crucial for its intended application. This document provides detailed application notes and protocols for the isolation of (+)-β-pinene from essential oils using various methods, including fractional distillation, azeotropic distillation, and column chromatography.
Physicochemical Properties of Pinene Isomers
Understanding the physical properties of α-pinene and β-pinene is critical for selecting and optimizing a separation method.
| Property | (+)-α-Pinene | (+)-β-Pinene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol | 136.23 g/mol |
| Boiling Point | 155-156 °C[1][2] | 163-166 °C[1][3] |
| Density | ~0.858 g/cm³ | ~0.868 g/cm³ |
| Appearance | Clear, colorless liquid | Colorless liquid |
| Odor | Turpentine-like, piney | Woody, pine-like |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform[2] | Insoluble in water; soluble in oils and alcohol |
Methods for Isolation of (+)-β-Pinene
Several methods can be employed to isolate (+)-β-pinene from essential oils. The choice of method depends on the desired purity, yield, scale of operation, and the composition of the starting essential oil.
Fractional Distillation
Fractional distillation is a widely used technique for separating components of a liquid mixture based on their different boiling points. Due to the relatively small difference in boiling points between α-pinene and β-pinene, a highly efficient fractional distillation column is required for good separation.
Protocol for Fractional Distillation of Turpentine (B1165885) Oil:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux, Raschig rings, or structured packing), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is clean and dry.
-
The efficiency of the column (number of theoretical plates) is crucial for separating the close-boiling pinene isomers.
-
-
Procedure:
-
Charge the round-bottom flask with crude turpentine oil (typically containing a mixture of α-pinene and β-pinene).
-
Add boiling chips to ensure smooth boiling.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the distillation head.
-
Collect the initial fraction, which will be rich in the lower-boiling α-pinene (boiling point ~155-156 °C).
-
As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
The fraction collected at a stable temperature of approximately 163-166 °C will be enriched in β-pinene.[4]
-
The distillation can be performed under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation of the terpenes.[5][6]
-
Quantitative Data:
| Method | Starting Material | Purity of β-Pinene | Yield of β-Pinene | Reference |
| Fractional Distillation | Turpentine Oil | >90% | Not Specified | [7] |
Workflow Diagram:
Caption: Fractional distillation workflow for separating pinene isomers.
Azeotropic Distillation with Diethylene Glycol
Azeotropic distillation can enhance the separation of α-pinene and β-pinene. Diethylene glycol forms a minimum-boiling azeotrope with α-pinene, allowing for its removal at a lower temperature than its normal boiling point, thus facilitating the isolation of β-pinene as the higher-boiling component.[8][9]
Protocol for Azeotropic Distillation:
-
Apparatus Setup:
-
Set up a fractional distillation apparatus as described previously.
-
-
Procedure:
-
In the round-bottom flask, mix the turpentine oil with diethylene glycol. The recommended amount of diethylene glycol is typically around 30% of the total pinene mixture.
-
Heat the mixture.
-
The azeotrope of diethylene glycol and α-pinene will distill first at a temperature lower than the boiling point of β-pinene.[8]
-
Collect the azeotropic distillate. Upon cooling, this distillate will separate into two phases: an upper phase rich in α-pinene and a lower phase of diethylene glycol, which can be separated and recycled.[8]
-
After the removal of the azeotrope, continue the distillation to collect the purified β-pinene fraction at its boiling point.
-
Quantitative Data:
| Method | Starting Material | Purity of β-Pinene | Yield of β-Pinene | Reference |
| Azeotropic Distillation with Diethylene Glycol | Turpentine Oil | 88.3 - 90.7% | 5.1 - 11.4% (based on turpentine charged) | [8] |
Workflow Diagram:
Caption: Azeotropic distillation workflow for pinene isomer separation.
Column Chromatography
Column chromatography is a powerful technique for the purification of individual compounds from a mixture. For the separation of pinene isomers, which are nonpolar, a normal-phase chromatography setup is typically used. The use of silica (B1680970) gel impregnated with silver nitrate (B79036) can significantly improve the separation of unsaturated compounds like pinenes.[10][11][12][13] The silver ions interact with the double bonds of the pinenes, and since the double bond in β-pinene is exocyclic and more accessible than the endocyclic double bond in α-pinene, they will have different retention times.
Protocol for Column Chromatography with Silver Nitrate Impregnated Silica Gel:
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel impregnated with silver nitrate (typically 10-20% by weight) in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the essential oil fraction (pre-purified by distillation if necessary) in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase, such as hexane (B92381) or petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in a stepwise or gradient manner.
-
α-Pinene, being less retained, will elute first.
-
β-Pinene, with its more accessible double bond interacting more strongly with the silver ions, will elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Combine the fractions containing pure (+)-β-pinene.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Workflow Diagram:
Caption: Column chromatography workflow for (+)-β-pinene isolation.
Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography (GC) is a high-resolution technique that can be used to isolate pure volatile compounds from a mixture. While analytical GC is used for identification and quantification, preparative GC is designed to collect the separated components.
General Protocol for Preparative GC:
-
Instrumentation:
-
A gas chromatograph equipped with a preparative-scale column (wider diameter than analytical columns), a splitter to divert a small portion of the effluent to a detector (e.g., FID or TCD) and the majority to a collection trap, and a fraction collector.
-
-
Operating Conditions:
-
Column: A column with a stationary phase suitable for terpene separation (e.g., a non-polar or mid-polar phase like DB-5 or DB-Wax).
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Oven Temperature Program: An optimized temperature program is crucial to achieve baseline separation of α-pinene and β-pinene. This typically involves an initial hold followed by a temperature ramp.
-
Carrier Gas: An inert gas like helium or nitrogen at a controlled flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
Procedure:
-
Inject a small volume of the essential oil or a pre-enriched pinene fraction into the GC.
-
Monitor the separation on the chromatogram.
-
Based on the retention times of α-pinene and β-pinene, program the fraction collector to open and close the collection traps at the appropriate times to capture the β-pinene peak.
-
Multiple injections may be necessary to collect a sufficient quantity of the purified compound.
-
Workflow Diagram:
Caption: Preparative gas chromatography workflow for isolating (+)-β-pinene.
Conclusion
The isolation of (+)-β-pinene from essential oils can be achieved through several methods, with fractional distillation being the most common industrial practice. For higher purity, especially at a laboratory scale, azeotropic distillation or preparative column chromatography with silver nitrate impregnated silica gel are effective techniques. Preparative GC offers the highest resolution but is typically used for smaller quantities. The selection of the most appropriate method will depend on the specific requirements of the research or application, including the desired purity, yield, and scale of operation. Careful optimization of the chosen protocol is essential to achieve the best results.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN86104632B - High-efficiency extraction of alpha-pinene and beta-pinene from turpentine - Google Patents [patents.google.com]
- 8. US3987121A - Process for separating alpha-pinene from beta-pinene - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. silicycle.com [silicycle.com]
- 11. The use of silver nitrate impregnated silica gel layers in the separation of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Application of (+)-β-Pinene Derivatives in Asymmetric Catalysis: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-β-Pinene, a readily available and optically pure bicyclic monoterpene, represents a valuable chiral starting material for the synthesis of ligands and catalysts in asymmetric synthesis. Its rigid bicyclo[3.1.1]heptane framework provides a well-defined stereochemical environment, making it an attractive scaffold for inducing enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of (+)-β-pinene derivatives in asymmetric catalysis, with a focus on practical methodologies for researchers in academia and industry. While direct applications of (+)-β-pinene are less documented in readily available literature, the closely related and structurally similar (+)-α-pinene has given rise to highly successful and commercially available reagents. This guide will focus on a prominent example derived from α-pinene, Alpine-Borane®, to illustrate the principles and execution of asymmetric reductions, a fundamental transformation in the synthesis of chiral molecules.
Key Application: Asymmetric Reduction of Prochiral Ketones
A significant application of pinene-derived chiral reagents is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of alcohol intermediates often dictates the biological activity of the final product.
Featured Reagent: (+)-Alpine-Borane®
(+)-Alpine-Borane®, derived from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), is a highly effective chiral reducing agent. It is particularly successful in the reduction of sterically demanding ketones, such as α,β-acetylenic ketones, where it delivers high levels of enantioselectivity.
Catalyst Synthesis and Reaction Workflow
The synthesis of the active catalyst and its application in the asymmetric reduction of a ketone can be visualized as a straightforward workflow.
Caption: Workflow for the preparation of (+)-Alpine-Borane® and its use in the asymmetric reduction of a prochiral ketone.
Experimental Protocols
Protocol 1: Asymmetric Reduction of an α,β-Acetylenic Ketone using (+)-Alpine-Borane®
This protocol details the general procedure for the enantioselective reduction of an α,β-acetylenic ketone to the corresponding propargylic alcohol.
Materials:
-
(+)-Alpine-Borane® (0.5 M solution in THF)
-
α,β-Acetylenic ketone (e.g., 1-phenyl-2-propyn-1-one)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar.
-
Substrate Addition: Dissolve the α,β-acetylenic ketone (1.0 eq.) in anhydrous THF.
-
Reagent Addition: While stirring at room temperature (25 °C), add the (+)-Alpine-Borane® solution (1.1 eq.) dropwise via syringe over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Upon completion, add ethanolamine (0.5 mL per 10 mmol of ketone) and stir the mixture for 15 minutes to decompose any excess borane (B79455) reagent.
-
Workup:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Stir the mixture vigorously for 20 minutes to hydrolyze the intermediate borinic ester.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and concentrate in vacuo. Purify the crude alcohol by silica (B1680970) gel column chromatography or distillation under reduced pressure.
-
Analysis:
-
Determine the isolated yield of the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization (e.g., with Mosher's acid) followed by NMR or GC analysis.
-
Mechanism of Asymmetric Induction
The stereochemical outcome of the reduction is determined by the formation of a highly organized, boat-like six-membered transition state.
Caption: Key steps in the asymmetric reduction of a prochiral ketone with (+)-Alpine-Borane®.
The steric bulk of the pinane moiety directs the approach of the ketone, forcing the larger substituent (RL) away from the pinane ring and placing the smaller substituent (RS) in closer proximity. This orientation minimizes steric hindrance in the transition state, leading to the preferential transfer of a hydride from the C-4 position of the pinane to one face of the carbonyl carbon.
Quantitative Data
The following table summarizes typical results for the asymmetric reduction of various prochiral ketones using (+)-Alpine-Borane®.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) |
| 1 | 1-Phenyl-2-propyn-1-one | (R)-1-Phenyl-2-propyn-1-ol | 95 | >99 |
| 2 | Acetophenone | (R)-1-Phenylethanol | 70 | 90 |
| 3 | 2-Octanone | (R)-2-Octanol | 65 | 85 |
| 4 | 3,3-Dimethyl-2-butanone | (R)-3,3-Dimethyl-2-butanol | 80 | 98 |
Note on (+)-β-Pinene: While extensive research has focused on ligands and reagents derived from (+)-α-pinene, the direct application of (+)-β-pinene in asymmetric catalysis is less commonly reported in peer-reviewed literature. However, the chemical principles and synthetic strategies outlined here for α-pinene derivatives can serve as a valuable starting point for the development of novel chiral catalysts from (+)-β-pinene. The oxidation of (+)-β-pinene to (+)-nopinone provides a key intermediate that can be further functionalized into a variety of potential chiral ligands and auxiliaries. Further research in this area is encouraged to explore the full potential of this abundant natural product in asymmetric synthesis.
Application Notes and Protocols for the Formulation of (+)-Beta-Pinene in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Beta-pinene, a bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its clinical translation is hampered by inherent physicochemical challenges such as poor aqueous solubility, high volatility, and susceptibility to oxidation.[3][4] Encapsulating this compound into advanced drug delivery systems, such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, is a critical strategy to overcome these limitations. These nanoformulations can protect the molecule from degradation, enhance its bioavailability, improve solubility, and enable controlled or targeted release, thereby maximizing its therapeutic potential.[3]
This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded nanocarriers.
Section 1: Comparative Data on Pinene-Loaded Nanoparticles
The selection of a suitable drug delivery system depends on the desired physicochemical properties and application. The following table summarizes quantitative data from studies on pinene-loaded nanoparticles. While data for the isomer α-pinene is more prevalent, the formulation principles and characterization results are highly applicable to this compound.
| Formulation Type | Active Compound | Lipid/Carrier | Surfactant/Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) | Loading (% w/w) | Ref. |
| Solid Lipid Nanoparticles (SLN) | α-Pinene | Imwitor® 900 K | Poloxamer 188 | 136.7 ± 0.7 | 0.170 ± 0.01 | ~0 | 1% of formulation | [5] |
| Alginate Nanoparticles | β-Pinene | Alginate | - | 174 ± 7 | N/A | +12.4 ± 0.7 | N/A | [5] |
| Alginate Nanoparticles | F. gummosa EO | Alginate | - | 137 ± 6 | N/A | +28.1 ± 1 | N/A | [5] |
| Liposomes (Conventional) | α-Pinene | Lipoid S100 / Cholesterol | - | N/A | N/A | N/A | 22.9 ± 2.2 | [4][6] |
Note: PDI values below 0.2 are generally considered indicative of a monodisperse and homogenous particle population.[7] A zeta potential with an absolute value above 25-30 mV suggests good colloidal stability due to electrostatic repulsion between particles.[8]
Section 2: Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological mechanisms is crucial for understanding and replication. The following diagrams, generated using Graphviz, illustrate a general workflow for nanoparticle formulation and a key signaling pathway modulated by pinene.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the formulation and characterization of this compound loaded nanoparticles.
Protocol 3.1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the hot high-pressure homogenization method used for α-pinene.[5]
Materials:
-
Solid Lipid: Glyceryl monostearate (e.g., Imwitor® 900 K)
-
Active: this compound
-
Surfactant: Poloxamer 188
-
Aqueous Phase: Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature 5-10°C above its melting point (e.g., 70-75°C). Add the desired amount of this compound (e.g., for a 1% w/w loading) to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase (70-75°C).
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax). This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for approximately 20-30 minutes at a pressure of 300-500 bar.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The cooling process allows the lipid to recrystallize, forming solid nanoparticles that entrap the this compound.
-
Storage: Store the final SLN dispersion at 4°C for stability studies.
Protocol 3.2: Preparation of this compound Liposomes
This protocol utilizes the ethanol (B145695) injection method, which is simple, rapid, and avoids high-energy sonication.[6][9][10]
Materials:
-
Phospholipid: Soy phosphatidylcholine or a commercial mixture (e.g., Phosal® 53 MCT)
-
Sterol: Cholesterol
-
Active: this compound
-
Organic Solvent: Ethanol (96-100%)
-
Aqueous Phase: Phosphate-buffered saline (PBS, pH 7.4) or deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the phospholipid and cholesterol in ethanol in a glass vial. Gently warm the mixture to 40°C to ensure complete dissolution. Add the this compound to this ethanolic lipid solution and mix thoroughly.
-
Aqueous Phase Preparation: Heat the aqueous phase (PBS or water) to 60°C in a beaker placed on a magnetic stirrer, with stirring set to a moderate speed.
-
Injection: Using a syringe with a fine-gauge needle, inject the organic phase into the center of the vortex of the stirring aqueous phase at a slow, constant rate (e.g., 500 µL/min). The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the beta-pinene (B31000).
-
Solvent Removal: Continue stirring the liposomal suspension at room temperature for 1-2 hours or use a rotary evaporator under reduced pressure to remove the ethanol.
-
Storage: Store the final liposome (B1194612) formulation in a sealed container at 4°C.
Protocol 3.3: Characterization of Nanoparticles
3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100 v/v) with deionized water to avoid multiple scattering effects.
-
Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Analysis: Perform measurements in triplicate at 25°C. The Z-average diameter will provide the mean particle size, the PDI will indicate the width of the size distribution, and electrophoretic light scattering will determine the zeta potential, an indicator of colloidal stability.[7]
3.3.2 Determination of Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. A common method is ultra-centrifugation. Transfer a known volume of the nanoparticle suspension to a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) and centrifuge at high speed (e.g., 12,000 rpm for 20 minutes). The filtrate will contain the free, unencapsulated beta-pinene.
-
Quantification: Quantify the amount of beta-pinene in the filtrate using a suitable analytical method, such as Gas Chromatography (GC) or a validated UV-Vis spectrophotometric method after extraction into an organic solvent (e.g., hexane).
-
Calculation: Use the following formulas to determine EE and LC:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Amount of Pinene - Amount of Free Pinene) / Total Amount of Pinene] x 100
-
Loading Capacity (LC %): LC (%) = [(Total Amount of Pinene - Amount of Free Pinene) / Total Weight of Nanoparticles] x 100
-
Protocol 3.4: In Vitro Release Study
This protocol uses the dialysis bag diffusion technique to simulate drug release.
Materials:
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
Release Medium: PBS (pH 7.4) often containing a small percentage of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions for the poorly soluble pinene.
-
Shaking water bath or incubator.
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Pipette a precise volume (e.g., 2 mL) of the this compound loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Release: Submerge the sealed bag in a known volume of release medium (e.g., 50 mL) in a beaker. Place the beaker in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Quantify the concentration of this compound in the collected samples using GC or another validated method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Optimization of Alpha-Pinene-Loaded Solid Lipid Nanoparticles (SLN) Using Experimental Factorial Design and Dispersion Analysis | MDPI [mdpi.com]
- 6. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-β-Pinene as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
(+)-β-Pinene, a naturally abundant monoterpene, serves as a versatile and cost-effective chiral building block in the asymmetric synthesis of complex molecules. Its rigid bicyclo[3.1.1]heptane framework and inherent chirality make it an excellent starting material for the stereocontrolled introduction of functional groups and the construction of intricate molecular architectures. These application notes provide an overview of the utility of (+)-β-pinene in total synthesis, with detailed protocols for key transformations.
Total Synthesis of (+)-Nootkatone
(+)-Nootkatone is a sesquiterpenoid found in grapefruit and is highly valued for its characteristic aroma and flavor. The total synthesis of (+)-nootkatone from (-)-β-pinene is a classic example of utilizing the pinene scaffold as a chiral precursor. The synthesis establishes key stereocenters that are retained in the final product. A key transformation in this synthesis is the oxidative cleavage of the exocyclic double bond of β-pinene to form nopinone, which then undergoes further elaboration.
Experimental Workflow for (+)-Nootkatone Synthesis
Caption: Synthetic pathway from (-)-β-pinene to (+)-nootkatone.
Quantitative Data for (+)-Nootkatone Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Oxidative Cleavage | KMnO4, NaIO4, K2CO3, t-BuOH/H2O | Excellent | [1] |
| 2 | Aldol Condensation | Ketone with aldehyde | - | [1] |
| 3 | Grignard Reaction | Grignard Reagent | Excellent (>20:1 selectivity) | [1] |
| 4 | Anionic Oxy-Cope Rearrangement | - | - | [1] |
| 5 | Dehydrohalogenation | Modified Caine's procedure | 21% increase from previous methods | [1] |
| Overall | Total Synthesis | Eight steps | 31-33% | [1] |
Detailed Experimental Protocol: Oxidative Cleavage of (-)-β-Pinene to (+)-Nopinone
This protocol is adapted from the supplementary information of Laine et al., 2009.[1]
-
Reaction Setup: To a solution of (-)-β-pinene in a suitable solvent (e.g., a mixture of t-BuOH and water), add potassium carbonate (K2CO3).
-
Oxidizing Agents: Cool the mixture in an ice bath and add potassium permanganate (B83412) (KMnO4) and sodium periodate (B1199274) (NaIO4) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite. Filter the mixture through a pad of Celite® and wash the filter cake with a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (+)-nopinone can be purified by distillation or column chromatography.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The pinane (B1207555) backbone provides a rigid chiral scaffold for the synthesis of ligands used in asymmetric catalysis. These ligands are particularly effective in the enantioselective addition of organozinc reagents to aldehydes.
Workflow for Chiral Aminodiol Ligand Synthesis
Caption: Synthesis of chiral aminodiol ligands from (-)-β-pinene.
Quantitative Data for Chiral Ligand Synthesis and Application
| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | Synthesis of 3-Methylenenopinone | From (-)-β-Pinene | - | - | [2] |
| 2 | Reduction | - | 87% (for crude product 4a) | - | [2] |
| 3 | Stereoselective Epoxidation | VO(acac)2, 70% t-BuOOH, dry toluene, 25 °C, 12 h | 76% | - | [2] |
| 4 | Ring Opening with Amines | R1R2NH, LiClO4, MeCN, 70-80 °C, 6 h | 32-94% | - | [2] |
| 5 | Asymmetric Addition | Diethylzinc to benzaldehyde (B42025) using chiral aminodiol ligands | up to 99% | up to 94% | [3] |
Detailed Experimental Protocol: Stereoselective Epoxidation
This protocol is adapted from Rapi et al., 2020.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the allylic alcohol intermediate in dry toluene.
-
Catalyst Addition: Add a catalytic amount of vanadyl acetylacetonate (B107027) (VO(acac)2).
-
Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH, 70% in water) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at 25 °C for 12 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude epoxide can be purified by column chromatography on silica (B1680970) gel.
Synthesis of β-Pinene Derivatives with Antifungal Activity
β-Pinene can be chemically modified to produce derivatives with enhanced biological activities, such as antifungal properties against various plant pathogens.[4] This involves the transformation of β-pinene into a carboxylic acid intermediate, which is then converted to amides and acylthioureas.
Workflow for the Synthesis of Antifungal β-Pinene Derivatives
Caption: General scheme for the synthesis of antifungal β-pinene derivatives.
Quantitative Data: Antifungal Activity of β-Pinene Derivatives
| Compound ID | Derivative Type | Target Fungus | IC50 (μmol/L) | Reference |
| 4e | Amide | Colletotrichum gloeosporioides | <200 | [4] |
| 4g | Amide | Colletotrichum gloeosporioides | <200 | [4] |
| 4h | Amide | Colletotrichum gloeosporioides | <200 | [4] |
| 4j | Amide | Colletotrichum gloeosporioides | <200 | [4] |
| 4r | Acylthiourea | Colletotrichum gloeosporioides | 21.64 | [4] |
| 4a | Amide | Fusarium proliferatum | <200 | [4] |
| 4e | Amide | Fusarium proliferatum | 39.21 | [4] |
| 4h | Amide | Fusarium proliferatum | 41.98 | [4] |
| 4q | Acylthiourea | Fusarium proliferatum | <200 | [4] |
Detailed Experimental Protocol: Synthesis of Myrtanoic Acid from β-Pinene
This is a general procedure based on synthetic routes for preparing carboxylic acids from alkenes.
-
Hydroboration-Oxidation: Treat β-pinene with a hydroborating agent (e.g., 9-BBN or BH3·THF) followed by oxidative workup (e.g., H2O2, NaOH) to yield myrtanol.
-
Oxidation of Myrtanol: Dissolve the resulting myrtanol in a suitable solvent like acetone. Cool the solution in an ice bath and add Jones reagent (CrO3 in sulfuric acid) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the alcohol is completely consumed, as monitored by TLC.
-
Workup: Quench the reaction with isopropanol (B130326) and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude myrtanoic acid can be purified by recrystallization or column chromatography.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Susceptibility of (+)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of (+)-β-pinene, a bicyclic monoterpene found in the essential oils of many plants. The following sections outline the necessary materials and methodologies for assessing its inhibitory and microbicidal activity against a range of pathogenic microorganisms.
Data Presentation: Antimicrobial Activity of (+)-β-Pinene
The antimicrobial efficacy of (+)-β-pinene has been evaluated against various bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. These values represent the lowest concentration of (+)-β-pinene that visibly inhibits the growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of (+)-β-Pinene against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MIC (µL/mL) | Reference |
| Staphylococcus aureus (MRSA) | 4150 | - | [1] |
| Staphylococcus aureus ATCC 6538 | - | 20 | [2] |
| Staphylococcus epidermidis ATCC 12228 | - | 40 | [2] |
| Streptococcus pneumoniae ATCC 11773 | - | <40 | [2] |
| Streptococcus pyogenes ATCC 19615 | - | <40 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of (+)-β-Pinene against Fungal Strains
| Fungal Strain | MIC (µg/mL) | MIC (µmol/L) | Reference |
| Candida albicans | 187 | <56.25 - 1800 | [1][3] |
| Cryptococcus neoformans | 117 | - | [1] |
| Rhizopus oryzae | 780 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of essential oils and their constituents.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4]
Materials:
-
(+)-β-Pinene
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Solvent for (+)-β-pinene (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
-
Microplate reader or visual inspection
Protocol:
-
Preparation of (+)-β-Pinene Stock Solution: Prepare a stock solution of (+)-β-pinene in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the (+)-β-pinene stock solution with the appropriate broth medium to achieve a range of desired concentrations.[1]
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted (+)-β-pinene.
-
Controls:
-
Positive Control: A well containing a known effective antimicrobial agent.
-
Negative Control (Growth Control): A well containing broth, solvent, and the microbial inoculum, but no (+)-β-pinene.
-
Sterility Control: A well containing only the broth medium to check for contamination.
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader. The MIC is the lowest concentration of (+)-β-pinene at which no visible growth is observed.
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.[5][6]
Materials:
-
(+)-β-Pinene
-
Sterile filter paper discs (6 mm in diameter)
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (standard antibiotic disc)
-
Negative control (disc with solvent only)
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.
-
Disc Application: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plate.
-
Application of (+)-β-Pinene: Apply a known volume (e.g., 10 µL) of a specific concentration of (+)-β-pinene solution onto each disc.
-
Controls: Place a positive control disc (commercial antibiotic) and a negative control disc (with solvent only) on the agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Agar plates (without any antimicrobial agent)
-
Sterile micropipettes and tips
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the broth microdilution assay.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration to allow for bacterial growth.
-
MBC Determination: After incubation, observe the plates for any colony formation. The MBC is the lowest concentration of (+)-β-pinene that results in a 99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of (+)-β-pinene.
Caption: Experimental workflow for antimicrobial susceptibility testing of (+)-β-pinene.
Caption: Decision-making process for MIC and MBC determination.
Caption: Proposed mechanism of antimicrobial action of (+)-β-pinene.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antifungal Activity, Mode of Action, Docking Prediction and Anti-biofilm Effects of (+)-β-pinene Enantiomers against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
Application Notes and Protocols for the Quantification of (+)-β-Pinene using High-Performance Liquid Chromatography (HPLC)
Introduction
(+)-β-Pinene is a naturally occurring bicyclic monoterpene found in the essential oils of many plants. As an important chiral building block in the synthesis of pharmaceuticals and fragrances, the accurate quantification of its enantiomerically pure form is crucial for quality control and research. While gas chromatography (GC) is a common method for analyzing volatile compounds like β-pinene, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when enantiomeric separation is required. This document provides a detailed protocol for the quantification of (+)-β-pinene using chiral HPLC. Due to the lack of a strong UV chromophore in β-pinene, detection sensitivity can be a challenge; this protocol addresses this by suggesting a low UV wavelength for detection.
Challenges in HPLC Analysis of β-Pinene
The primary challenges in the HPLC analysis of β-pinene are its volatility and the absence of a significant UV-absorbing functional group.[1] This makes detection by standard UV-Vis detectors less sensitive compared to compounds with aromatic rings or conjugated systems.[1] Furthermore, to quantify a specific enantiomer like (+)-β-pinene, a chiral separation technique is mandatory.[2][3][4] This is typically achieved through the use of a chiral stationary phase (CSP).[2][3]
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the enantioselective quantification of (+)-β-pinene.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended for the separation of pinene enantiomers. An example would be a cellulose (B213188) or amylose-based CSP.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
(+)-β-Pinene reference standard (≥98% purity).
2. Chromatographic Conditions
A reverse-phase HPLC method is proposed for the analysis of β-pinene.[5][6]
| Parameter | Recommended Condition |
| Column | Chiralpak IA or equivalent (amylose-based CSP) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-β-pinene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The goal of sample preparation is to extract (+)-β-pinene from the sample matrix and minimize interferences.[7]
-
For Essential Oils: Dilute the essential oil sample with methanol to bring the expected concentration of (+)-β-pinene within the calibration range.
-
For Other Matrices: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be necessary to isolate the analyte. The final extract should be dissolved in the mobile phase.
-
Filter all samples and standard solutions through a 0.45 µm syringe filter before injection.
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the (+)-β-pinene peak from other potential components and the (-)-enantiomer.
-
Linearity: The linearity of the method should be established by injecting the working standard solutions and plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
-
Precision: The precision of the method should be determined by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (RSD). Intraday and interday precision should be evaluated.
-
Accuracy: Accuracy should be assessed by a recovery study, where a known amount of (+)-β-pinene is spiked into a sample matrix and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from a validated HPLC method for (+)-β-pinene. The exact values will depend on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific chiral column and mobile phase |
| Linearity Range | 2-100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of (+)-β-pinene by HPLC.
Logical Relationships in the HPLC System
Caption: Interaction of key components in the HPLC system.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) - ProQuest [proquest.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of (-)-beta-Pinene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. experimentjournal.com [experimentjournal.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the Ozonolysis of (+)-β-Pinene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ozonolysis of β-pinene is a critical chemical transformation used to produce valuable synthons, such as (+)-nopinone, a key intermediate in the synthesis of various pharmaceuticals.[1] This application note provides a detailed experimental protocol for the ozonolysis of (+)-β-pinene, focusing on a laboratory-scale reaction with considerations for process safety and scale-up. It includes an overview of the reaction mechanism, quantitative data on product yields and thermal stability, and a step-by-step procedure for synthesis and analysis.
Reaction Mechanism Overview
The ozonolysis of β-pinene proceeds via the Criegee mechanism.[1][2] The initial step involves the cycloaddition of ozone to the exocyclic double bond of β-pinene to form an unstable primary ozonide (molozonide).[1][2] This intermediate rapidly cleaves to form a carbonyl compound (nopinone) and a Criegee intermediate (formaldehyde oxide).[1] In a protic solvent like methanol (B129727), the Criegee intermediate is trapped to form a stable methoxy (B1213986) hydroperoxide.[1] Subsequent reductive workup yields the desired nopinone (B1589484) and other byproducts.
Experimental Protocols
This protocol details a common laboratory-scale procedure for the ozonolysis of (+)-β-pinene in a methanol solvent, followed by a reductive workup.
2.1 Materials and Equipment
-
Reagents: (+)-β-Pinene (≥99%), Methanol (anhydrous), Dichloromethane (B109758) (DCM), Sodium sulfite (B76179) (Na₂SO₃) or Dimethyl sulfide (B99878) (DMS), Magnesium sulfate (B86663) (MgSO₄), Deionized water.
-
Equipment: Three-neck round-bottom flask, Ozone generator (ozonizer), Gas dispersion tube (sparger), Low-temperature circulator/bath (e.g., dry ice/acetone), Magnetic stirrer and stir bar, Thermometer, Separatory funnel, Rotary evaporator, Standard glassware for workup and purification, Analytical equipment (NMR, GC-MS, FTIR).
2.2 General Laboratory Procedure
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, a thermometer, and a gas outlet tube vented to a potassium iodide (KI) trap to quench excess ozone.
-
Charging the Reactor: Charge the flask with (+)-β-pinene and anhydrous methanol. A typical concentration is in the range of 0.4 to 0.7 M.[1]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin stirring the solution and bubble ozone-enriched oxygen or air from the ozonizer through the gas dispersion tube into the solution. The reaction is highly exothermic and must be carefully controlled by the ozone flow rate to maintain the low temperature.[1]
-
Monitoring: Monitor the reaction progress by observing the characteristic blue color of dissolved ozone, indicating the consumption of the starting material. Alternatively, thin-layer chromatography (TLC) can be used.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the system with nitrogen or argon to remove excess ozone.
-
Reductive Workup: While maintaining a low temperature, slowly add a reducing agent to quench the ozonide and hydroperoxide intermediates.
-
Option A (Dimethyl Sulfide): Add dimethyl sulfide (DMS) dropwise. Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Option B (Sodium Sulfite): Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
-
Extraction: Dilute the mixture with water and extract the product with a solvent such as dichloromethane (DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude nopinone product, typically by vacuum distillation. Characterize the final product using NMR, GC-MS, and FTIR spectroscopy.
Data Presentation
Quantitative data from literature provides insights into expected yields and critical safety parameters.
Table 1: Product Yields from the Ozonolysis of β-Pinene
| Product | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Nopinone | 16 - 40% | Gas-phase ozonolysis | [3][4] |
| Formaldehyde | 42 - 76% | Gas-phase ozonolysis | [3] |
| Stabilized Criegee Intermediates | ~22 - 37% | Gas-phase ozonolysis | [3] |
| OH Radicals | ~28 - 35% | Gas-phase ozonolysis |[2][3] |
Note: Yields can vary significantly based on reaction conditions such as solvent, temperature, and workup procedure.
Table 2: Thermal Stability and Safety Data for Ozonized β-Pinene Mixture
| Parameter | Value | Conditions | Significance | Reference |
|---|---|---|---|---|
| Heat of Reaction (Ozonolysis) | 498.95 kJ/mol | 0.36 mol/L of β-pinene | Highly exothermic; requires strict temperature control. | [1] |
| ADT₂₄ (24-hr Adiabatic Decomp. Temp.) | 28.2 °C | 0.73 mol/L ozonized mixture | Temperature at which a runaway reaction could occur in 24 hours. Process must be kept below this. | [1] |
| Thermal Instability | Unstable at Room Temp. | 1.83 mol/L ozonized mixture | High concentrations of the ozonized mixture are extremely hazardous and can decompose rapidly. |[1] |
Visualized Workflows and Pathways
4.1 Experimental Workflow Diagram
The following diagram illustrates the general workflow for the laboratory synthesis of nopinone from β-pinene.
Caption: General experimental workflow for the ozonolysis of (+)-β-pinene.
4.2 Simplified Reaction Pathway
This diagram outlines the key chemical transformations during the ozonolysis of β-pinene according to the Criegee mechanism.
Caption: Simplified Criegee mechanism for the ozonolysis of β-pinene in methanol.
References
Application Note: Cell-Based Assays for Evaluating the Anti-Cancer Activity of (+)-β-Pinene
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, including pine species, has garnered significant interest for its wide range of pharmacological activities.[1] Preclinical data suggest that pinenes, including β-pinene, possess anti-cancer properties by reducing cell viability, inducing programmed cell death (apoptosis), and causing cell cycle arrest in various cancer cell lines.[2] Furthermore, β-pinene has shown potential synergistic effects when combined with established chemotherapy drugs like paclitaxel, particularly against non-small-cell lung carcinoma (NSCLC).[2][3] This application note provides detailed protocols for a suite of cell-based assays to systematically evaluate the anti-cancer efficacy of (+)-β-pinene, along with methods for data presentation and visualization of key experimental workflows and signaling pathways.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product.[5] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, SMMC-7721 liver cancer) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[6] Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of (+)-β-pinene in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of (+)-β-pinene. Include wells for vehicle control (medium with DMSO) and untreated control. Incubate the plate for 24, 48, or 72 hours.[6][7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5][8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[8][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of (+)-β-pinene to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cell Viability
| Cancer Cell Line | Treatment Duration | IC₅₀ of (+)-β-pinene (µg/mL) |
| A549 (Lung) | 48h | Example: 55.2 |
| SMMC-7721 (Liver) | 48h | Example: 47.8 |
| MCF-7 (Breast) | 48h | Example: 62.1 |
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent label (like FITC) to detect early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[11] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight.[10] Treat the cells with the desired concentrations of (+)-β-pinene (e.g., IC₅₀ concentration) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[12] Centrifuge the combined cell suspension at approximately 670 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's instructions (e.g., 5 µL of each).[6][10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.[12] Differentiate cell populations:
Data Presentation: Apoptosis Analysis
| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Example: 95.1 | Example: 2.5 | Example: 2.4 |
| (+)-β-pinene (IC₅₀) | Example: 50.3 | Example: 28.9 | Example: 20.8 |
Cell Cycle Analysis
Anti-cancer compounds can exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), which can subsequently lead to apoptosis.[2] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and then analyzing the DNA content per cell using flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with (+)-β-pinene for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 4 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 5 mg/mL).[13]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[13]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Example: 60.5 | Example: 25.3 | Example: 14.2 |
| (+)-β-pinene (IC₅₀) | Example: 35.1 | Example: 20.2 | Example: 44.7 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[14] The wound healing assay and the Transwell invasion assay are two common methods to assess these capabilities in vitro.
Wound Healing (Scratch) Assay
This assay measures collective cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.
Protocol: Wound Healing Assay
-
Monolayer Formation: Seed cells in a 12-well plate and grow them to ~80-90% confluency.[15]
-
Scratch Creation: Using a sterile 1 mm pipette tip, create a straight scratch across the center of the cell monolayer.[15]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[15] Add fresh, serum-free or low-serum medium containing the desired concentration of (+)-β-pinene.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Place the plate back in the incubator.
-
Monitoring: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[15]
-
Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation: Wound Healing
| Treatment Group | % Wound Closure at 24h |
| Control | Example: 92.5 |
| (+)-β-pinene (½ IC₅₀) | Example: 45.1 |
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an extracellular matrix protein mixture). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS).[16] Invasive cells degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.
Experimental Workflow: Transwell Invasion Assay
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. lseee.net [lseee.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of a-Pinene and β-Pinene Enantiomers [mdpi.com]
- 10. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. snapcyte.com [snapcyte.com]
Animal Models for In Vivo Efficacy Studies of (+)-β-Pinene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for investigating the in vivo efficacy of (+)-β-pinene across several key therapeutic areas. The methodologies outlined are based on established and validated animal models to ensure reproducibility and relevance in preclinical drug development.
Anti-inflammatory and Anti-diabetic Efficacy
Application Note:
(+)-β-Pinene has demonstrated significant anti-inflammatory and hypoglycemic properties in rodent models. The carrageenan-induced paw edema model in rats is a classic and reliable method to assess acute anti-inflammatory activity. Concurrently, the alloxan-induced diabetic rat model provides a robust platform to evaluate the potential of (+)-β-pinene in managing hyperglycemia and related metabolic dysfunctions.
Experimental Protocol: Carrageenan-Induced Paw Edema and Alloxan-Induced Diabetes in Rats
Materials:
-
Male Wistar rats (200-250 g)
-
(+)-β-Pinene (Sigma-Aldrich or equivalent)
-
Carrageenan (lambda, Type IV, Sigma-Aldrich or equivalent)
-
Alloxan (B1665706) monohydrate (Sigma-Aldrich or equivalent)
-
Glibenclamide (positive control for diabetes)
-
Diclofenac sodium (positive control for inflammation)
-
Normal saline (0.9% NaCl)
-
Plethysmometer
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles
Procedure:
Part A: Alloxan-Induced Diabetes
-
Induction of Diabetes:
-
Fast the rats for 12-16 hours with free access to water.
-
Prepare a fresh solution of alloxan monohydrate in cold normal saline (40 mg/kg).
-
Induce diabetes by a single intravenous (penile vein) injection of the alloxan solution.
-
After 48 hours, measure blood glucose levels from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[1]
-
-
Treatment:
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Diabetic Control (Vehicle: Normal Saline)
-
(+)-β-Pinene (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (Glibenclamide, 5 mg/kg, p.o.)
-
-
Administer the respective treatments orally once daily for 7 consecutive days.
-
-
Biochemical Analysis:
-
On the 8th day, after an overnight fast, collect blood samples for the analysis of plasma glucose, triglycerides, and cholesterol levels.
-
Part B: Carrageenan-Induced Paw Edema
-
Treatment:
-
On the 7th day of the diabetes study (or in a separate study with non-diabetic rats), administer the final dose of (+)-β-pinene or vehicle.
-
One hour after the final treatment, induce inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Quantitative Data Summary:
| Therapeutic Target | Animal Model | Treatment | Dosage (mg/kg) | Outcome Measure | Result | Reference |
| Inflammation | Carrageenan-induced paw edema (Rat) | (+)-β-Pinene | 50 | Paw Edema Reduction (at 3h) | 29.6% reduction | [1] |
| (+)-β-Pinene | 50 | Paw Edema Reduction (at 4h) | 36.0% reduction | [1] | ||
| Diabetes | Alloxan-induced diabetes (Rat) | (+)-β-Pinene + Glibenclamide | 10 + 2 | Blood Glucose Reduction | 41.6% reduction | [1] |
| (+)-β-Pinene | 25, 50, 100 | Plasma Glucose | Significant decrease | [2] | ||
| (+)-β-Pinene | 25, 50, 100 | Plasma Triglycerides, VLDL, LDL | Significant decrease | [2] |
Neuroprotective Efficacy
Application Note:
(+)-β-Pinene has shown promise as a neuroprotective agent, potentially beneficial in neurodegenerative diseases like Alzheimer's. The intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ) in rats induces a state that mimics many features of sporadic Alzheimer's disease, including cognitive deficits. The Morris Water Maze (MWM) is a widely accepted behavioral assay to evaluate spatial learning and memory, key functions affected in Alzheimer's disease.
Experimental Protocol: STZ-Induced Alzheimer's Model and Morris Water Maze in Rats
Materials:
-
Male Wistar rats (250-300 g)
-
(+)-β-Pinene
-
Streptozotocin (STZ)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Morris Water Maze (circular pool, platform, video tracking software)
-
Galantamine (positive control)
Procedure:
-
Induction of Alzheimer's-like Pathology:
-
Anesthetize the rats and mount them on a stereotaxic apparatus.
-
Administer a single bilateral ICV injection of STZ (3 mg/kg) dissolved in aCSF. The control group receives only aCSF.
-
-
Treatment:
-
Allow the rats to recover for one week post-surgery.
-
Divide the rats into groups (n=6-8 per group):
-
Sham Control (aCSF + Vehicle)
-
STZ Control (STZ + Vehicle)
-
(+)-β-Pinene (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (Galantamine, 2 mg/kg, p.o.)
-
-
Administer the treatments orally once daily for 21 days.[3]
-
-
Morris Water Maze (MWM) Test:
-
Conduct the MWM test during the last 5 days of the treatment period.
-
Acquisition Phase (4 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
The rat is gently placed in the water at one of four starting positions, facing the pool wall.
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.
-
If the rat fails to find the platform, guide it to the platform and allow it to stay for 20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (1 day):
-
On the 5th day, remove the platform.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Quantitative Data Summary:
| Therapeutic Target | Animal Model | Treatment | Dosage (mg/kg) | Outcome Measure | Result | Reference |
| Neuroprotection | STZ-induced Alzheimer's (Rat) | (+)-β-Pinene | 100, 200 | Cognitive Performance (Behavioral studies) | Significantly enhanced | [3] |
| (+)-β-Pinene | 100, 200 | Antioxidant Levels & Mitochondrial Capacities | Significantly re-established | [3] | ||
| (+)-β-Pinene | 100, 200 | AChE Activity | Attenuated alteration | [3] |
Anticancer Efficacy
Application Note:
While direct in vivo studies on the anticancer efficacy of (+)-β-pinene are limited, studies on its isomer, α-pinene, provide a strong rationale for its investigation. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo antitumor activity of novel compounds.
Experimental Protocol: Human Tumor Xenograft Model in Mice
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., CT-26 colon carcinoma)
-
(+)-β-Pinene (or α-pinene as a reference)
-
Vehicle (e.g., corn oil)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or RPMI-1640), optionally mixed with Matrigel to improve tumor take.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
-
Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (n=6-8 per group):
-
Vehicle Control
-
(+)-β-Pinene (e.g., 20, 40 mg/kg, p.o. or i.p.)
-
-
Administer the treatments daily or as per the desired schedule for a specified period (e.g., 16 days).[4]
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula:
-
Volume = (Length x Width²) / 2
-
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Quantitative Data Summary (Data for α-pinene as a proxy):
| Therapeutic Target | Animal Model | Treatment | Dosage (mg/kg) | Outcome Measure | Result | Reference |
| Anticancer | CT-26 colon cancer allograft (Mouse) | α-Pinene | 40 | Tumor Growth Inhibition | 42.83% inhibition | [4] |
| α-Pinene | 40 | Tumor Weight | Significantly reduced | [4] | ||
| Human prostate cancer xenograft (Mouse) | α-Pinene | 200 | Tumor Growth | Significantly suppressed | ||
| Hepatocellular carcinoma xenograft (Mouse) | α-Pinene | N/A | Tumor Growth | Up to 52.7% inhibition | [5] |
Visualizations
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo studies.
Proposed Anti-inflammatory Signaling Pathway of Pinene
Caption: Pinene's proposed anti-inflammatory mechanism.
Logical Relationship in Neuroprotection Studies
Caption: Neuroprotective effects of (+)-β-pinene.
References
- 1. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of (+)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for the polymerization of (+)-β-pinene, a renewable monomer derived from pine trees. The document covers cationic, radical, and ring-opening polymerization methods, offering specific experimental protocols and quantitative data to guide researchers in synthesizing poly(β-pinene) with desired characteristics.
Cationic Polymerization of (+)-β-Pinene
Cationic polymerization is the most extensively studied and efficient method for polymerizing β-pinene. The process involves the use of a Lewis acid co-initiator and often an initiator to generate a carbocation that propagates the polymerization. This technique allows for good control over the polymer's molecular weight and structure. The polymerization proceeds through the external methylene (B1212753) group, followed by the isomerization of the bicyclic ring, resulting in a polymer with a repeating unit different from the monomer structure.[1]
Experimental Protocols
Protocol 1.1: Cationic Polymerization using TiCl₄ as a Co-initiator
This protocol describes the cationic polymerization of β-pinene using a 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/TiCl₄/N,N,N′,N′-tetramethylethylenediamine (TMEDA) initiating system.[2][3][4]
Materials:
-
(+)-β-Pinene (distilled from CaH₂)
-
Dichloromethane (DCM) (freshly distilled from CaH₂)
-
n-Hexane (treated with H₂SO₄, washed, dried, and distilled from CaH₂)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) (initiator)
-
Titanium tetrachloride (TiCl₄) (co-initiator)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) (nucleophilic additive)
-
Ethanol (B145695) (for quenching)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Dry ice/isopropanol bath
Procedure:
-
Under an inert nitrogen or argon atmosphere, add the desired amounts of DCM and n-hexane to a dried glass reactor.
-
Add (+)-β-pinene, TMPCl, and TMEDA to the solvent mixture.
-
Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/isopropanol bath or room temperature).[2][3]
-
Initiate the polymerization by adding the required amount of TiCl₄ to the reaction mixture under stirring.
-
Allow the polymerization to proceed for the desired time. Aliquots can be withdrawn at different time intervals to monitor monomer conversion.
-
Quench the polymerization by adding ethanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.
-
Separate the precipitated polymer by centrifugation or filtration.
-
Dry the polymer in a vacuum oven to a constant weight.
-
Determine the monomer conversion gravimetrically.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural analysis.
Protocol 1.2: Cationic Polymerization using Modified AlCl₃ Catalyst
This protocol utilizes an AlCl₃ complex with an electron donor, such as diphenyl ether (Ph₂O), as the co-initiator.[5]
Materials:
-
(-)-β-Pinene (distilled from CaH₂ under reduced pressure)
-
Dichloromethane (CH₂Cl₂) (purified and distilled from CaH₂)
-
n-Hexane (purified and distilled from CaH₂)
-
Aluminum chloride (AlCl₃)
-
Diphenyl ether (Ph₂O) (distilled from CaH₂ under reduced pressure)
-
Ethanol (for quenching)
-
Argon gas
Procedure:
-
Preparation of the AlCl₃•OPh₂ complex: Under an argon atmosphere, add Ph₂O dropwise to a slurry of AlCl₃ in CH₂Cl₂. Stir the mixture until the AlCl₃ is completely dissolved to obtain a 1 M solution of the complex.[5]
-
In a glass tube under an argon atmosphere, prepare a mixture of β-pinene, CH₂Cl₂, and n-hexane at the desired temperature (e.g., 20°C).[5]
-
Initiate the polymerization by adding the AlCl₃•OPh₂ complex solution.
-
After a predetermined time, withdraw aliquots and pour them into ethanol to precipitate the polymer.[5]
-
Separate the polymer by centrifugation and dry it in a vacuum.[5]
-
Determine the monomer conversion gravimetrically.[5]
Quantitative Data for Cationic Polymerization
| Initiating System | Temperature (°C) | Solvent (v/v) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| TMPCl/TiCl₄/TMEDA | -78 | DCM/Hexane (45/55) | 100 (in 40 min) | 5500 | - | [2][3][4] |
| TMPCl/TiCl₄/TMEDA | 25 | DCM/Hexane (45/55) | ~80 (in 60 min) | 2780 | - | [2][3] |
| "H₂O"/AlCl₃/Ph₂O | 20 | DCM/Hexane (40/60) | - | ~9000-14000 | - | [6] |
| TiCl₄ alone (adventitious water) | 25 | DCM | ~100 (in 5 min) | 1800 | 1.26 | [7] |
| TiCl₄ alone (adventitious water) | -20 | DCM | ~100 (in 5 min) | 2350 | 1.92 | [7] |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity index.
Experimental Workflow: Cationic Polymerization
Caption: Workflow for the cationic polymerization of (+)-β-pinene.
Radical Polymerization of (+)-β-Pinene
Radical polymerization of β-pinene is also possible, although it generally results in lower molecular weight oligomers compared to cationic methods.[2] This technique can be initiated by thermal initiators, radiation, or through controlled radical polymerization methods like organocatalyzed atom transfer radical polymerization (O-ATRP).[1][5][8]
Experimental Protocols
Protocol 2.1: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
This protocol describes a solvent-free, photo-initiated radical polymerization of β-pinene.[8]
Materials:
-
(+)-β-Pinene (monomer)
-
1-Bromoethyl benzene (B151609) (initiator)
-
Benzophenone (organocatalyst)
-
N,N,N',N'-Pentamethyldiethylenetriamine (PMDETA) (electron donor amine)
-
UV lamp (e.g., 250 nm)
Procedure:
-
In a reaction vial, combine (+)-β-pinene, 1-bromoethyl benzene, benzophenone, and PMDETA in the desired molar ratio (e.g., 200:1:25:5).[8]
-
Seal the vial and place it under a UV lamp with a specific wavelength (e.g., 250 nm).[8]
-
Irradiate the mixture for a specified period (e.g., 6 hours).[8]
-
Determine the monomer conversion gravimetrically after removing the unreacted monomer.
-
Characterize the resulting oligo(β-pinene) for its molecular weight and structure.
Quantitative Data for Radical Polymerization
| Method | Initiator/Catalyst | Conditions | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| O-ATRP | 1-Bromoethyl benzene/Benzophenone | Bulk, UV light (250 nm), 6h | 15.1 | 864 | 1.2 | [8] |
| O-ATRP | Various initiators/organocatalysts | Bulk, UV light, 8h | up to 39.3 | < 1200 | 1.06-1.54 | [8] |
Polymerization Mechanism: Cationic vs. Radical
Caption: Comparison of cationic and radical polymerization pathways.
Ring-Opening Polymerization of (+)-β-Pinene Derivatives
Direct ring-opening polymerization of the strained bicyclic system of β-pinene is challenging. However, derivatives of pinene, such as nopinone (B1589484) lactone, can undergo ring-opening polymerization (ROP) to produce polyesters. Additionally, ring-opening metathesis polymerization (ROMP) has been successfully applied to pinene derivatives like δ-pinene and apopinene.[3][9]
Experimental Protocols
Protocol 3.1: Ring-Opening Polymerization of Nopinone Lactone
This protocol describes the synthesis of poly(nopinone lactone) from a β-pinene derivative.
Materials:
-
Nopinone lactone (synthesized from β-pinene via ozonolysis and Baeyer-Villiger oxidation)
-
Yttrium-bis(phenolate) or Indium-salan complex (catalyst)
-
Toluene or other suitable solvent
-
Methanol (for quenching)
Procedure:
-
Under an inert atmosphere, dissolve nopinone lactone in the chosen solvent in a dried reaction vessel.
-
Add the catalyst solution at the desired monomer-to-catalyst ratio.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 50°C) for the required duration (e.g., 24 hours).
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer in a non-solvent like cold methanol.
-
Isolate and dry the polymer.
-
Characterize the polymer for molecular weight, thermal properties (Tg, Tm), and structure.
Quantitative Data for Ring-Opening Polymerization of Nopinone Lactone
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Conversion (%) | Mn,rel ( kg/mol ) | Đ | Reference |
| Salan-type Indium tert-butoxide | 100:1 | RT | - | 42 | 1.3 | |
| Salan-type Indium tert-butoxide | 200:1 | RT | - | 52 | 1.3 | |
| Yttrium-bis(phenolate) | 200:1 | 50 | 100 | 28 | 1.5 |
Mn,rel = Relative number-average molecular weight; Đ = Polydispersity.
Logical Relationship: From β-Pinene to Polyester
Caption: Synthesis pathway from β-pinene to a biodegradable polyester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radiation-induced polymerization of β(+)-pinene and synthesis of optically active β(+)/β(−)pinene polymers and copolymers-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. Room temperature cationic polymerization of β-pinene using modified AlCl3 catalyst: toward sustainable plastics from renewable biomass resources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalyzed Atom Transfer Radical Polymerization [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
Enhancing the Bioactivity of (+)-β-Pinene Through Chemical Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of (+)-β-pinene, a naturally abundant monoterpene, to enhance its therapeutic potential. The following sections outline synthetic strategies and biological evaluation methods, supported by quantitative data and visual diagrams to guide researchers in developing novel bioactive compounds.
Introduction
(+)-β-Pinene, a major constituent of turpentine, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, its therapeutic efficacy can be significantly improved through structural modification. Derivatization allows for the introduction of various pharmacophores, leading to enhanced potency and selectivity. This document focuses on derivatization strategies that have successfully yielded compounds with heightened bioactivity, particularly in the realm of antifungal and antimicrobial applications.
Experimental Protocols
Protocol 1: Synthesis of β-Pinene-Based Amide and Acylthiourea Derivatives with Antifungal Activity
This protocol is adapted from a study demonstrating the enhancement of antifungal activity against plant pathogens through the derivatization of β-pinene.[1] The synthesis involves a three-step process: hydroboration-oxidation of (+)-β-pinene to myrtanol (B1616370), oxidation of myrtanol to myrtanoic acid, and subsequent conversion to amide or acylthiourea derivatives.
Step 1: Synthesis of Myrtanol from (+)-β-Pinene
-
To a solution of (–)-β-pinene (0.4 mol) and sodium borohydride (B1222165) (0.15 mol) in 200 mL of dry tetrahydrofuran (B95107) (THF), add 47% boron trifluoride ether solution (0.2 mol) dropwise while maintaining the temperature at 0–5 °C.[1]
-
Stir the mixture at this temperature for 6 hours.
-
Quench the reaction by adding 30 mL of ethanol.
-
Successively add 68 mL of a 3 mol/L sodium hydroxide (B78521) aqueous solution and 60 mL of 30% hydrogen peroxide.
-
Stir the mixture at 40–45 °C for 3 hours.
-
Add 40 mL of saturated sodium thiosulfate (B1220275) solution to decompose excess hydrogen peroxide.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain myrtanol.
Step 2: Synthesis of Myrtanoic Acid from Myrtanol
-
Oxidize the myrtanol obtained in Step 1 using a suitable oxidizing agent (e.g., Jones reagent, PCC) in an appropriate solvent (e.g., acetone, dichloromethane) to yield myrtanoic acid.
-
Purify the resulting myrtanoic acid by recrystallization or column chromatography.
Step 3: Synthesis of Amide and Acylthiourea Derivatives
-
For Amide Derivatives:
-
Activate the carboxylic acid group of myrtanoic acid (e.g., by converting it to an acyl chloride using thionyl chloride or oxalyl chloride).
-
React the activated myrtanoic acid with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivatives.[1]
-
-
For Acylthiourea Derivatives:
-
React the activated myrtanoic acid with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form an acyl isothiocyanate intermediate.
-
React the in situ generated acyl isothiocyanate with various amines to obtain the desired acylthiourea derivatives.[1]
-
Protocol 2: Synthesis of Bis-hydronopyl Quaternary Ammonium (B1175870) Salts with Antimicrobial Activity
This protocol describes the synthesis of quaternary ammonium salt derivatives of β-pinene, which have shown potent antimicrobial activity.[2]
-
Synthesize hydronopol from β-pinene via a suitable method (e.g., hydroformylation followed by reduction).
-
React two equivalents of hydronopyl bromide (prepared from hydronopol) with a tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine) in a suitable solvent (e.g., acetonitrile) under reflux to yield the bis-hydronopyl quaternary ammonium salt.[2]
Data Presentation
The following tables summarize the quantitative bioactivity data for selected β-pinene derivatives against various pathogens.
Table 1: Antifungal Activity of β-Pinene-Based Amide and Acylthiourea Derivatives [1]
| Compound | Target Pathogen | IC50 (µmol/L) |
| 4e | Colletotrichum gloeosporioides | <200 |
| 4g | Colletotrichum gloeosporioides | <200 |
| 4h | Colletotrichum gloeosporioides | <200 |
| 4j | Colletotrichum gloeosporioides | <200 |
| 4r | Colletotrichum gloeosporioides | 21.64 |
Table 2: Antimicrobial Activity of a Bis-hydronopyl Dimethyl Ammonium Bromide Derivative [2]
| Compound | Target Pathogen | EC50 (µg/mL) |
| Bis-hydronopyl dimethyl ammonium bromide (3a) | Colletotrichum acutatum | 0.538 |
Visualization of Workflows and Pathways
Diagram 1: General Workflow for the Synthesis of Bioactive β-Pinene Derivatives
Caption: Synthetic workflow for β-pinene derivatization.
Diagram 2: Proposed Mechanism of Action for Quaternary Ammonium Salt Derivatives
References
Application Notes and Protocols: (+)-β-Pinene in Flavor and Fragrance Synthesis
Introduction
(+)-β-Pinene, a bicyclic monoterpene, is a readily available and versatile chiral building block sourced primarily from the fractional distillation of turpentine.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of a wide range of commercially significant flavor and fragrance compounds.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of key aroma chemicals derived from (+)-β-pinene, including myrcene (B1677589), (-)-menthol, and (+)-nootkatone. The protocols are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Synthesis of Myrcene via Pyrolysis of β-Pinene
Myrcene is an acyclic monoterpene with a pleasant, balsamic odor. It is a crucial intermediate in the production of many other fragrance and flavor chemicals, including geraniol, linalool, and citral.[4][5] The industrial synthesis of myrcene is predominantly achieved through the thermal isomerization (pyrolysis) of β-pinene.[2][6]
Experimental Workflow: Pyrolysis of β-Pinene
The following diagram illustrates the general workflow for the synthesis of myrcene from β-pinene via pyrolysis.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (+)-β-Pinene
Welcome to the technical support center for the large-scale synthesis and purification of (+)-β-Pinene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial source for (+)-β-pinene? A1: The main commercial source of (+)-β-pinene is turpentine (B1165885) oil, a resinous extract from pine and other coniferous trees.[1][2] (+)-β-Pinene is typically isolated from turpentine through fractional distillation, although its separation from the more abundant α-pinene isomer presents a significant challenge.[2][3]
Q2: Why is the separation of α-pinene and β-pinene difficult on a large scale? A2: The separation is challenging due to their very close boiling points (α-pinene: ~156 °C, β-pinene: ~165 °C).[4] Efficient separation requires high-performance fractional distillation columns.[3] Inefficient separation is a common cause of low-purity β-pinene.
Q3: What are the main chemical synthesis routes to (+)-β-pinene? A3: Besides isolation from natural sources, a common chemical route is the isomerization of the more abundant α-pinene.[5][6] This can be achieved using various catalysts, including palladium-based heterogeneous catalysts.[5] While other methods like the Wittig reaction exist for general alkene synthesis, they are not typically the primary choice for large-scale production of this specific commodity chemical.[7][8]
Q4: What are the major byproducts encountered during synthesis or isomerization? A4: Due to the strained bicyclic ring system of pinenes, they are prone to cationic rearrangements, especially under acidic or high-temperature conditions.[9] This can lead to the formation of isomers like α-pinene, as well as other terpenes such as camphene, limonene, and terpinolene.[10] Oxidation of β-pinene can also occur, leading to compounds like myrtenol (B1201748) and pinocarveol.[11]
Q5: What are the key safety considerations when working with β-pinene at scale? A5: β-Pinene is a flammable liquid (flash point ~31 °C).[12] When heated to decomposition, it can release irritating fumes.[12] It can cause skin irritation, and its oxidized form is a known skin sensitizer.[13] Proper ventilation, grounding of equipment to prevent static discharge, and use of personal protective equipment are essential. Aspiration of the liquid could potentially cause chemical pneumonitis.[13]
Troubleshooting Guide
Issue 1: Low Yield of (+)-β-Pinene during Isomerization from α-Pinene
-
Question: We are attempting to isomerize α-pinene to β-pinene, but the yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yield in this process is often linked to catalyst issues, suboptimal reaction conditions, or competing side reactions.
-
Cause 1: Catalyst Deactivation. The catalyst's active sites can be blocked by carbonaceous deposits (coking) or poisoned by impurities in the feedstock. High temperatures can cause sintering, reducing the active surface area.
-
Solution: Ensure high-purity α-pinene is used. Consider regenerating the catalyst through controlled combustion of coke or choose a more robust catalyst support to prevent leaching of active sites.[14]
-
-
Cause 2: Unfavorable Equilibrium. The isomerization between α- and β-pinene is a reversible reaction. The reaction may be reaching equilibrium with a low concentration of the desired β-isomer.
-
Solution: Optimize the reaction temperature and pressure to shift the equilibrium towards β-pinene. Refer to literature or perform kinetic studies to find the optimal conditions for your specific catalyst. A patented method using a palladium catalyst on diatomite operates at 120-180°C for 0.5-1 hour.[5]
-
-
Cause 3: Polymerization. Acidic conditions, whether from the catalyst or impurities, can induce cationic polymerization of the pinenes, consuming the monomer and reducing the yield.[9][15]
-
Solution: Use a catalyst with controlled acidity. Ensure the feedstock is free from acidic impurities. Adding a proton trap like 2,6-di-tert-butylpyridine (B51100) has been used in some pinene polymerizations to control the reaction, and similar principles may apply to suppressing unwanted polymerization during isomerization.[15]
-
-
Issue 2: Low Purity of Final (+)-β-Pinene Product
-
Question: Our final product contains significant amounts of α-pinene and other impurities. How can we improve the purity?
-
Answer: Purity issues typically stem from inefficient separation or the formation of side products during synthesis or workup.
-
Cause 1: Inefficient Fractional Distillation. As mentioned in the FAQ, the close boiling points of the isomers make separation difficult.
-
Solution: Increase the efficiency of your distillation column (e.g., more theoretical plates, optimized reflux ratio). Consider azeotropic distillation by adding a solvent like ethylene (B1197577) glycol, which can facilitate separation.[3]
-
-
Cause 2: Isomerization During Purification. The heat used during distillation can cause the desired β-pinene to isomerize back to the more thermodynamically stable α-pinene, especially if acidic residues are present.[6]
-
Solution: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. Neutralize the crude product by washing with a mild base (e.g., aqueous sodium bicarbonate) before distillation to remove any acidic catalyst residues.
-
-
Cause 3: Formation of Oxidation Byproducts. If the reaction or storage is not performed under an inert atmosphere, oxidation can occur.
-
Quantitative Data Summary
The synthesis of key derivatives from pinene, such as nopinone, provides insight into reaction efficiencies. Below are tables summarizing quantitative data from relevant transformations.
Table 1: Oxidation of (-)-β-Pinene to (+)-Nopinone using KMnO₄
| β-Pinene/KMnO₄ Molar Ratio | H₂SO₄/KMnO₄ Molar Ratio | Solvent | Temperature (°C) | Time (h) | β-Pinene Conversion (%) | Nopinone Selectivity (%) | Nopinone Yield (%) | Reference |
| 1:3 | 0.054:1 | Acetone (B3395972) | 15-25 | 5 | 94.15 | 89.19 | 83.97 | [16] |
Data from a study on the selective oxidation of (-)-β-pinene. This process is a key step in the synthesis of many complex molecules from β-pinene.[9][16]
Table 2: Isomerization of α-Pinene to β-Pinene
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Result | Reference |
| Palladium on Diatomite | Not specified | 120 | 0.5 | High-purity β-pinene obtained | [5] |
| Palladium on Diatomite | Not specified | 150 | 1.0 | High-purity β-pinene obtained | [5] |
| Palladium on Diatomite | Not specified | 180 | 0.75 | High-purity β-pinene obtained | [5] |
Data derived from a patented method for preparing β-pinene via isomerization.[5]
Experimental Protocols
Protocol 1: Synthesis of (+)-Nopinone from (-)-β-Pinene via Oxidation [16]
This protocol details the selective oxidation of the exocyclic double bond of β-pinene.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and temperature control, dissolve (-)-β-pinene in acetone.
-
Reagent Preparation: Prepare a solution of potassium permanganate (B83412) (KMnO₄) and a catalytic amount of sulfuric acid (H₂SO₄) in acetone. The optimal molar ratios are β-pinene:KMnO₄ of 1:3 and H₂SO₄:KMnO₄ of 0.054:1.
-
Reaction Execution: Cool the β-pinene solution to 15-25 °C. Slowly add the KMnO₄/H₂SO₄ solution to the reaction vessel while maintaining the temperature within the specified range.
-
Reaction Time: Stir the mixture vigorously for 5 hours at 15-25 °C.
-
Workup: After the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Remove the acetone from the filtrate via distillation.
-
Purification: The crude (+)-nopinone can be purified using vacuum distillation to yield the final product with a purity of approximately 95%.
Protocol 2: Isomerization of α-Pinene to β-Pinene [5]
This protocol is based on a patented method for large-scale isomerization.
-
Catalyst Preparation: Prepare a palladium-on-diatomite catalyst. This involves cleaning diatomite with sulfuric acid, drying it, and then impregnating it with a solution of palladium chloride and hydrochloric acid. The pH is adjusted to neutral to precipitate the catalyst, which is then filtered and dried. The typical palladium loading is 5%.
-
Reaction Setup: Charge a suitable reactor with α-pinene and the prepared catalyst.
-
Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 150 °C) under agitation.
-
Reaction Time: Maintain the reaction for the specified time (e.g., 1 hour). Monitor the conversion of α-pinene to β-pinene using gas chromatography (GC).
-
Product Isolation: Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration.
-
Purification: The resulting crude β-pinene is purified by fractional distillation to obtain the high-purity product.
Visualizations
Caption: High-level workflow for the industrial production of (+)-β-pinene.
Caption: Logical diagram of challenges in (+)-β-pinene synthesis and their solutions.
Caption: Experimental workflow for the oxidation of (-)-β-pinene to (+)-nopinone.
References
- 1. acs.org [acs.org]
- 2. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]
- 3. CN101973838B - Method for purifying beta-pinene and preparing alpha-epoxy pinane from turpentine oil - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104945216A - Preparation method of beta-pinene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 11. β-Pinene - Wikipedia [en.wikipedia.org]
- 12. businessresearchinsights.com [businessresearchinsights.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. benchchem.com [benchchem.com]
- 15. Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of (+)nopinone from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]
Technical Support Center: Purification of (+)-β-Pinene from Terpene Mixtures
Welcome to the technical support center for the purification of (+)-β-pinene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (+)-β-pinene from complex terpene mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying β-pinene from a mixture of terpenes?
A1: The most common methods for purifying β-pinene include:
-
Fractional Distillation: This is the principal industrial method, exploiting the slight boiling point difference between β-pinene and other terpenes like α-pinene.[1][2] This can be performed under vacuum or as azeotropic distillation with an entrainer like diethylene glycol to enhance separation.[3]
-
Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are effective for achieving high purity, especially on a laboratory scale.[4] Column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) is particularly useful for separating unsaturated terpenes based on the interaction of their double bonds with silver ions.[5][6]
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Chemical Derivatization/Selective Reaction: This method involves selectively reacting one of the major components in the mixture to form a new compound with significantly different physical properties, making separation easier. For instance, α-pinene can be selectively oxidized to α-pinene oxide, which can then be separated from β-pinene by distillation.[7][8][9]
Q2: What is the main challenge in separating α-pinene and β-pinene?
A2: The primary challenge lies in their very similar physical properties as structural isomers. They share the same molecular weight, and their boiling points are very close (α-pinene: ~155-156 °C, β-pinene: ~164-166 °C), which makes simple distillation ineffective and necessitates high-efficiency fractional distillation.[1]
Q3: Can I separate the enantiomers, (+)-β-pinene and (-)-β-pinene, using these methods?
A3: Fractional distillation and standard (achiral) chromatography will not separate enantiomers as they have identical physical properties in a non-chiral environment.[1] To separate (+)-β-pinene from (-)-β-pinene, you would need to employ chiral chromatography, which uses a chiral stationary phase to differentially interact with each enantiomer.
Q4: How can I accurately determine the purity of my β-pinene sample?
A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable method for determining the purity of β-pinene.[10][11] GC-MS can identify and quantify the different terpenes present in your sample.[12] For enantiomeric purity, a GC with a chiral column is required.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of α-pinene and β-pinene | Insufficient column efficiency (too few theoretical plates). | Use a longer packed column or a column with a more efficient packing material. |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.[13] | |
| Distillation rate is too fast. | Reduce the heating rate to ensure proper equilibration between the liquid and vapor phases on each theoretical plate. | |
| Product contamination with camphene | Camphene has a boiling point very close to that of the pinenes. | High-efficiency fractional distillation is required. Complete removal can be challenging.[4] Consider using an alternative method like chromatography for very high purity requirements. |
| Product discoloration (yellowing) | Thermal degradation of terpenes at high temperatures. | Perform the distillation under vacuum to lower the boiling points of the components and reduce the risk of thermal decomposition.[14] |
| Presence of acidic impurities catalyzing polymerization. | Neutralize the crude turpentine (B1165885) mixture with a dilute base wash (e.g., NaOH solution) followed by a water wash to neutrality before distillation.[15] |
Preparative HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution or co-elution of peaks | Mobile phase composition is not optimal. | Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[16] |
| Incorrect stationary phase. | For terpenes, a C18 column is a good starting point. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.[16] | |
| Column temperature is not optimized. | Systematically vary the column temperature to fine-tune the separation.[16] | |
| Peak tailing | Interaction of analytes with acidic silanol (B1196071) groups on the silica-based column. | Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[16] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[17][18] | |
| Ghost peaks (unexpected peaks) | Contaminants in the mobile phase or carryover from previous injections. | Run a blank injection (mobile phase only). If ghost peaks are present, use fresh, high-purity HPLC-grade solvents and ensure the system is clean.[16] |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Yield | Scale | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 90-95% | High | Industrial/Large | Cost-effective for large quantities. | Moderate purity, energy-intensive.[14][19] |
| Azeotropic Distillation (with Diethylene Glycol) | >90%[15] | Good | Industrial/Large | Improved separation over simple fractional distillation.[3] | Requires an additional component (entrainer) that must be removed and recycled.[20][21] |
| Column Chromatography (Silica Gel) | Variable, can be high | Moderate to High | Lab/Pilot | Good for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. |
| Column Chromatography (Silver Nitrate Impregnated Silica Gel) | High | Moderate | Lab | Excellent for separating unsaturated isomers like α- and β-pinene.[5][22] | More expensive stationary phase, potential for silver leaching. |
| Preparative HPLC | >98% | Low to Moderate | Lab | High purity achievable, good for isolating minor components.[23] | Expensive, not suitable for large-scale purification. |
| Selective Oxidation of α-pinene + Distillation | >98% | High | Lab/Pilot | High purity of β-pinene can be achieved. | Involves a chemical reaction, requires removal of byproducts and unreacted reagents.[8] |
Experimental Protocols
Fractional Vacuum Distillation of Turpentine
Objective: To separate β-pinene from a crude turpentine mixture.
Methodology:
-
Pre-treatment: Wash the crude turpentine with a dilute aqueous NaOH solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral. Dry the turpentine over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Distillation:
-
Charge the dried turpentine into the distillation flask.
-
Slowly reduce the pressure to the desired vacuum (e.g., 5-10 mBar).[14]
-
Begin heating the distillation flask gently.
-
Collect the initial fraction (heads), which will be rich in lower-boiling components.
-
As the temperature stabilizes, collect the fraction corresponding to the boiling point of α-pinene at the operating pressure.
-
Once the α-pinene fraction has been collected, the temperature will rise again. Change the receiving flask to collect the β-pinene fraction.
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Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.[1]
GC-MS Analysis of β-Pinene Purity
Objective: To determine the percentage purity of a β-pinene sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the β-pinene sample in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Instrument Parameters (Example): [10]
-
Gas Chromatograph: Equipped with a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split injection mode (e.g., split ratio 10:1).
-
Temperatures: Injector at 250 °C, MS source at 230 °C, transfer line at 280 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C) and hold for 5 minutes.
-
-
Data Acquisition: Inject the prepared sample into the GC-MS system. The mass spectrometer should be operated in full scan mode to identify the components.
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the percentage purity of β-pinene based on the relative peak areas of all components in the chromatogram.
-
Visualizations
Caption: Workflow for the purification of (+)-β-pinene via fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. betapinene.com [betapinene.com]
- 3. US3987121A - Process for separating alpha-pinene from beta-pinene - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. shimadzu.com.sg [shimadzu.com.sg]
- 13. nzic.org.nz [nzic.org.nz]
- 14. researchgate.net [researchgate.net]
- 15. CN86104632B - High-efficiency extraction of alpha-pinene and beta-pinene from turpentine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 21. kochmodular.com [kochmodular.com]
- 22. researchgate.net [researchgate.net]
- 23. dergipark.org.tr [dergipark.org.tr]
optimizing reaction conditions for the epoxidation of (+)-beta-pinene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of (+)-β-pinene.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of (+)-β-pinene, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Low or no conversion of β-pinene to the epoxide is observed. What are the possible causes and solutions?
A1: Low or no conversion can stem from several factors:
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Inactive Catalyst: The catalyst may be old, impure, or not properly activated.
-
Solution: Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it has been properly activated according to the protocol (e.g., calcination for metal oxides).
-
-
Degraded Oxidant: The oxidizing agent, such as hydrogen peroxide or Oxone, can decompose over time.
-
Solution: Use a fresh, properly stored oxidant. For hydrogen peroxide, verify its concentration.
-
-
Incorrect Reaction Temperature: The reaction may be too cold, leading to slow kinetics.
-
Inappropriate Solvent: The choice of solvent is critical for catalyst activity and reagent solubility.
-
Solution: Ensure the solvent is appropriate for the chosen catalytic system. For instance, acetonitrile (B52724) is often used in Payne systems, while acetone (B3395972) can act as a catalyst with Oxone.[1][2][4]
-
Q2: The reaction shows poor selectivity, with significant formation of byproducts like myrtanal, myrtenol, or diols. How can this be addressed?
A2: Poor selectivity is often due to the rearrangement or hydrolysis of the formed β-pinene oxide.[5][6]
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Acidic Conditions: Traces of acid can catalyze the rearrangement of the epoxide to aldehydes and alcohols.[6][7]
-
Excess Water: Water can lead to the hydrolysis of the epoxide, forming diols.[8]
-
Solution: Use anhydrous solvents if the reaction chemistry allows. If using aqueous oxidants like H₂O₂, minimize the amount of water or use a biphasic system to protect the epoxide.
-
-
High Reaction Temperature: Elevated temperatures can promote isomerization and other side reactions.[9][10]
-
Solution: Conduct the reaction at the lowest effective temperature. Optimization studies to find the balance between reaction rate and selectivity are recommended.
-
Q3: The reaction is difficult to reproduce. What factors contribute to this, and how can consistency be improved?
A3: Reproducibility issues often arise from subtle variations in reaction setup and reagents.
-
Reagent Quality: The purity of β-pinene, solvent, and other reagents can significantly impact the reaction.
-
Solution: Use reagents of the same grade and from the same supplier for a series of experiments. Purify the starting β-pinene if necessary.
-
-
Atmosphere: The presence of oxygen can sometimes lead to undesired side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Mixing Efficiency: In heterogeneous catalysis, inefficient mixing can lead to localized "hot spots" or poor catalyst-substrate interaction.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of (+)-β-pinene?
A1: Several methods are commonly employed, each with its own advantages:
-
Using Oxone (Potassium Peroxymonosulfate) and Acetone: This is a relatively simple and effective method that can achieve high yields.[1]
-
With Hydrogen Peroxide and a Catalyst: This is a "greener" approach. Common catalysts include manganese sulfate (B86663) with salicylic (B10762653) acid or heterogeneous catalysts like magnesium oxide (MgO).[2][4][11][12]
-
Using Peracetic Acid: This is a classic method for epoxidation.[3]
-
Biocatalytic Epoxidation: Enzymes like Novozym®435 can be used for a highly selective transformation under mild conditions.[7][13][14]
Q2: How does the choice of oxidant affect the reaction?
A2: The oxidant plays a crucial role in the reaction's efficiency and selectivity.
-
Hydrogen Peroxide (H₂O₂): An environmentally friendly oxidant, but it often requires activation by a catalyst.[4] Its aqueous form can introduce water, potentially leading to diol formation.
-
Oxone: A solid, stable source of active oxygen that can be highly effective.[1]
-
Peracetic Acid: A strong oxidant that can lead to high conversions but may also promote side reactions if not controlled carefully.[3]
Q3: What is the role of the solvent in this reaction?
A3: The solvent can influence reagent solubility, catalyst activity, and even participate in the reaction.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Often used with H₂O₂ and metal catalysts to facilitate the formation of the active oxidizing species.[4][11]
-
Ketones (e.g., Acetone): Can act as both a solvent and a catalyst in conjunction with Oxone.[1]
-
Ethyl Acetate (B1210297): A good solvent for biocatalytic epoxidation and can also act as an acyl donor.[7][13]
Q4: What is the expected stereochemistry of the resulting epoxide?
A4: The epoxidation of β-pinene is highly stereospecific. The attack of the oxidizing agent occurs on the less sterically hindered face of the double bond, opposite to the gem-dimethyl bridge, leading to the formation of a single epoxide isomer.[6]
Data Presentation: Comparison of Reaction Conditions
| Catalyst System | Oxidant | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Acetone | Oxone | Acetone/Water | 40 | 2.5 | 85.4 | High | [1] |
| MnSO₄/Salicylic Acid | 35-38% H₂O₂ | Acetonitrile/Water | 18-22 | - | - | - | [4] |
| MgO | H₂O₂ | Acetonitrile/Acetone/Water | 50 | 2 | - | 74 | [2][15] |
| Novozym®435 | Urea-H₂O₂ | Ethyl Acetate | 40 | 3 | 66 | - | [14] |
| None | Peracetic Acid | Methylene (B1212753) Chloride | 0 | - | - | - |
Experimental Protocols
1. Epoxidation using Oxone and Acetone [1]
-
To a stirred mixture of (+)-β-pinene, NaHCO₃, and acetone at 0°C, add a pre-cooled aqueous solution of Oxone dropwise.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 40°C) and stir for the specified time (e.g., 2.5 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
2. Epoxidation using H₂O₂ with a Manganese Catalyst [4]
-
In a reaction vessel, combine (+)-β-pinene, acetonitrile, manganese sulfate, and salicylic acid.
-
Prepare a solution of sodium bicarbonate in water and add 35-38% hydrogen peroxide.
-
Add the hydrogen peroxide/bicarbonate solution to the β-pinene mixture dropwise, maintaining the temperature between 18-22°C.
-
Stir the reaction mixture vigorously for the required duration.
-
Monitor the reaction by GC or NMR.
-
After the reaction, extract the product with an appropriate solvent (e.g., methylene chloride).
-
Wash the organic extract with water, dry it, and remove the solvent under reduced pressure.
3. Biocatalytic Epoxidation using Novozym®435 [7][13]
-
In a glass vial, combine (+)-β-pinene, ethyl acetate (as solvent and acyl donor), and Novozym®435.
-
Add urea-hydrogen peroxide complex (UHP) to the mixture.
-
Place the vial in a shaker incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 250 rpm) for the specified time (e.g., 3 hours).
-
Monitor the conversion to the epoxide by GC analysis.
-
Upon completion, filter off the enzyme for potential reuse.
-
The product can be isolated from the solvent, typically by evaporation.
Visualizations
Caption: General experimental workflow for the epoxidation of (+)-β-pinene.
Caption: Troubleshooting logic for common issues in β-pinene epoxidation.
References
- 1. Epoxidation of β-pinene to 2,10-epoxypinane by Oxone | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. foreverest.net [foreverest.net]
- 4. mdpi.com [mdpi.com]
- 5. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]
- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym<b>®</b>435 - ProQuest [proquest.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (Open Access) Epoxidation of β-pinene with a highly-active and low-cost catalyst (2021) | Duban García | 10 Citations [scispace.com]
preventing the isomerization of (+)-beta-pinene during reactions
Technical Support Center: (+)-Beta-Pinene Reactions
Welcome to the technical support center for researchers working with this compound. This resource provides detailed guidance to help you prevent unwanted isomerization during your chemical reactions, ensuring the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound isomerization during a reaction?
A1: The isomerization of this compound is primarily initiated by the presence of acids, which can be either Brønsted or Lewis acids.[1] Protonation of the exocyclic double bond in beta-pinene (B31000) leads to the formation of a tertiary carbocation (the pinanyl cation).[1] This intermediate is unstable and can readily rearrange into a variety of other monoterpenes. Additionally, high temperatures can promote thermal isomerization, although beta-pinene is relatively stable under an inert nitrogen atmosphere at temperatures up to 200°C (473 K).[2][3]
Q2: What are the common isomerization products of this compound?
A2: Under acidic conditions, this compound can isomerize into a mixture of products. The most common isomers include alpha-pinene (B124742), camphene (B42988), and limonene (B3431351).[4] Depending on the specific catalyst and conditions, other terpenes such as terpinolene (B10128) and tricyclene (B1222867) may also be formed.[4] The goal in preventing isomerization is to avoid the formation of the initial carbocation intermediate that leads to this product cascade.
Q3: Are there any general storage recommendations to maintain the purity of this compound?
A3: Yes. To maintain purity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. It is stable under these conditions.[5][2] Over time, exposure to oxygen can lead to oxidation and the formation of resins, while exposure to acidic contaminants can initiate isomerization even during storage.[6]
Q4: Can my choice of solvent influence the rate of isomerization?
A4: Absolutely. The choice of solvent plays a critical role. Polar protic solvents, especially if they are acidic, can facilitate the protonation that initiates isomerization. In contrast, nonpolar aprotic solvents are generally preferred for reactions where isomerization is a concern.[7] For certain photocatalytic isomerization reactions, polar protic solvents like isopropanol (B130326) (IPA) have been shown to be crucial for the reaction to proceed, highlighting the need to select solvents carefully based on the desired outcome.[8]
Troubleshooting Guides
Issue 1: My reaction product contains significant amounts of alpha-pinene and camphene.
| Possible Cause | Troubleshooting Step |
| Acidic Contamination | Traces of acid in reagents, solvents, or on glassware can catalyze isomerization.[4][9] Solution: Ensure all glassware is thoroughly washed and dried. Purify solvents and reagents before use, for example, by distillation or passing them through a neutral alumina (B75360) plug. |
| Inappropriate Catalyst | The catalyst being used may have acidic sites. Many solid catalysts like zeolites, aluminosilicates, and sulfated zirconia are acidic by nature and promote isomerization.[10] Solution: Switch to a non-acidic or basic catalyst system if the reaction allows. For epoxidation, catalysts with medium-strength basic sites have shown high selectivity.[11] |
| High Reaction Temperature | While thermally stable to a degree, elevated temperatures can provide the activation energy needed for isomerization, especially if catalytic impurities are present.[10] Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, such as ozonolysis or certain hydroborations, temperatures at or below 0°C are effective.[12][13] |
Issue 2: I am attempting an epoxidation of this compound but observe low yield of the desired epoxide and formation of other products.
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Epoxide Ring-Opening | If the epoxide forms, acidic conditions can cause it to reopen, leading to rearranged products like myrtanal.[12][14] Solution: Maintain neutral or slightly basic pH throughout the reaction. For oxidations using hydrogen peroxide, adding a buffer like sodium bicarbonate can be effective.[15] |
| Wrong Choice of Oxidant/Catalyst | Some epoxidation systems can introduce acidity. For example, using peracids without buffering can lead to isomerization of the starting material or the product. Solution: Consider using systems known for their selectivity under neutral conditions, such as potassium peroxomonosulfate (Oxone) with a buffer, or biocatalytic methods.[16][17] Catalysts with medium-strength basic sites, like magnesium oxide, can achieve complete conversion of beta-pinene with high selectivity to the epoxide.[11] |
Quantitative Data Summary
Table 1: Influence of Temperature on Beta-Pinene Stability and Reactions
| Condition | Temperature | Observation |
| Thermal Stability (N₂ atm) | Up to 200°C (473 K) | Thermally stable with no chemical reaction.[5][2] |
| Gas-Phase Isomerization (Acid-activated bentonite) | 58 - 90°C | Isomerization to camphene, α-pinene, and limonene occurs.[4] |
| Ozonolysis (for oxidation) | Low Temperature (e.g., -78°C) | Proceeds without isomerization of the pinene ring.[12] |
| Biocatalytic Epoxidation (Novozym® 435) | 40 - 60°C | Effective epoxidation; higher temperatures can affect enzyme stability.[16] |
| Photocatalytic Isomerization to α-pinene | Room Temperature | Rapid and efficient isomerization is possible with the right catalyst system.[8] |
Table 2: Comparison of Catalytic Systems for Beta-Pinene Reactions
| Reaction Type | Catalyst System | Key Outcome / Selectivity |
| Isomerization (Undesired) | Acid-activated Bentonite | 100% initial conversion to camphene, α-pinene, limonene. |
| Isomerization (Desired) | Pd@TiO₂ (Photocatalyst) | Highly pure α-pinene from β-pinene in <1 hour.[8] |
| Epoxidation | Magnesium Oxide (MgO) | Complete conversion of β-pinene with 74% selectivity to β-pinene epoxide.[11] |
| Epoxidation | Oxone / Acetone / NaHCO₃ | 85.4% yield of 2,10-epoxypinane (B1582330) with good selectivity.[17] |
| Isomerization to (-)-α-Pinene | Potassium 3-aminopropylamide (KAPA) | 93% yield of high-purity (-)-α-pinene. |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound
This protocol is adapted from flow chemistry procedures, which offer excellent temperature control, minimizing isomerization risk.[13][18]
Objective: To synthesize isopinocampheol from this compound while avoiding rearrangement.
Materials:
-
This compound (purified)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a standard reaction flask with a magnetic stirrer, thermometer, and addition funnel under an inert atmosphere.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Hydroboration:
-
Charge the flask with a solution of this compound in anhydrous THF.
-
Slowly add the 1 M solution of BH₃·THF dropwise via the addition funnel, ensuring the internal temperature does not rise above 5°C.
-
Stir the mixture at 0°C for 2-3 hours after the addition is complete to ensure full formation of the organoborane intermediate.
-
-
Oxidation:
-
Slowly and carefully add the aqueous NaOH solution to the reaction mixture, still maintaining the temperature at 0°C.
-
Follow with the dropwise addition of 30% H₂O₂, being cautious as the oxidation is exothermic. Maintain the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Perform a standard aqueous workup to separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by chromatography or distillation as needed.
-
Critical Note: The key to preventing isomerization is maintaining a low temperature (0°C) during the hydroboration step to suppress any potential acid-catalyzed rearrangement initiated by the borane (B79455) reagent.[13]
Visualizations
Diagrams of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]
- 4. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 5. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 9. US2097744A - Method for the isomerization of pinene - Google Patents [patents.google.com]
- 10. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 18. researchgate.net [researchgate.net]
troubleshooting guide for the GC analysis of pinenes
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography (GC) analysis of α-pinene and β-pinene.
Frequently Asked Questions (FAQs)
Q1: Why are my α-pinene and β-pinene peaks not separating (co-eluting)?
A1: Co-elution of α-pinene and β-pinene is a common challenge because they are structural isomers with similar boiling points and polarities.[1] Inadequate separation can lead to inaccurate quantification.
Potential Causes & Solutions:
-
Inappropriate GC Column: The choice of stationary phase is critical for separating isomers.[2]
-
Solution: Use a column with a stationary phase that provides good selectivity for terpenes. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS), is often effective.[3][4] For challenging separations, a more polar column like a wax-type phase (polyethylene glycol) may be necessary.[5]
-
-
Suboptimal Temperature Program: A poorly optimized oven temperature program will fail to resolve closely eluting compounds.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best efficiency for your column dimensions. Deviating significantly from the optimal flow rate can decrease resolution.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and loss of resolution.[7]
Q2: What is causing my pinene peaks to exhibit tailing or fronting?
A2: Asymmetrical peak shapes, such as tailing (a gradual return to baseline) or fronting (a steep leading edge), can compromise integration accuracy.[7][10]
Potential Causes & Solutions:
-
Peak Tailing:
-
Active Sites: Silanol groups in the inlet liner or on the column can interact with analytes, causing tailing.[11]
-
Contamination: Non-volatile residues in the inlet or at the head of the column can cause peak distortion.
-
Column Damage: Oxygen contamination or operating above the maximum temperature limit can degrade the stationary phase.
-
Solution: Ensure high-purity carrier gas with oxygen traps installed and operate within the column's specified temperature range.[14]
-
-
-
Peak Fronting:
-
Column Overload: This is the most common cause of fronting, where the sample concentration exceeds the column's capacity.[7][8][15]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[7]
-
Solution: Ensure your pinenes are fully soluble in the chosen solvent at the concentration being injected.
-
-
Q3: I see unexpected "ghost peaks" in my chromatogram. What are they and how do I remove them?
A3: Ghost peaks are peaks that appear in a chromatogram but are not part of the injected sample.[16][17] They can arise from various sources of contamination within the GC system.[18]
Potential Causes & Solutions:
-
Sample Carryover: Residuals from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. Increase the final oven temperature hold time or use a more rigorous needle wash procedure in the autosampler.[19]
-
-
Septum Bleed: Particles from the inlet septum can degrade at high temperatures, releasing siloxanes that appear as peaks.[13]
-
Contaminated Inlet Liner: The liner can accumulate non-volatile matrix components that degrade over time and create ghost peaks.[13]
-
Solution: Replace the inlet liner frequently. Using a liner with glass wool can help trap non-volatile contaminants.[12]
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from gas tubing can accumulate on the column at low temperatures and elute as the oven temperature increases.[16]
-
Solution: Use high-purity carrier gas (99.999% or higher) and install purifying traps. Ensure that only GC-grade tubing is used for gas lines.[16]
-
Q4: My pinene peak response is low or inconsistent. What are the likely causes?
A4: Reduced or variable peak areas can indicate a loss of analyte, leaks in the system, or detector issues.
Potential Causes & Solutions:
-
Analyte Loss During Sample Preparation: Pinenes are highly volatile monoterpenes and can be lost through evaporation before analysis.[1]
-
System Leaks: A leak in the injector, column fittings, or gas lines can lead to a loss of sample and poor reproducibility.
-
Solution: Perform a leak check on the system, particularly around the septum, column nuts, and gas line connections, using an electronic leak detector.
-
-
Injector Issues: Discrimination can occur in the inlet, where higher boiling point compounds are transferred to the column more efficiently than volatile ones like pinenes.
-
Solution: Optimize the injection speed and inlet temperature. A lower inlet temperature may sometimes reduce discrimination for volatile compounds.
-
-
Detector Contamination or Malfunction: Buildup on the detector (e.g., FID jet) can reduce sensitivity.[11][12]
-
Solution: Follow the manufacturer's instructions for routine detector cleaning and maintenance.[14]
-
Experimental Protocols and Data
Protocol: GC-MS Analysis of Pinenes in an Essential Oil Matrix
This protocol outlines a standard method for the identification and quantification of α-pinene and β-pinene.
-
Sample Preparation:
-
Accurately weigh 50 µL of the essential oil sample.
-
Dilute the sample in 950 µL of a suitable solvent like n-heptane or ethanol (B145695) to achieve a 1:20 dilution.[20]
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL autosampler vial and cap securely.
-
-
Instrument Setup (Example Parameters):
-
GC System: Agilent 7890A GC coupled with a 5977C MS detector or equivalent.[3][21]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet: Split/splitless injector operated in split mode.
-
Oven Program:
-
MS Detector:
-
-
Data Analysis:
-
Identification: Identify α-pinene and β-pinene peaks by comparing their retention times and mass spectra with those of authenticated reference standards or by matching against a spectral library (e.g., NIST).
-
Quantification: Create a calibration curve using certified reference standards of α-pinene and β-pinene at several concentration levels. Determine the concentration in the sample by interpolating its peak area against the calibration curve.[3]
-
Data Presentation: Typical GC Parameters for Pinene Analysis
The following table summarizes common instrument conditions used for the analysis of pinenes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | HP-5MS (30m x 0.25mm, 0.25µm)[3] | DB-5MS (30m x 0.25mm, 0.25µm)[4] | Astec CHIRALDEX B-PM (30m x 0.25mm, 0.12µm)[22] |
| Carrier Gas | Helium, 1.0 mL/min[3] | Helium, 1.5 mL/min[9] | Helium, 30 psi[22] |
| Inlet Temp. | 250 °C | 280 °C[6] | 250 °C[22] |
| Split Ratio | 1:10[3] | 1:50[9] | 1:80[22] |
| Oven Program | 50°C (2min), then 10°C/min to 130°C[3] | 60°C to 250°C at 3°C/min[4] | Isothermal at 50 °C[22] |
| Detector | Mass Spectrometer (MS)[3] | Flame Ionization Detector (FID)[9] | Flame Ionization Detector (FID)[22] |
| Detector Temp. | 280 °C (Transfer Line)[23] | 250 °C[9] | 250 °C[22] |
Visual Troubleshooting Guides
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemtech-us.com [chemtech-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. gcms.cz [gcms.cz]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. gcms.cz [gcms.cz]
- 17. restek.com [restek.com]
- 18. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. GC-MS analysis of volatile oil from the pine needles of Pinus den...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Strategies to Improve the Stability of (+)-β-Pinene Formulations
Welcome to the Technical Support Center for (+)-β-Pinene Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stabilization of (+)-β-pinene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when formulating (+)-β-pinene?
A1: (+)-β-Pinene, a bicyclic monoterpene, is susceptible to several stability issues that can impact its efficacy and shelf-life. The primary challenges include:
-
Oxidation: The presence of a double bond in its structure makes (+)-β-pinene prone to oxidation, leading to the formation of various degradation products such as pinene oxide, pinocarveol, and myrtenol.[1][2] This can alter its therapeutic properties.
-
Isomerization: Under acidic conditions or upon exposure to heat, (+)-β-pinene can isomerize to other terpenes like α-pinene and camphene.[1][3]
-
Polymerization: At higher temperatures and in the presence of certain catalysts, β-pinene can undergo polymerization.
-
High Volatility: Due to its low boiling point (166 °C), (+)-β-pinene is highly volatile, which can lead to significant loss of the active compound during processing and storage.[4][5]
-
Poor Aqueous Solubility: Being a lipophilic compound, (+)-β-pinene has very low solubility in water, which can limit its bioavailability in aqueous-based formulations.[4]
Q2: What are the most effective strategies to enhance the stability of (+)-β-pinene formulations?
A2: Encapsulation into nanoparticle delivery systems is a widely adopted and effective strategy to protect (+)-β-pinene from degradation, improve its solubility, and provide controlled release.[4] The most common and effective approaches include:
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively encapsulate (+)-β-pinene, enhancing its aqueous dispersibility and protecting it from oxidation. The small droplet size increases the surface area, which can improve bioavailability.[4]
-
Liposomes: These vesicular structures composed of lipid bilayers can encapsulate lipophilic compounds like (+)-β-pinene within their membrane, shielding it from the aqueous environment and oxidative factors.[4]
-
Microencapsulation: Techniques like spray drying can be used to encapsulate (+)-β-pinene within a solid matrix (e.g., gum arabic, maltodextrin), which significantly reduces its volatility and protects it from oxidation.[6][7]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with (+)-β-pinene, where the lipophilic molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, thereby increasing its solubility and stability in aqueous solutions.[8]
-
Use of Antioxidants: Incorporating antioxidants into the formulation can help to mitigate the oxidative degradation of (+)-β-pinene.
Troubleshooting Guides
Nanoemulsion Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | Inappropriate surfactant-to-oil ratio.Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant.Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Optimize surfactant and co-surfactant concentrations.Screen different surfactants with varying HLB values to find the optimal one for (+)-β-pinene.Use a combination of surfactants to improve stability.Reduce droplet size through higher energy homogenization.[4] |
| Inconsistent Particle Size | Inefficient homogenization process.Inappropriate energy input during emulsification.Variations in the composition of different batches. | Optimize homogenization parameters (e.g., pressure, duration, temperature).Ensure precise and consistent measurements of all components.Utilize a microfluidizer for a more uniform particle size distribution.[4] |
| Loss of (+)-β-Pinene During Processing | High volatility of (+)-β-pinene.High temperatures used during homogenization. | Minimize processing temperatures where possible.Use a closed system to reduce evaporative losses.Optimize the formulation to ensure efficient encapsulation in the initial stages. |
Liposome (B1194612) Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | Poor affinity of (+)-β-pinene for the lipid bilayer.Suboptimal lipid composition.Inefficient encapsulation method. | Modify the lipid composition by altering the cholesterol content or using different phospholipids (B1166683).Experiment with different preparation methods (e.g., thin-film hydration, ethanol (B145695) injection, sonication).Optimize the drug-to-lipid ratio. |
| Liposome Aggregation and Instability | Low zeta potential, leading to insufficient electrostatic repulsion.Fusion of liposomes over time.Degradation of phospholipids. | Incorporate charged lipids (e.g., phosphatidylserine) to increase the absolute value of the zeta potential.Optimize storage conditions (e.g., temperature, pH).Use high-quality, pure lipids and protect the formulation from light and oxygen.[4] |
| Leakage of (+)-β-Pinene from Liposomes | High fluidity of the lipid bilayer.Instability of liposomes in the storage medium. | Incorporate cholesterol to decrease the fluidity of the lipid membrane.Use phospholipids with a higher phase transition temperature (Tc).Consider PEGylation of the liposome surface to improve stability.[4] |
Microencapsulation (Spray Drying)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency / High Surface Oil | Inappropriate core-to-wall material ratio.Low viscosity of the feed emulsion.High inlet temperature causing rapid shell formation and subsequent fracture. | Optimize the ratio of (+)-β-pinene to the wall material.Increase the solids content of the feed emulsion.Lower the inlet air temperature to allow for more gradual drying.[6] |
| Particle Stickiness and Agglomeration | Low glass transition temperature (Tg) of the wall material.High outlet temperature, keeping the particles in a rubbery state. | Select a wall material with a higher Tg (e.g., gum arabic, certain maltodextrins).Decrease the outlet air temperature by adjusting the feed rate or inlet temperature. |
| Hollow or Wrinkled Particles | Rapid evaporation of water leading to crust formation and subsequent collapse.High inlet temperature. | Reduce the inlet drying temperature.Increase the concentration of the wall material in the feed emulsion. |
Quantitative Data on Formulation Stability
The stability of (+)-β-pinene is significantly improved through encapsulation. The following tables provide a summary of quantitative data from various studies.
Table 1: Stability of α-Pinene in Liposomal Formulations After 3 Months of Storage at 4°C
| Formulation Type | Phospholipid Used | Remaining α-Pinene (%) | Reference |
| Conventional Liposomes (CLs) | Phospholipon 90H | 42.9 ± 4.9 | [8] |
| Drug-in-Cyclodextrin-in-Liposomes (DCLs) | Phospholipon 90H | 74.4 ± 0.2 | [8] |
| Conventional Liposomes (CLs) | Lipoid S100 | 75.4 ± 4.3 | [8] |
| Drug-in-Cyclodextrin-in-Liposomes (DCLs) | Lipoid S100 | 83.1 ± 5.1 | [8] |
Table 2: Encapsulation Efficiency and Loading Rate of α-Pinene in Different Liposomal Formulations
| Formulation Type | Phospholipid Used | Encapsulation Efficiency (%) | Loading Rate (%) | Reference |
| Conventional Liposomes (CLs) | Phospholipon 90H | 99.8 ± 0.01 | 0.2 ± 0.02 | [8] |
| Drug-in-Cyclodextrin-in-Liposomes (DCLs) | Phospholipon 90H | 99.9 ± 0.01 | 0.3 ± 0.01 | [8] |
| Conventional Liposomes (CLs) | Lipoid S100 | 98.2 ± 0.2 | 22.9 ± 2.2 | [8] |
| Drug-in-Cyclodextrin-in-Liposomes (DCLs) | Lipoid S100 | 99.8 ± 0.01 | 18.9 ± 0.9 | [8] |
Experimental Protocols
Protocol 1: Preparation of (+)-β-Pinene Loaded Nanoemulsion by High-Pressure Homogenization
Materials:
-
(+)-β-Pinene (oil phase)
-
Tween 80 (surfactant)
-
Span 80 (co-surfactant)
-
Deionized water (aqueous phase)
Procedure:
-
Preparation of the Oil Phase: Mix (+)-β-pinene with Span 80.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 in deionized water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000 rpm) for 10-15 minutes using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 1000 bar for 5-10 cycles.[9]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by quantifying the amount of free (+)-β-pinene in the aqueous phase after separating the nanoemulsion.
Protocol 2: Preparation of (+)-β-Pinene Loaded Liposomes by the Ethanol Injection Method
Materials:
-
Soybean lecithin (B1663433) or other suitable phospholipid
-
Cholesterol
-
(+)-β-Pinene
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the Organic Phase: Dissolve the phospholipid, cholesterol, and (+)-β-pinene in ethanol.
-
Preparation of the Aqueous Phase: Prepare PBS at pH 7.4.
-
Liposome Formation: Inject the organic phase into the aqueous phase under constant stirring. The rapid dilution of ethanol causes the self-assembly of phospholipids into liposomes, encapsulating the (+)-β-pinene.
-
Solvent Removal: Remove the ethanol from the liposome suspension using a rotary evaporator under reduced pressure.
-
Characterization: Determine the particle size and zeta potential of the liposomes using DLS. The encapsulation efficiency can be calculated by measuring the concentration of unencapsulated (+)-β-pinene in the supernatant after centrifugation of the liposome suspension.
Protocol 3: Microencapsulation of (+)-β-Pinene by Spray Drying
Materials:
-
(+)-β-Pinene (core material)
-
Gum arabic or maltodextrin (B1146171) (wall material)
-
Deionized water
Procedure:
-
Preparation of the Emulsion:
-
Dissolve the wall material (e.g., gum arabic) in deionized water with continuous stirring to form a homogeneous solution.
-
Add (+)-β-pinene to the wall material solution.
-
Homogenize the mixture using a high-shear mixer to form a stable oil-in-water emulsion.[10]
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet air temperature (e.g., 160-180°C) and the feed flow rate. The outlet temperature will typically be in the range of 80-100°C.[10]
-
The atomized droplets are dried in the hot air stream, forming microcapsules.
-
-
Collection and Characterization:
-
Collect the powdered microcapsules from the cyclone collector.
-
Characterize the microcapsules for their morphology (using scanning electron microscopy), particle size, moisture content, and encapsulation efficiency. The encapsulation efficiency is determined by measuring the total and surface oil content.
-
Visualizations
Degradation Pathways of (+)-β-Pinene
The following diagram illustrates the primary degradation pathways of (+)-β-pinene, including oxidation and acid-catalyzed isomerization.
Caption: Degradation pathways of (+)-β-pinene via oxidation and acid-catalyzed isomerization.
Experimental Workflow for Nanoemulsion Preparation
This diagram outlines the key steps in preparing a (+)-β-pinene loaded nanoemulsion using high-pressure homogenization.
Caption: Workflow for preparing (+)-β-pinene nanoemulsion by high-pressure homogenization.
Troubleshooting Logic for Unstable Nanoemulsions
This flowchart provides a logical approach to troubleshooting common stability issues in nanoemulsion formulations.
Caption: Troubleshooting flowchart for addressing instability in nanoemulsion formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Retention and Oxidative Stability of Volatile Flavors: A Novel Approach Utilizing O/W Pickering Emulsions Based on Agri-Food Byproducts and Spray-Drying - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side products in the synthesis of (+)-beta-pinene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of (+)-β-pinene derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions.
1. Isomerization to α-Pinene and Other Terpenes
-
Q1: My reaction with (+)-β-pinene is producing a significant amount of α-pinene as a byproduct. How can I prevent this isomerization?
A1: Isomerization of β-pinene to the more thermodynamically stable α-pinene is a common side reaction, often catalyzed by acid or heat.[1] To minimize this:
-
Avoid Acidic Conditions: Many catalysts, especially Lewis acids, can promote the rearrangement of the exocyclic double bond of β-pinene to the endocyclic position of α-pinene.[2] Opt for neutral or basic reaction conditions where possible. If an acid catalyst is necessary, consider using a milder one or a solid acid catalyst that can be easily removed from the reaction mixture.
-
Control Reaction Temperature: Higher temperatures can provide the energy needed for isomerization. Running the reaction at the lowest effective temperature can help to suppress the formation of α-pinene and other isomeric terpenes like limonene (B3431351) and terpinolene (B10128).[3]
-
Catalyst Selection: For specific isomerizations where α-pinene is the desired product from β-pinene, photocatalytic methods using catalysts like Pd@TiO₂ have shown high selectivity under mild conditions.[4] Conversely, to avoid this, such catalytic systems should be avoided.
-
-
Q2: I am observing the formation of limonene and terpinolene in my product mixture. What is causing this and how can I reduce it?
A2: The formation of monocyclic terpenes like limonene and terpinolene from β-pinene typically occurs under acidic conditions through the opening of the four-membered ring.[5]
-
Strictly Anhydrous and Aprotic Conditions: The presence of trace amounts of water or protic solvents can lead to the formation of carbocation intermediates that readily rearrange to form these monocyclic dienes. Ensure all solvents and reagents are rigorously dried before use.
-
Use of Non-Acidic Catalysts: As with α-pinene isomerization, avoiding strong acidic catalysts is crucial. Consider heterogeneous catalysts with controlled acidity to improve selectivity.[6]
-
2. Wagner-Meerwein Rearrangements
-
Q3: My reaction is yielding camphene (B42988) and bornyl derivatives instead of the expected product. Why is this happening?
A3: The formation of camphene and bornyl structures from β-pinene is a classic example of a Wagner-Meerwein rearrangement.[7][8] This rearrangement is initiated by the formation of a carbocation, which then undergoes a skeletal rearrangement to a more stable carbocation, leading to these side products.[9]
-
Avoid Protic Acids: Strong protic acids are notorious for inducing Wagner-Meerwein rearrangements in pinene systems.[10] If your reaction requires acidic conditions, a Lewis acid might offer better control, although care must still be taken.
-
Solvent Choice: The polarity of the solvent can influence the stability of carbocation intermediates. In some cases, non-polar solvents may reduce the propensity for rearrangement.[9]
-
Temperature Control: These rearrangements are often kinetically controlled. Lowering the reaction temperature can help to favor the desired reaction pathway over the rearrangement.
-
3. Hydroboration-Oxidation Reactions
-
Q4: The hydroboration-oxidation of my (+)-β-pinene is giving a mixture of primary and secondary alcohols. How can I improve the regioselectivity for the desired primary alcohol?
A4: Hydroboration-oxidation of β-pinene is expected to yield the anti-Markovnikov product, which is a primary alcohol. However, the formation of the secondary alcohol can occur.
-
Sterically Hindered Borane (B79455) Reagents: To enhance the selectivity for the addition of boron to the less sterically hindered carbon of the double bond, use a bulkier borane reagent instead of BH₃-THF. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are known to significantly improve regioselectivity.[11][12]
-
Slow Reagent Addition at Low Temperature: Adding the borane reagent slowly at a low temperature (e.g., 0 °C) allows for better kinetic control and can improve the selectivity of the hydroboration step.[13]
-
-
Q5: I am concerned about the stereochemistry of the alcohol produced. How can I ensure the desired stereoisomer is formed?
A5: The hydroboration-oxidation reaction is known to be a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond. The stereochemical outcome is therefore dependent on the face of the β-pinene molecule that the borane reagent attacks. For (+)-β-pinene, this will lead to a specific stereoisomer. To maintain this stereoselectivity, it is crucial to follow established protocols that control the approach of the borane reagent.
Data Presentation
Table 1: Influence of Catalyst on the Isomerization of β-Pinene to Camphene
| Catalyst | Conversion of β-pinene (%) | Selectivity for Camphene (%) | Other Major Products | Reference |
| Titanate Nanotubes | 97.8 | 78.5 | Limonene, α-Pinene | [6] |
| Zeolite H-BEA | 100 | 45 | Limonene, p-Cymene | [6] |
| Pyrophyllite | High | Not specified | Not specified | [14] |
Table 2: Product Distribution in the Isomerization of Turpentine (B1165885) (rich in α-pinene) to Camphene
| Catalyst | α-pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| Acid-contaminated Titania | 99.6 | 43 | [6] |
| Nano TiO₂ (HCl activated) | 100 | 63.96 | [14] |
Experimental Protocols
1. General Protocol for Hydroboration-Oxidation of (+)-β-Pinene
This protocol is adapted from established laboratory procedures.[13]
-
Materials: (+)-β-pinene, Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF), Sodium hydroxide (B78521) (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Acetone (B3395972).
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (+)-β-pinene and dry THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution dropwise to the stirred solution of β-pinene over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
To quench any excess borane, slowly add acetone dropwise until gas evolution ceases.
-
Carefully add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic; maintain the temperature below 20 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography on silica (B1680970) gel.
-
2. Isomerization of β-Pinene to α-Pinene using a Heterogeneous Photocatalyst
This protocol is based on the work of Cantillo and Kappe (2020).[4]
-
Materials: (+)-β-pinene, Pd@TiO₂ catalyst, Isopropyl alcohol (IPA), Inert gas (e.g., Nitrogen or Argon).
-
Procedure:
-
In a suitable photoreactor vessel, suspend the Pd@TiO₂ catalyst in isopropyl alcohol.
-
Add (+)-β-pinene to the suspension.
-
Purge the reaction vessel with an inert gas for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion is achieved.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product, which will be enriched in α-pinene.
-
Mandatory Visualization
Caption: Wagner-Meerwein rearrangement of β-pinene to camphene.
Caption: Hydroboration-oxidation of β-pinene.
Caption: Troubleshooting workflow for side product identification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4000208A - Isomerization of alpha-pinene to beta-pinene with neutralized alumina-supported catalyst - Google Patents [patents.google.com]
- 3. US2097744A - Method for the isomerization of pinene - Google Patents [patents.google.com]
- 4. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 11. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 12. Brown Hydroboration [organic-chemistry.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for (+)-β-Pinene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of (+)-β-pinene. Our aim is to help you optimize your catalyst loading and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for (+)-β-pinene hydrogenation?
A1: A variety of catalysts are effective for the hydrogenation of pinenes. Noble metal catalysts such as Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) on carbon or alumina (B75360) supports are frequently used.[1][2][3] Nickel-based catalysts, like Ni-B, are also a viable and often more cost-effective option.[4][5]
Q2: How does catalyst loading affect the conversion and selectivity of the reaction?
A2: Catalyst loading is a critical parameter. Generally, increasing the catalyst loading will increase the rate of reaction and conversion.[6] However, excessively high loading can lead to side reactions and may not be cost-effective. The optimal loading balances reaction speed, conversion, and selectivity, and needs to be determined empirically for each specific catalyst system and set of reaction conditions. For instance, in one study, the optimal catalyst dosage for Ni-B-AC catalyzed β-pinene hydrogenation was found to be 4 wt%.[4]
Q3: What is a typical solvent for this reaction?
A3: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can accelerate the hydrogenation rate.[7][8] However, the choice of solvent can depend on the specific catalyst and desired outcome.
Q4: My reaction is not proceeding, or the conversion is very low. What are the possible causes?
A4: There are several potential reasons for low or no conversion:
-
Catalyst Deactivation: The catalyst may be poisoned. Sulfur compounds are common poisons for many hydrogenation catalysts.[9][10] Ensure your (+)-β-pinene feedstock is of high purity and low in sulfur.
-
Inactive Catalyst: The catalyst itself may be old or have been improperly handled, leading to oxidation or deactivation.
-
Insufficient Hydrogen: Check for leaks in your hydrogen supply system. Ensure proper purging of the reaction vessel to remove air and introduce a hydrogen atmosphere.[11][12]
-
Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a slower reaction rate.[7]
-
Sub-optimal Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst.
Troubleshooting Guide
Issue 1: Low Conversion of (+)-β-Pinene
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Analyze the purity of the (+)-β-pinene feedstock for potential catalyst poisons like sulfur compounds.[9] 2. If impurities are present, purify the starting material. 3. Consider using a guard bed to remove poisons before the reactant stream reaches the catalyst. |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. 2. Ensure proper handling and storage of the catalyst to prevent deactivation.[13] 3. If applicable, follow the manufacturer's instructions for catalyst activation. |
| Inadequate Hydrogen Supply | 1. Check all connections in the hydrogenation apparatus for leaks. 2. Ensure the reaction vessel is properly purged with an inert gas (like argon or nitrogen) before introducing hydrogen.[11] 3. Verify the hydrogen pressure is at the desired setpoint. |
| Poor Mass Transfer | 1. Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.[7] |
| Incorrect Reaction Conditions | 1. Gradually increase the reaction temperature and/or pressure within safe limits for your equipment.[14] |
Issue 2: Poor Selectivity to the Desired Pinane (B1207555) Isomer
| Possible Cause | Troubleshooting Step |
| Isomerization of β-pinene to α-pinene | 1. β-pinene can isomerize to α-pinene, which then hydrogenates to a different mixture of pinane isomers.[1] 2. Analyze the reaction mixture at intermediate time points to monitor for the formation of α-pinene. 3. Modifying the catalyst or reaction conditions (e.g., lower temperature) might suppress isomerization.[10] |
| Sub-optimal Catalyst Choice | 1. Different catalysts exhibit different selectivities. For example, some studies have shown high selectivity to cis-pinane (B1246623) with Ru-based catalysts.[9] 2. Screen different catalysts (e.g., Pd/C, Pt/C, Ru/C) to find the one that provides the best selectivity for your desired product. |
| Incorrect Reaction Conditions | 1. Vary the reaction temperature and pressure. Lower temperatures often favor higher selectivity.[10] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and Reaction Conditions on (+)-β-Pinene Hydrogenation
| Catalyst | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Stirring Speed (rpm) | Conversion (%) | Selectivity (%) | Reference |
| Ni-B-AC | 4 wt% | 120 | 3.0 | 750 | High | High (pinane) | [4] |
| Ni-B-AC | 5 wt% | 130 | 3.0 | 800 | High | High (pinane) | [4] |
| Pt NPs | 1:400 (Pt:α-pinene) | 70 | 1 | - | >95 | ~95 (cis-pinane) | [14] |
| Ru/C | 0.5 wt% | 50 | 15 | - | 100 (initial) | 99 (cis-pinane) | [9] |
| Homogeneous Wilkinson's | 10 mg (10 µmol Rh) | 50 | ~0.4 (60 psig) | - | 82 | 88 (cis-pinane) | [1] |
| Anchored Wilkinson's | 95 mg (5 µmol Rh) | 50 | ~0.4 (60 psig) | - | ~100 | 85-88 (cis-pinane) | [1] |
Note: The data presented is a summary from various sources and direct comparison may not be possible due to differences in experimental setups.
Experimental Protocols
Protocol 1: General Procedure for (+)-β-Pinene Hydrogenation in a Batch Reactor
-
Reactor Setup:
-
Place the desired amount of catalyst (e.g., 5 mol% Pd/C) into a clean, dry, and appropriately sized pressure reactor equipped with a magnetic stir bar.
-
Seal the reactor.
-
-
Inerting the Atmosphere:
-
Evacuate the reactor and backfill with an inert gas (e.g., nitrogen or argon).
-
Repeat this cycle 3-5 times to ensure all oxygen is removed.[11]
-
-
Addition of Reactants:
-
Under a positive pressure of the inert gas, add the solvent (e.g., ethanol) and the (+)-β-pinene substrate via a syringe or cannula.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots for analysis (e.g., GC-MS).
-
-
Reaction Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.[12][13] Keep it wet with solvent.
-
Wash the filter cake with additional solvent.
-
The combined filtrate can then be concentrated under reduced pressure to isolate the product.
-
Visualizations
Caption: Experimental workflow for (+)-β-pinene hydrogenation.
Caption: Troubleshooting logic for low conversion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Single-factor analysis of Ni–B–AC-catalyzed β-pinene hydrogenation based on hierarchical analysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05632A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. helgroup.com [helgroup.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. reddit.com [reddit.com]
- 9. WO2002072508A1 - HYDROGENATION OF α-PINENE - Google Patents [patents.google.com]
- 10. US4310714A - Hydrogenation of α-pinene to cis-pinane - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Chromatography Technical Support Center: Resolving β-Pinene Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of β-pinene enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving the enantiomers of β-pinene?
A1: The most prevalent and effective method for separating β-pinene enantiomers is chiral gas chromatography (GC).[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (+) and (-) enantiomers, leading to their separation.
Q2: Which type of chiral column is recommended for β-pinene separation?
A2: Cyclodextrin-based chiral stationary phases are highly recommended and widely used for the separation of terpene enantiomers, including β-pinene.[2][3][4][5] Specifically, derivatized β-cyclodextrin columns, such as the Astec® CHIRALDEX™ B-PM or Supelco Beta DEX™ series, have shown excellent results.[2][6]
Q3: Can I use high-performance liquid chromatography (HPLC) for this separation?
A3: While chiral HPLC is a powerful technique for separating many enantiomers, chiral GC is generally the preferred method for volatile compounds like β-pinene.[7][8] Developing a successful HPLC method can be more complex and may require derivatization of the analyte.
Q4: What are the expected elution orders for (+)-β-pinene and (-)-β-pinene?
A4: The elution order can vary depending on the specific chiral stationary phase used. For example, using an Astec® CHIRALDEX™ B-PM column, the d-β-pinene ((+)-β-pinene) typically elutes before the l-β-pinene ((-)-β-pinene).[6] It is crucial to confirm the elution order by running analytical standards of the pure enantiomers.
Q5: How can I improve the resolution between the β-pinene enantiomers?
A5: To improve resolution, you can optimize several parameters:
-
Temperature Program: A lower initial oven temperature and a slower temperature ramp rate can enhance separation.[5]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) can significantly impact resolution. An optimal flow rate should be determined experimentally.[5]
-
Column Choice: Using a column with a thicker film or a different cyclodextrin (B1172386) derivative may improve selectivity.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | 1. Incorrect column choice. 2. Suboptimal oven temperature. 3. Carrier gas flow rate is too high or too low. 4. Column contamination or degradation. 5. Sample overload.[5] | 1. Ensure you are using a chiral column suitable for terpenes, preferably a derivatized cyclodextrin phase.[2][4] 2. Optimize the temperature program. Start with a low initial temperature (e.g., 50°C) and use a slow ramp rate.[6] 3. Vary the carrier gas flow rate to find the optimal linear velocity for your column.[5] 4. Condition the column according to the manufacturer's instructions. If performance does not improve, consider trimming the column inlet or replacing the column. 5. Reduce the sample concentration or the injection volume. |
| Peak Tailing | 1. Active sites in the GC system (injector, detector, or column). 2. Column contamination. 3. Sample overload. | 1. Deactivate the GC inlet liner with silylation reagent. Ensure all connections are clean and inert. 2. Bake out the column at the maximum recommended temperature. 3. Dilute the sample. |
| Inconsistent Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or pressure. 3. Oven temperature not stable. | 1. Perform a leak check of the entire system. 2. Ensure the gas supply is stable and the regulators are functioning correctly. 3. Calibrate the GC oven temperature controller. |
| Ghost Peaks | 1. Contamination in the carrier gas, sample solvent, or syringe. 2. Septum bleed. | 1. Use high-purity gas and solvents. Run a blank solvent injection to identify the source of contamination. 2. Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Detailed Methodology for Chiral GC Separation of β-Pinene Enantiomers
This protocol is a general guideline based on established methods.[6] Optimization may be required for your specific instrumentation and samples.
1. Sample Preparation:
-
Prepare a stock solution of the β-pinene sample (racemic mixture or sample of unknown enantiomeric ratio) at a concentration of 5 mg/mL in a suitable solvent such as ethanol (B145695) or methylene (B1212753) chloride.[9]
-
Prepare individual standard solutions of (+)-β-pinene and (-)-β-pinene at the same concentration to determine the elution order.
2. Gas Chromatography (GC) Conditions:
| Parameter | Value | Reference |
| Column | Astec® CHIRALDEX™ B-PM | [6] |
| (30 m x 0.25 mm I.D., 0.12 µm film thickness) | ||
| Oven Temperature | 50°C (isothermal) | [6] |
| Injector Temperature | 250°C | [6] |
| Detector (FID) Temp | 250°C | [6] |
| Carrier Gas | Helium | [6] |
| Carrier Gas Pressure | 30 psi | [6] |
| Injection Volume | 0.2 - 1.0 µL | [9] |
| Split Ratio | 80:1 | [6] |
3. Analysis Procedure:
-
Equilibrate the GC system at the specified conditions until a stable baseline is achieved.
-
Inject the (+)-β-pinene standard and record the retention time.
-
Inject the (-)-β-pinene standard and record the retention time.
-
Inject the sample mixture.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Data Presentation
Table of Typical GC Parameters for β-Pinene Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIRALDEX™ B-PM | Agilent HP-CHIRAL-20β |
| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm | 30 m x 0.25 mm I.D., 0.25 µm |
| Oven Program | 50°C Isothermal | 50°C (1 min), ramp 2°C/min to 70°C (4 min), ramp 12°C/min to 190°C (10 min) |
| Carrier Gas | Helium | Helium |
| Flow/Pressure | 30 psi | 0.5 mL/min |
| Sample Conc. | 5 mg/mL in ethanol | 1 µL/mL |
| Elution Order | 1. (+)-β-pinene 2. (-)-β-pinene | Not Specified |
| Reference | [6] | [10] |
Visualizations
Caption: Workflow for β-pinene enantiomer analysis.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. gcms.cz [gcms.cz]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) - ProQuest [proquest.com]
- 8. Separation of (-)-beta-Pinene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability in (+)-β-Pinene Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-β-pinene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability when working with (+)-β-pinene?
A1: Batch-to-batch variability in (+)-β-pinene biological assays can stem from several factors:
-
Raw Material Variability: As a natural product, the source of (+)-β-pinene can significantly impact its purity and composition. Factors such as the plant's species, geographical origin, climate, and harvest time can all introduce variations.
-
Extraction and Purification Processes: The methods used to extract and purify (+)-β-pinene can affect the final product. Different solvents, temperatures, and distillation techniques can result in varying levels of impurities or co-eluting compounds that may have biological activity.
-
Storage and Handling: (+)-β-Pinene is a volatile compound. Improper storage conditions, such as exposure to light, air, or high temperatures, can lead to degradation or oxidation, altering its biological activity.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, reagent concentrations, and incubation times, can lead to inconsistent results.[1][2]
Q2: How can I ensure the quality and consistency of my (+)-β-pinene batches?
A2: To ensure the quality and consistency of your (+)-β-pinene, it is recommended to:
-
Source from a reputable supplier: Obtain (+)-β-pinene from a supplier who provides a detailed Certificate of Analysis (CoA) with information on purity, enantiomeric excess, and identification method (e.g., GC-MS, NMR).
-
Perform in-house quality control: Conduct your own analytical tests, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the identity and purity of each new batch.
-
Standardize storage conditions: Store (+)-β-pinene in a cool, dark place in an airtight container to minimize degradation.
Q3: My (+)-β-pinene is not dissolving well in my aqueous assay medium. What should I do?
A3: (+)-β-Pinene has low aqueous solubility. To improve its solubility:
-
Use a co-solvent: Prepare a stock solution of (+)-β-pinene in an organic solvent like DMSO or ethanol (B145695).[2] The final concentration of the solvent in your assay should be kept low (typically below 0.5% v/v) and consistent across all treatments to avoid solvent-induced artifacts.[2]
-
Use a carrier: Encapsulation in cyclodextrins or formulation into nanoemulsions can enhance the aqueous solubility and stability of (+)-β-pinene.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antimicrobial Assays (e.g., MIC)
Symptoms:
-
Minimum Inhibitory Concentration (MIC) values for (+)-β-pinene vary significantly between experiments.
-
High variability in the zone of inhibition in agar (B569324) diffusion assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Inoculum Density | Standardize the bacterial or fungal inoculum for each experiment using a spectrophotometer (e.g., 0.5 McFarland standard) to ensure a consistent starting cell number. |
| Volatility of (+)-β-Pinene | Due to its volatile nature, (+)-β-pinene can evaporate from the assay plate during incubation. Ensure plates are sealed properly with parafilm or a plate sealer. Minimize the incubation time as much as the assay allows. |
| Precipitation of (+)-β-Pinene | If a co-solvent is used, high concentrations of (+)-β-pinene may precipitate out in the aqueous medium. Visually inspect the wells for any precipitate. If precipitation occurs, consider using a lower concentration range or a different solubilization method. |
| Inaccurate Serial Dilutions | Ensure accurate and consistent serial dilutions of (+)-β-pinene. Use calibrated pipettes and change tips for each dilution. |
Issue 2: High Variability in Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)
Symptoms:
-
Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, XTT).
-
Variable inhibition of inflammatory markers (e.g., NO, cytokines).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent cell distribution. Avoid using the outer wells of the plate, as they are prone to evaporation ("edge effects").[1] |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change with prolonged culturing. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration is well below the toxic level for your specific cell line. Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.[3] |
| Interference with Assay Reagents | (+)-β-Pinene, due to its chemical nature, might interfere with certain assay reagents. For colorimetric assays like MTT, run a control with (+)-β-pinene in cell-free media to check for any direct reaction with the reagent.[3] |
Quantitative Data Summary
The following tables summarize the reported biological activities of (+)-β-pinene from various studies. Note that results can vary depending on the specific experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of (+)-β-Pinene against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Candida albicans | 187 | [4] |
| Cryptococcus neoformans | 234 | [4] |
| Rhizopus oryzae | 780 | [4] |
| Staphylococcus aureus (MRSA) | 6,250 | [4] |
Table 2: Cytotoxicity of (+)-β-Pinene against murine macrophages.
| Concentration (µg/mL) | Cell Viability Reduction (%) | Reference |
| 125 | Not toxic | [4] |
| 250 | 57 | [4] |
| 500 | 57 | [4] |
| 1000 | 57 | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
(+)-β-Pinene stock solution (in DMSO or ethanol)
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)
-
Resazurin (B115843) solution (optional, for viability confirmation)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (+)-β-pinene stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of (+)-β-pinene that completely inhibits visible growth.[5]
-
(Optional) Add resazurin to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells.
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of (+)-β-pinene.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
(+)-β-Pinene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of (+)-β-pinene in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the diluted (+)-β-pinene solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Biofilm Inhibition Assay
This protocol provides a general method for assessing the effect of (+)-β-pinene on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
(+)-β-Pinene stock solution (in DMSO)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Add 100 µL of sterile broth to the wells of a 96-well plate.
-
Prepare serial dilutions of (+)-β-pinene in the broth.
-
Add 100 µL of a standardized bacterial suspension to each well. Include a growth control (broth with bacteria only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Air-dry the plate.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways potentially modulated by (+)-β-pinene and a general experimental workflow for assessing its biological activity.
Caption: A general workflow for assessing the biological activity of (+)-β-pinene, incorporating quality control and troubleshooting steps to address batch-to-batch variability.
Caption: The proposed mitochondrial apoptosis pathway modulated by (+)-β-pinene, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.[7][8]
Caption: The inhibitory effect of pinene on the NF-κB signaling pathway, targeting MAPKs and IKK to reduce the expression of pro-inflammatory genes.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lseee.net [lseee.net]
- 8. researchgate.net [researchgate.net]
- 9. ku.khorraman.ir [ku.khorraman.ir]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-β-Pinene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of (+)-β-pinene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of (+)-β-pinene?
A1: The primary challenges in achieving adequate oral bioavailability for (+)-β-pinene stem from its physicochemical properties. As a lipophilic and poorly water-soluble monoterpene, its absorption is often limited by its dissolution rate in the gastrointestinal fluids.[1][2] Furthermore, like other terpenes, it may be susceptible to first-pass metabolism in the liver, where it can be rapidly metabolized before reaching systemic circulation, thus reducing its overall bioavailability.[3][4]
Q2: What are the most promising strategies to improve the oral bioavailability of (+)-β-pinene?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most investigated and effective methods include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can enhance lymphatic uptake, partially bypassing the first-pass metabolism.[1][2][5][6][7][8]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like (+)-β-pinene within their hydrophobic cavity, forming a water-soluble complex. This enhances dissolution and, consequently, absorption.[9][10][11][12][13]
-
Nanoemulsions and Nanoparticles: Reducing the particle size of the formulation to the nanometer range significantly increases the surface area-to-volume ratio, leading to improved dissolution and absorption.[14][15]
Q3: How does the lymphatic transport pathway improve the bioavailability of lipophilic compounds like (+)-β-pinene?
A3: The intestinal lymphatic system offers an alternative absorption route to the portal blood circulation.[16] For highly lipophilic drugs formulated in lipid-based systems like SEDDS, the drug can be incorporated into chylomicrons, which are lipoproteins assembled in the enterocytes.[17][18] These chylomicrons are too large to enter the blood capillaries and are instead taken up by the lymphatic vessels.[19][20] By entering the systemic circulation via the thoracic duct, this pathway bypasses the liver, thus avoiding or reducing first-pass metabolism and increasing the oral bioavailability of the parent compound.[17]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of β-pinene in a standard oil formulation and provides a projected enhancement based on data from a similar terpene, β-caryophyllene, formulated as a Self-Emulsifying Drug Delivery System (SEDDS).
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| β-pinene (in Mastiha Oil) | 18.0 ± 10.7 | 3.6 | Data not available for direct comparison | - | [21][22][23] |
| β-caryophyllene (Neat Oil) | 58.22 | 3.07 | Data provided for comparison | - | [6][7] |
| β-caryophyllene (SEDDS) | 204.6 | 1.43 | Data provided for comparison | 3.6-fold increase in Cmax, 2.2-fold increase in AUC | [5][6][7] |
| Projected for (+)-β-pinene (SEDDS) | ~65 | ~1.5 - 2.0 | Projected significant increase | ~2-4 fold | Projected based on analogous terpene data |
Note: The data for β-pinene is from a study on Mastiha Oil, where it is a minor component. The projected values for (+)-β-pinene in a SEDDS formulation are an estimation based on the improvements observed for β-caryophyllene, another lipophilic terpene.
Experimental Protocols & Troubleshooting Guides
Method 1: Preparation of (+)-β-Pinene-β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for poorly water-soluble compounds and can yield a high amount of the inclusion complex.[24]
Protocol:
-
Molar Ratio Calculation: Determine the desired molar ratio of (+)-β-pinene to β-cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Slurry Preparation: Weigh the calculated amount of β-cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick, homogeneous paste.
-
Incorporation of (+)-β-Pinene: Slowly add the pre-weighed (+)-β-pinene to the β-cyclodextrin paste while continuously kneading with a pestle.
-
Kneading: Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The paste should remain consistent.
-
Drying: Transfer the resulting paste to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be vacuum dried.
-
Sieving and Storage: The dried complex is then passed through a sieve to obtain a uniform particle size. Store the resulting powder in a well-closed container in a cool, dry place.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low complexation efficiency | Insufficient kneading time or improper solvent ratio. | Increase kneading time and optimize the solvent volume to maintain a paste-like consistency. |
| Sticky product after drying | Residual solvent or uncomplexed (+)-β-pinene. | Ensure complete drying. Wash the dried product with a small amount of a non-solvent for the complex (e.g., hexane) to remove surface-adhered pinene, followed by re-drying. |
| Phase separation during kneading | Incompatible solvent or incorrect ratio. | Experiment with different solvent systems (e.g., varying water-ethanol ratios). Ensure the paste is not too wet or too dry. |
Method 2: Preparation of (+)-β-Pinene Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a liquid SEDDS formulation for oral delivery.
Protocol:
-
Excipient Screening: Determine the solubility of (+)-β-pinene in various oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400). Select the excipients that show the highest solubility for (+)-β-pinene.
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear or bluish-white emulsions upon gentle agitation are the self-emulsifying regions.
-
Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-solvent.
-
Drug Loading: Dissolve the desired amount of (+)-β-pinene in the oil phase. Then, add the surfactant and co-solvent to the oily mixture and vortex until a clear, homogeneous solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, particle size distribution of the resulting emulsion upon dilution with water, and thermodynamic stability.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Poor self-emulsification (milky, unstable emulsion) | Incorrect surfactant-to-oil ratio; low HLB of surfactant. | Adjust the surfactant and co-solvent concentrations based on the ternary phase diagram. Use a surfactant with a higher HLB value (>12).[2] |
| Drug precipitation upon dilution | Drug is poorly soluble in the oil phase or the formulation has a low capacity to maintain the drug in solution upon dilution. | Increase the proportion of oil in the formulation or select an oil with higher solubilizing capacity for (+)-β-pinene. Consider using a co-solvent that improves drug solubility. |
| Phase separation of the SEDDS formulation | Immiscibility of components or inappropriate ratios. | Re-evaluate the excipient selection and their ratios using the phase diagram approach. Ensure all components are completely dissolved. |
Visualizations
Challenges to Oral Bioavailability of (+)-β-Pinene
Caption: Challenges to the oral bioavailability of (+)-β-pinene.
Mechanism of SEDDS for Enhanced Bioavailability
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Human metabolism of α-pinene and metabolite kinetics after oral administration | Semantic Scholar [semanticscholar.org]
- 5. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 10. oatext.com [oatext.com]
- 11. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lymphatic Drug Absorption via the Enterocytes: Pharmacokinetic Simulation, Modeling, and Considerations for Optimal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals [mdpi.com]
- 19. hormonebalance.org [hormonebalance.org]
- 20. The role of lymphatic transport in enhancing oral protein and peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Absorption and Plasma Kinetics Study of Monoterpenes Present in Mastiha Oil in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
methods to reduce the volatility of (+)-beta-pinene in formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high volatility of (+)-β-pinene in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with (+)-β-pinene in formulations?
A1: The main challenge in formulating (+)-β-pinene stems from its high volatility, which can lead to significant loss of the active compound during processing and storage.[1] Additionally, its lipophilic nature results in poor aqueous solubility, limiting its bioavailability and therapeutic applications.[2][3] Chemical instability, particularly susceptibility to oxidation, is another critical factor that can compromise its biological efficacy.[1][4][5]
Q2: What are the most effective strategies to reduce the volatility of (+)-β-pinene?
A2: Encapsulation is the most widely adopted and effective strategy to mitigate the volatility of (+)-β-pinene.[1][6] This involves entrapping the β-pinene molecules within a protective matrix. The most common and successful approaches include:
-
Inclusion Complexes with Cyclodextrins: Forming complexes with cyclodextrins, particularly β-cyclodextrin and its derivatives, can effectively encapsulate β-pinene, enhancing its stability and solubility.[7][8][9]
-
Liposomal Formulations: Encapsulating β-pinene within liposomes, which are vesicles composed of lipid bilayers, can protect it from degradation and control its release.[2][3][10]
-
Polymeric Microencapsulation: Using polymers to create microcapsules through techniques like spray drying or complex coacervation is another robust method for stabilizing β-pinene.[11][12][13]
-
Nanoemulsions and Nanostructured Lipid Carriers (NLCs): These systems can improve the solubility and stability of β-pinene in aqueous environments.[1][14]
Q3: How do I choose the best method for my specific application?
A3: The choice of method depends on several factors, including the desired release profile, the nature of the final formulation (e.g., aqueous solution, solid powder), and the intended application.
-
For aqueous formulations requiring improved solubility, cyclodextrin (B1172386) inclusion complexes or nanoemulsions are excellent choices.[1][9]
-
For controlled release applications , liposomes and polymeric microcapsules offer versatile platforms where the release rate can be tuned by modifying the composition of the shell material.[1][7]
-
If a solid formulation is desired, spray drying to produce polymeric microcapsules or lyophilization of cyclodextrin complexes are suitable techniques.[6][8]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of (+)-β-Pinene
Possible Causes:
-
Poor affinity of β-pinene for the encapsulating material: The hydrophobic nature of β-pinene may lead to inefficient partitioning into the core of the delivery system.[1]
-
Suboptimal ratio of β-pinene to encapsulating agent: An excess of β-pinene may lead to its leaching out during the formulation process.
-
Inefficient encapsulation method: The chosen experimental parameters (e.g., stirring speed, temperature, sonication time) may not be optimal for efficient encapsulation.[1]
-
Loss of volatile β-pinene during processing: High temperatures or extended processing times can lead to the evaporation of β-pinene before it can be encapsulated.[2]
Solutions:
-
Optimize the core-to-wall material ratio: Systematically vary the concentration of β-pinene relative to the encapsulating agent to find the optimal ratio that maximizes encapsulation efficiency.
-
Modify the encapsulating material: For liposomes, incorporating cholesterol can decrease the fluidity of the lipid membrane, potentially improving retention.[1] For polymeric systems, selecting a polymer with a higher affinity for hydrophobic compounds can be beneficial.
-
Refine the encapsulation process: Adjust parameters such as homogenization speed, sonication energy, and processing temperature. For temperature-sensitive methods, consider performing the encapsulation at a lower temperature.
-
Employ a different encapsulation technique: If one method consistently yields low efficiency, consider switching to an alternative approach (e.g., from thin-film hydration to the ethanol (B145695) injection method for liposomes).[2][3]
Issue 2: Instability of the Formulation During Storage
Possible Causes:
-
Leakage of β-pinene from the delivery system: Over time, the encapsulated β-pinene may diffuse out of the carrier.[1]
-
Physical instability of the formulation: This can manifest as aggregation or fusion of nanoparticles, or phase separation in emulsions.[1]
-
Chemical degradation of β-pinene or the carrier material: Oxidation of β-pinene or hydrolysis of the encapsulating material can compromise the formulation's integrity.[15]
Solutions:
-
Incorporate stabilizing agents: For liposomes, adding cholesterol or using phospholipids (B1166683) with a higher phase transition temperature can enhance membrane rigidity and reduce leakage.[1] PEGylation of the liposome (B1194612) surface can also improve stability.[1]
-
Optimize storage conditions: Store formulations at low temperatures (e.g., 4°C) and protect them from light to minimize degradation.[2][3]
-
Cross-link the shell material: For polymeric microcapsules, cross-linking the polymer shell can create a more robust barrier, preventing the leakage of β-pinene.
-
Control the pH and ionic strength of the formulation: These parameters can significantly influence the stability of colloidal systems.
Data Presentation
Table 1: Comparison of Encapsulation Methods for Pinenes
| Encapsulation Method | Carrier Material | Encapsulation Efficiency (%) | Loading Rate (%) | Key Advantages | Reference(s) |
| Liposomes (Ethanol Injection) | Lipoid S100 / Cholesterol | High | 22.9 ± 2.2 | High loading capacity, gradual release | [2][3] |
| Liposomes (Ethanol Injection) | Phospholipon 90H / Cholesterol | High | 0.2 ± 0.02 | Stable formulation | [2][3] |
| Drug-in-Cyclodextrin-in-Liposomes (DCLs) | Lipoid S100 / Cholesterol / HP-β-CD | High | 0.6 ± 0.02 | Potential for synergistic effects | [2][3] |
| Complex Coacervation | Gelatin / Gum Arabic / Chitosan | 75 - 78 | Not Reported | Forms spherical microcapsules | [12] |
| Nanostructured Lipid Carriers (NLCs) | Beeswax / Oleic Acid (stabilized with Pea Protein Isolate) | > 70 | Not Reported | Plant-based, controlled release | [14] |
Experimental Protocols
Protocol 1: Preparation of (+)-β-Pinene Loaded Liposomes by Ethanol Injection Method
This protocol is adapted from Hammoud et al. (2021).[2][3]
Materials:
-
Phospholipid (e.g., Lipoid S100 or Phospholipon 90H)
-
Cholesterol
-
(+)-β-pinene
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the phospholipid, cholesterol, and (+)-β-pinene in ethanol to form the lipid phase.
-
Heat the lipid phase to a temperature above the phase transition temperature of the phospholipid if necessary (e.g., 55°C for Phospholipon 90H).
-
Rapidly inject the lipid phase into a pre-heated aqueous phase (PBS) under constant stirring.
-
Continue stirring for a specified period to allow for the formation of liposomes and the evaporation of ethanol.
-
Cool the liposomal suspension to room temperature.
-
The resulting suspension can be further processed by sonication or extrusion to obtain a uniform size distribution.
Protocol 2: Preparation of (+)-β-Pinene-Cyclodextrin Inclusion Complexes
This protocol is based on general methods for preparing cyclodextrin inclusion complexes.[8][16]
Materials:
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
(+)-β-pinene
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin.
-
Dissolve (+)-β-pinene in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of β-pinene to the aqueous β-cyclodextrin solution under vigorous stirring.
-
Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the solvent, typically by freeze-drying (lyophilization), to obtain a solid powder of the inclusion complex.
-
The resulting powder can be washed with a solvent in which the complex is insoluble but free β-pinene is soluble to remove any uncomplexed guest molecules.
Visualizations
Caption: Workflow for preparing β-pinene loaded liposomes.
Caption: Workflow for preparing β-pinene cyclodextrin inclusion complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins [mdpi.com]
- 3. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oatext.com [oatext.com]
- 10. mdpi.com [mdpi.com]
- 11. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of Essential Oils Using Complex Coacervation: A Study on Microcapsule Formation and Efficiency | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 13. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cell Viability in (+)-β-Pinene Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays with (+)-β-pinene.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (+)-β-pinene to consider for in vitro assays?
A1: (+)-β-Pinene is a bicyclic monoterpene with properties that can present challenges in aqueous cell culture environments.[1][2][3][4][5] Key properties are summarized in the table below. Its high volatility and poor water solubility are critical factors to manage for consistent and reliable cytotoxicity data.
Q2: How should I dissolve (+)-β-pinene for my cell culture experiments?
A2: Due to its insolubility in water, (+)-β-pinene requires a solvent for dissolution before being added to cell culture media.[3][5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results with (+)-β-pinene can stem from its volatility.[6][7] Evaporation from the culture plates during incubation can lead to a decrease in the effective concentration of the compound, resulting in variability.[6] Using plate sealers or ensuring a humidified incubator environment can help minimize evaporation. Additionally, ensure consistent cell seeding density and health, as these are common sources of variability in cytotoxicity assays.[8]
Q4: What is the potential mechanism of (+)-β-pinene induced cytotoxicity?
A4: Studies suggest that (+)-β-pinene can induce cytotoxicity through multiple mechanisms. A primary mechanism is the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) within the cells.[9][10] This oxidative stress can, in turn, trigger apoptotic pathways, involving the activation of caspases, such as caspase-3.[11][12]
Troubleshooting Guide
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Evaporation of (+)-β-pinene | Seal culture plates with breathable sealing films. Minimize the opening of the incubator during the experiment. Consider using specialized plates designed to reduce evaporation.[6] |
| Inadequate Dissolution | Ensure complete dissolution of (+)-β-pinene in the solvent (e.g., DMSO) before adding to the culture medium. Vortex the stock solution thoroughly. |
| Suboptimal Concentration Range | Perform a wider dose-response study to ensure the concentrations tested are within the cytotoxic range for your specific cell line. |
| Short Incubation Time | Increase the incubation time to allow for the compound to exert its cytotoxic effects. A time-course experiment can help determine the optimal duration. |
| Cell Line Insensitivity | The chosen cell line may be resistant to (+)-β-pinene. Consider using a different cell line or a positive control known to induce cytotoxicity in your current cell line. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects | Evaporation can be more pronounced in the outer wells of a microplate.[13] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |
| Incomplete Mixing of Compound | After adding the diluted (+)-β-pinene to the wells, gently mix the plate on a shaker to ensure even distribution. |
| Contamination | Visually inspect plates for any signs of microbial contamination, which can affect cell viability. |
Issue 3: Assay-Specific Problems
| Assay | Problem | Possible Cause & Solution |
| MTT/XTT Assay | Low signal or poor dynamic range | Cell Number: Ensure an optimal cell seeding density. Too few cells will result in a low signal.[8] Reagent Limitation: At high cell densities, the MTT/XTT reagent may be depleted. Interference: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium.[8] |
| MTT/XTT Assay | Inconsistent formazan (B1609692) crystal formation | Incomplete Solubilization: Ensure formazan crystals are fully dissolved by vigorous pipetting or shaking before reading the absorbance.[14] |
| LDH Assay | High background in control wells | Cell Health: Ensure cells are healthy and not overgrown, as this can lead to spontaneous LDH release.[8] Handling Damage: Avoid forceful pipetting during media changes and reagent addition to prevent cell membrane damage.[8] Serum Interference: Serum in the culture medium can have endogenous LDH activity. Use a low-serum or serum-free medium during the assay.[15][16] |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| (+)-β-pinene | Murine Macrophages | XTT | Reduced viability by 57.7% at 250 µg/mL | [17] |
| (+)-β-pinene | Murine Macrophages | XTT | Reduced viability by 57% at 0.25, 0.5, and 1.0 mg/mL | [18] |
| (+)-α-pinene | Murine Macrophages | XTT | Reduced viability by 66.8% at 250 µg/mL | [17] |
| α-pinene | Human Ovarian Cancer (PA-1) | MTT | IC50 of 20 µg/mL at 24h | [19] |
Experimental Protocols
MTT Assay Protocol for (+)-β-pinene
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of (+)-β-pinene in DMSO. Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of (+)-β-pinene. Include appropriate vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. To minimize evaporation, use a plate sealer.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol for (+)-β-pinene
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[15]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[15][22]
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and mix gently.[15] Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]
-
Calculation: Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected reading. Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.
Visualizations
Caption: Workflow for (+)-β-pinene cytotoxicity assays.
Caption: Decision tree for troubleshooting poor cell viability.
Caption: Proposed signaling pathway for (+)-β-pinene cytotoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 3. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-Pinene | 127-91-3 [chemicalbook.com]
- 5. β-Pinene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. β-Pinene alleviates arsenic (As)-induced oxidative stress by modulating enzymatic antioxidant activities in roots of Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (+)-β-Pinene Quantification in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (+)-β-pinene in plant extracts. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. The information presented is based on published experimental data and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction
(+)-β-Pinene is a bicyclic monoterpene found in the essential oils of many plants, including pine species (Pinus), rosemary (Rosmarinus officinalis), and sage (Salvia officinalis).[6][7] It is a compound of significant interest due to its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Accurate and precise quantification of β-pinene in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This guide compares three common chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the complexity of the plant matrix, the required sensitivity and selectivity, and the available instrumentation. The following tables summarize the performance characteristics of validated GC-MS, HPLC, and HPTLC methods for the analysis of β-pinene and related terpenes.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Parameter | Performance | Reference |
| Linearity (Range) | 28-342 mg L⁻¹ | [6] |
| Correlation Coefficient (r²) | 0.9993-1.0000 | [6] |
| Accuracy (% Recovery) | 91.6-105.7% | [8] |
| Precision (% RSD) | 0.6-0.9% (standards) | [6] |
| 0.28-11.18% (samples) | [8] | |
| Limit of Detection (LOD) | 0.02-0.9 mg L⁻¹ | [6] |
| Limit of Quantitation (LOQ) | 0.08-3.0 mg L⁻¹ | [6] |
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like β-pinene. It offers excellent separation and definitive identification based on mass spectra.[8]
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Parameter | Performance | Reference |
| Linearity (Range) | Not explicitly stated for β-pinene | [9][10] |
| Correlation Coefficient (r²) | >0.999 for all 22 components | [11][12] |
| Accuracy (% Recovery) | Not explicitly stated for β-pinene | |
| Precision (% RSD) | Not explicitly stated for β-pinene | |
| Limit of Detection (LOD) | Estimated for all 22 components | [11][12] |
| Limit of Quantitation (LOQ) | Estimated for all 22 components | [11][12] |
HPLC is a versatile technique suitable for a wide range of compounds. While less common for highly volatile terpenes like β-pinene, it can be a viable alternative, especially for simultaneous analysis of less volatile compounds in the extract.[11]
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Validation Data
| Parameter | Performance (for α-pinene) | Reference |
| Linearity (Range) | 100–700 ng/spot | [13][14] |
| Correlation Coefficient (r²) | 0.9988 | [13][14] |
| Accuracy (% Recovery) | Not explicitly stated | |
| Precision (% RSD) | 0.28-0.31% | [13] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) | Not explicitly stated |
HPTLC is a planar chromatographic technique that allows for high sample throughput and cost-effective analysis. It is well-suited for the qualitative and quantitative screening of multiple samples simultaneously.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for GC-MS, HPLC, and HPTLC analysis of β-pinene in plant extracts.
GC-MS Method for Monoterpenes
This method is adapted from a validated procedure for the simultaneous determination of seven monoterpenoids in pharmaceutical capsules.[8]
1. Sample Preparation:
-
Accurately weigh a portion of the plant extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol, hexane).
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate to a known concentration.
2. GC-MS Conditions:
-
Column: HP-5MS 5% Phenyl Methyl Silox (30 m × 0.25 mm I.D., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[8]
-
Injection Mode: Split (1:10 ratio).[8]
-
Injector Temperature: 300 °C.[8]
-
Oven Temperature Program: Initial temperature of 40°C for 5 min, ramp to 75°C at 5°C/min, then to 150°C at 37.5°C/min and hold for 1 min.[17]
-
MS Transfer Line Temperature: 300 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Quadrupole Temperature: 100 °C.[8]
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM).
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of (+)-β-pinene at a minimum of five concentrations.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of β-pinene standard into a sample matrix.
-
Precision: Analyze replicate samples on the same day (intraday) and on different days (interday).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
HPLC Method for Essential Oil Components
This protocol is based on a method for the simultaneous determination of multiple components in essential oils.[9][10][11][12]
1. Sample Preparation:
-
Dilute the plant extract or essential oil in the mobile phase.
-
Filter through a 0.22 µm nylon filter.[11]
2. HPLC Conditions:
-
Column: Hypersil BDS C8 (250 x 4.6 mm, 0.45 µm) or Wakosil–II C18.[10][11]
-
Mobile Phase: A gradient mixture of methanol, acetonitrile, and water. For example, a mixture of methanol-acetonitrile-dehydrogenized water in the ratio of 35:20:45.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20-50 µL.[10]
-
Detector: UV or Diode Array Detector (DAD).
3. Validation Parameters:
-
Follow the same validation principles as outlined for the GC-MS method, adhering to ICH guidelines.[1]
HPTLC Method for Terpenes
This method is adapted from a validated procedure for the simultaneous quantification of α-pinene and eucalyptol.[13][14]
1. Sample and Standard Preparation:
-
Dissolve the plant extract and (+)-β-pinene standard in a suitable solvent (e.g., methanol) to obtain known concentrations.[13]
2. HPTLC Conditions:
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.[13]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 8:2, v/v).[13]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the plate with a densitometer at an appropriate wavelength.
3. Validation Parameters:
-
Follow the same validation principles as outlined for the GC-MS and HPLC methods.
Workflow and Process Diagrams
Visual representations of the experimental workflows can aid in understanding the logical sequence of steps involved in each analytical method.
Caption: Workflow for the GC-MS analysis of (+)-β-pinene.
Caption: Workflow for the HPLC analysis of (+)-β-pinene.
Caption: Workflow for the HPTLC analysis of (+)-β-pinene.
Conclusion
The choice of an analytical method for the quantification of (+)-β-pinene in plant extracts should be guided by the specific requirements of the analysis.
-
GC-MS is the method of choice for high sensitivity, and specificity, particularly for volatile compounds in complex matrices.[8]
-
HPLC offers a robust alternative, especially when simultaneous analysis of a broader range of compounds with varying volatilities is required.[11]
-
HPTLC provides a high-throughput and cost-effective solution for routine quality control and screening of a large number of samples.[15][16]
All methods must be properly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[1] This guide provides a foundation for selecting and implementing a suitable analytical method for (+)-β-pinene quantification, thereby supporting the development of high-quality, standardized plant-based products.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. database.ich.org [database.ich.org]
- 6. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil – Experiment Journal [experimentjournal.com]
- 10. experimentjournal.com [experimentjournal.com]
- 11. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
- 16. ijirt.org [ijirt.org]
- 17. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of (+)-β-Pinene and (-)-β-Pinene
An objective guide for researchers, scientists, and drug development professionals on the enantioselective antimicrobial activity of β-pinene, supported by experimental data.
The enantiomers of β-pinene, a bicyclic monoterpene found in the essential oils of many plants, exhibit a striking difference in their ability to inhibit microbial growth. This guide provides a detailed comparison of the antimicrobial activities of (+)-β-pinene and (-)-β-pinene, summarizing key quantitative data, outlining experimental methodologies, and illustrating the proposed mechanism of action.
Quantitative Antimicrobial Activity: A Clear Distinction
Experimental evidence robustly demonstrates that the antimicrobial properties of β-pinene are primarily associated with its dextrorotatory enantiomer, (+)-β-pinene. In contrast, (-)-β-pinene has been shown to be largely inactive against a range of microorganisms.
A comprehensive study evaluating the antimicrobial effects of pinene isomers and enantiomers found that only the positive enantiomers of both α- and β-pinene were active against the tested bacterial and fungal cells.[1] The minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) data confirmed that (+)-β-pinene exhibits microbicidal activity against all tested fungi and bacteria, with MIC values ranging from 117 to 4,150 µg/mL.[1][2][3][4] Conversely, no antimicrobial activity was observed for the negative enantiomers, including (-)-β-pinene, at concentrations up to 20 mg/mL.[1][2][3][4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (+)-β-pinene against various microorganisms, as determined by Silva et al.
| Microorganism Tested | Type | Minimum Inhibitory Concentration (MIC) of (+)-β-Pinene (µg/mL) |
| Candida albicans | Fungus | 117 - 4,150 |
| Cryptococcus neoformans | Fungus | 117 |
| Rhizopus oryzae | Fungus | Not specified in detail, but active |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | 117 - 4,150 |
Note: The original study provided a range for MIC values, and specific values for each microorganism were presented in a table within the publication. Fungi, particularly C. neoformans, were noted to be more sensitive to (+)-β-pinene than MRSA.[1]
Time-Kill Kinetics: A Rapid Fungicidal and Slower Bactericidal Effect
Time-kill curve analyses have further elucidated the dynamics of the antimicrobial action of (+)-β-pinene. These studies reveal a potent and rapid fungicidal effect against Candida albicans, with 100% of the inoculum being killed within 60 minutes of exposure.[1][2][4][5] In contrast, the bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) was found to be significantly slower, requiring 6 hours of incubation to achieve complete elimination of the bacteria.[1][2][4][5]
Anti-Biofilm Activity of (+)-β-Pinene
Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antibiotics. Research has shown that (+)-β-pinene is effective in inhibiting and disrupting biofilm formation, particularly in Candida albicans. One study demonstrated that while the MIC of (+)-β-pinene significantly reduced biofilm formation by 54%, a concentration of twice the MIC was able to completely prevent its formation.[1]
Proposed Mechanism of Action for (+)-β-Pinene
The antifungal activity of (+)-β-pinene is believed to stem from its interaction with the fungal cell wall and its interference with key enzymes involved in ergosterol (B1671047) biosynthesis.[6][7] Molecular docking simulations have suggested that (+)-β-pinene interacts favorably with delta-14-sterol reductase, an essential enzyme in the ergosterol biosynthesis pathway.[6][7][8] To a lesser extent, it may also interact with 1,3-β-glucan synthase, an enzyme critical for cell wall integrity.[6][7] The lack of an increase in MIC in the presence of exogenous ergosterol, coupled with an increased MIC in the presence of the osmotic protectant sorbitol, further supports the hypothesis that the primary mode of action involves disruption of the cell wall.[6][7]
The following diagram illustrates the proposed antifungal mechanism of action for (+)-β-pinene.
Caption: Proposed antifungal mechanism of (+)-β-pinene.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Microbial suspensions were prepared and their concentrations were standardized.
-
Serial Dilutions: (+)-β-pinene and (-)-β-pinene were serially diluted in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Time-Kill Curve Assay
This assay was performed to evaluate the rate at which (+)-β-pinene kills microorganisms.
-
Preparation: Standardized microbial suspensions were prepared in a suitable broth.
-
Exposure: The microbial suspensions were exposed to (+)-β-pinene at its MIC.
-
Sampling: Aliquots were withdrawn from the suspensions at various time intervals (e.g., 0, 30, 60, 120 minutes, etc.).
-
Plating and Incubation: The withdrawn aliquots were serially diluted and plated on appropriate agar (B569324) plates. The plates were then incubated.
-
Colony Counting: The number of viable microorganisms (colony-forming units per milliliter) was determined at each time point.
-
Data Analysis: The results were plotted as the logarithm of the number of viable cells versus time.
The following diagram outlines the general workflow for the antimicrobial susceptibility testing.
Caption: General experimental workflow.
Conclusion
The available scientific evidence clearly indicates a significant disparity in the antimicrobial activities of the enantiomers of β-pinene. (+)-β-Pinene emerges as a potent antimicrobial agent with demonstrated efficacy against a variety of fungi and bacteria, including clinically relevant species like Candida albicans and MRSA. Its multifaceted mechanism of action, involving the disruption of cell wall integrity and key metabolic pathways, makes it a promising candidate for further investigation in the development of new antimicrobial therapies. In stark contrast, (-)-β-pinene appears to be devoid of significant antimicrobial properties. This enantioselective activity underscores the importance of stereochemistry in the biological effects of natural compounds and highlights the potential of (+)-β-pinene as a valuable lead molecule in drug discovery.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]
- 3. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]
- 4. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity, Mode of Action, Docking Prediction and Anti-biofilm Effects of (+)-β-pinene Enantiomers against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of (+)-β-Pinene and α-Pinene
A comprehensive review for researchers and drug development professionals on the distinct biological profiles of two ubiquitous monoterpenes.
(+)-β-Pinene and α-pinene, structural isomers of the bicyclic monoterpene pinene, are prevalent throughout the plant kingdom and are known for their distinct aromatic properties. Beyond their characteristic scents, these compounds exhibit a wide array of biological activities that have garnered significant interest within the scientific community. This guide provides an objective comparison of their performance across various biological assays, supported by experimental data and detailed methodologies, to aid researchers and professionals in the fields of pharmacology and drug development.
Antimicrobial and Antifungal Activity: A Quantitative Comparison
A significant body of research has focused on the antimicrobial and antifungal properties of both pinene isomers. Quantitative data from these studies reveal notable differences in their efficacy against various pathogens.
A key study demonstrated that the positive enantiomers of both α- and β-pinene possess microbicidal activity against a range of fungi and bacteria.[1] Notably, (+)-β-pinene has been shown to have approximately 2 to 12 times higher activity than (+)-α-pinene against both gram-positive and gram-negative bacteria, as well as the yeast Candida albicans.[2]
| Microorganism | (+)-α-Pinene MIC (µg/mL) | (+)-β-Pinene MIC (µg/mL) | Reference |
| Candida albicans | 117 - 4,150 | 117 - 4,150 | [3] |
| Cryptococcus neoformans | 117 | Not specified | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4,150 | 6,250 | [1] |
| Staphylococcus epidermidis | 5 (µL/mL) | 40 (µL/mL) | [4] |
| Streptococcus pneumoniae | 5 (µL/mL) | Not specified | [4] |
| Streptococcus pyogenes | 5 (µL/mL) | Not specified | [4] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of (+)-α-Pinene and (+)-β-Pinene against various microorganisms.
Further studies have highlighted the rapid fungicidal action of both isomers against Candida albicans, with time-kill curves showing that both (+)-α-pinene and (+)-β-pinene were able to eliminate 100% of the inoculum within 60 minutes.[3][5] In contrast, the bactericidal effect against MRSA required a longer exposure time of 6 hours.[3][5]
It is important to note that the negative enantiomers of both α- and β-pinene did not exhibit any antimicrobial activity up to a concentration of 20 mg/mL.[1][3]
Anti-inflammatory and Antioxidant Properties
Both α-pinene and β-pinene have demonstrated anti-inflammatory and antioxidant activities, which contribute to their therapeutic potential.[6][7] Studies have shown that α-pinene can effectively neutralize free radicals and protect against oxidative stress.[8] It has been found to reduce inflammatory markers such as TNF-α and IL-6 in liver cells.[7] While direct quantitative comparisons of the antioxidant capacities are less common in the literature, the presence of methylene (B1212753) groups in both molecules is thought to contribute to their antioxidant effects.[8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are summaries of key protocols used to assess the biological activities of pinenes.
Antimicrobial Susceptibility Testing: Agar (B569324) Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of α-pinene and β-pinene are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured. A larger diameter indicates greater antimicrobial activity.
References
- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpene Tuesdays: Everything You Need to Know about Pinene Flavor, Fragrance, and Health Benefits [acslab.com]
- 7. greenhealthdocs.com [greenhealthdocs.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (+)-β-Pinene Quantification: Cross-Validation of GC-FID and GC-MS Methods
For researchers, scientists, and drug development professionals engaged in the analysis of terpenes, the accurate quantification of chiral molecules like (+)-β-pinene is critical. Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds such as monoterpenes. The choice of detector, however—most commonly the Flame Ionization Detector (FID) or the Mass Spectrometer (MS)—profoundly impacts the quantitative and qualitative results. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of (+)-β-pinene, supported by a synthesis of published experimental data and detailed methodologies.
Method Comparison at a Glance
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique renowned for its high sensitivity to hydrocarbons and a wide linear range. It is often considered the gold standard for quantification due to its response being directly proportional to the number of carbon atoms in the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers the significant advantage of providing structural information, enabling confident peak identification by comparing mass spectra with library data. While historically considered less precise for quantification than FID, modern GC-MS instruments, particularly when operated in selected ion monitoring (SIM) mode, can achieve excellent sensitivity and linearity.
Quantitative Performance: A Comparative Summary
The following table summarizes the typical validation parameters for the quantification of β-pinene and other closely related monoterpenes by GC-FID and GC-MS, as compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.994[2] |
| Limit of Detection (LOD) | 0.02 - 0.9 mg/L[1] | 0.08 - 0.16 mg/L |
| Limit of Quantification (LOQ) | 0.08 - 3.0 mg/L[1] | 0.24 - 0.48 mg/L |
| Accuracy (Recovery %) | Typically 98-102% | 91.6 - 105.7%[2] |
| Precision (RSD %) | ||
| - Intraday | ≤ 0.9%[1] | ≤ 12.03%[3] |
| - Interday | Not specified in reviewed sources | ≤ 11.34%[3] |
Experimental Protocols
A successful cross-validation study hinges on well-defined and consistent experimental protocols. Below are representative methodologies for sample preparation and instrumental analysis for both GC-FID and GC-MS.
Sample and Standard Preparation
-
Stock Solution: Prepare a stock solution of (+)-β-pinene (purity >99%) in a suitable volatile solvent such as hexane (B92381) or methanol (B129727) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Internal Standard: To improve precision, an internal standard (e.g., n-alkane such as tridecane (B166401) or a structurally similar compound not present in the sample) should be added to all standards and samples at a constant concentration.
-
Sample Preparation: For samples where (+)-β-pinene is in a complex matrix (e.g., essential oils, biological fluids), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary. The final extract should be diluted to fall within the calibration range.
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: Peak areas are integrated and used for quantification based on the calibration curve.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A coupled to a 5977A Mass Selective Detector or similar.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Same as for GC-FID to ensure comparable retention times.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For β-pinene, characteristic ions such as m/z 93, 121, and 136 would be monitored.
-
-
Data Acquisition: The peak area of a specific quantifier ion (e.g., m/z 93) is used for quantification against the calibration curve.
Cross-Validation Workflow
The process of cross-validating the two methods is crucial to ensure consistency and reliability of the analytical results. A typical workflow is illustrated below.
Concluding Remarks
The choice between GC-FID and GC-MS for the quantification of (+)-β-pinene depends on the specific requirements of the analysis.
-
GC-FID is an excellent choice for high-throughput quantitative analysis where the identity of β-pinene is already well-established and the sample matrix is relatively clean. Its robustness, ease of use, and wide linear dynamic range make it a reliable workhorse for routine assays.
-
GC-MS is indispensable when unambiguous identification of (+)-β-pinene is required, especially in complex matrices where co-elution with other components is possible. The use of SIM mode enhances its quantitative performance to be comparable with GC-FID, providing the dual benefit of confident identification and accurate quantification.
A thorough cross-validation as outlined is highly recommended when transitioning between these methods or when establishing a new analytical procedure to ensure the consistency and accuracy of the generated data.
References
- 1. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
Confirming the Absolute Configuration of Synthetic (+)-β-Pinene: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in ensuring stereochemical purity and understanding its biological activity. This guide provides a comparative overview of four principal analytical techniques for confirming the absolute configuration of synthetic (+)-β-pinene: Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography. We present a summary of experimental data, detailed methodologies for each technique, and a workflow diagram to guide the analytical process.
Data Presentation: A Comparative Analysis
The following table summarizes key quantitative data associated with the determination of the absolute configuration of β-pinene using the discussed techniques. It is important to note that direct comparison of all parameters across all techniques for a single enantiomer of β-pinene is not always available in the literature; therefore, data for the enantiomer or closely related derivatives are included for illustrative purposes.
| Technique | Parameter | Reported Value for β-Pinene or Derivative | Key Considerations |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | (-)-β-pinene: [α]D = -23.11° (neat)[1] | The sign and magnitude of rotation are wavelength-dependent. A full ORD curve provides more definitive information than a single wavelength measurement.[2] |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | Spectra for α-pinene and β-pinene have been reported, showing characteristic positive and negative bands in the 800 - 1500 cm⁻¹ region.[3][4] | The spectrum of one enantiomer is the mirror image of the other.[5] Comparison with theoretical calculations (e.g., DFT) is essential for absolute configuration assignment.[6][7] |
| Electronic Circular Dichroism (ECD) | ECD Spectrum | Gas-phase spectra for α-pinene and β-pinene have been measured in the vacuum ultraviolet region (to 150 nm).[8] | Requires the presence of a chromophore that absorbs in the UV-Vis range. The exocyclic double bond in β-pinene acts as a suitable chromophore. |
| X-ray Crystallography | Crystal Structure | The crystal structure of (±)-pinenyllithium·TMEDA, a derivative of β-pinene, has been determined.[9] | Requires the formation of a suitable single crystal of the target molecule or a derivative.[10][11] Provides unambiguous determination of the three-dimensional arrangement of atoms. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample and available instrumentation.
Optical Rotatory Dispersion (ORD) Measurement
-
Sample Preparation: Prepare a solution of synthetic (+)-β-pinene in a suitable achiral solvent (e.g., cyclohexane (B81311) or acetone) at a known concentration (e.g., 100 mg/L).[12] Ensure the solvent is of high purity and does not absorb significantly in the wavelength range of interest.
-
Instrumentation: Use a polarimeter capable of measuring optical rotation at multiple wavelengths.
-
Measurement:
-
Calibrate the instrument using a standard, if required.
-
Fill the polarimeter cell with the pure solvent to obtain a blank reading at each desired wavelength.
-
Rinse the cell and fill it with the sample solution.
-
Measure the optical rotation at various wavelengths (e.g., 589 nm, 578 nm, 546 nm, 436 nm, and 365 nm).
-
-
Data Analysis:
-
Calculate the specific rotation [α] at each wavelength using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Plot the specific rotation versus wavelength to generate the ORD curve.
-
Compare the sign and shape of the experimental ORD curve with literature data for the known enantiomer of β-pinene.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: (+)-β-Pinene, being a liquid, can be measured neat.[13] Alternatively, a solution in a suitable deuterated solvent (e.g., CDCl₃) can be prepared at a high concentration (typically 10 to 100 mg/mL).[7][14]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).[7][15]
-
Measurement:
-
Acquire a background spectrum of the empty sample cell or the pure solvent.
-
Introduce the sample into an appropriate liquid cell (e.g., BaF₂ windows with a path length of 50-100 µm).
-
Collect the VCD spectrum over the desired mid-IR range (e.g., 1345 to 940 cm⁻¹).[13] A long accumulation time is often necessary due to the weak nature of the VCD signal.[7]
-
-
Data Analysis:
-
The instrument software will process the raw data to produce the VCD spectrum (ΔA = A_L - A_R).
-
Compare the experimental VCD spectrum with the reported spectrum for the known enantiomer of β-pinene. The spectra of enantiomers are mirror images.
-
For unambiguous assignment, perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of the (1R,5R)-(+)-β-pinene enantiomer and compare it with the experimental spectrum.
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of (+)-β-pinene in a transparent, achiral solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻³ M.[16] For volatile compounds like β-pinene, gas-phase measurements can also be performed.[8]
-
Instrumentation: Use a spectropolarimeter designed for ECD measurements in the UV-Vis region.
-
Measurement:
-
Record a baseline spectrum with the cell containing only the solvent.
-
Fill the cell with the sample solution and record the ECD spectrum over the relevant UV wavelength range. The instrument should be purged with nitrogen during the measurement.[16]
-
-
Data Analysis:
-
The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength.
-
Compare the sign and position of the Cotton effects in the experimental spectrum with those reported for the known enantiomer of β-pinene or with spectra predicted by theoretical calculations.
-
X-ray Crystallography of a Derivative
As β-pinene is a liquid at room temperature, direct X-ray crystallography is not feasible. Therefore, a crystalline derivative must be prepared.
-
Synthesis of a Crystalline Derivative:
-
Synthesize a solid derivative of (+)-β-pinene. For example, react (+)-β-pinene with butyllithium (B86547) and TMEDA to form the pinenyllithium·TMEDA complex, which is known to crystallize.[9] Another approach involves the synthesis of derivatives like nopinone (B1589484), which can then be further modified to yield crystalline products.[17][18]
-
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.
-
X-ray Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXT, SHELXL).[9][10]
-
Refine the structural model to obtain the precise three-dimensional coordinates of all atoms.
-
Determine the absolute configuration using anomalous dispersion effects, often quantified by the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute stereochemistry.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for confirming the absolute configuration of synthetic (+)-β-pinene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. jascoinc.com [jascoinc.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Preferential crystallization of (±)-pinenyllithium·TMEDA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01768D [pubs.rsc.org]
- 15. Concurrent Vibrational Circular Dichroism Measurements with Infrared Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, optical properties, and acid–base indicating performance of novel ketene hydroxybenzylidene nopinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of (+)-β-Pinene and Commercial Antibiotics: Efficacy and Mechanisms
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. This guide provides a comprehensive comparison of the efficacy of the natural monoterpene (+)-β-pinene with a range of commercial antibiotics against key pathogenic bacteria. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
Executive Summary
(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has demonstrated notable antibacterial activity. This guide synthesizes available data on its minimum inhibitory concentrations (MICs) against various bacterial strains and compares them with the MICs of established commercial antibiotics. Furthermore, it delves into the experimental protocols used to determine this efficacy and visually represents the mechanisms of action for a clearer understanding of the molecular pathways involved.
Data Presentation: Comparative Efficacy
The antibacterial efficacy of (+)-β-pinene and a selection of commercial antibiotics are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: MIC of (+)-β-Pinene and Ciprofloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Microorganism | Compound | MIC (µg/mL) |
| MRSA BMB9393 | (+)-β-Pinene | 6250[1] |
| MRSA BMB9393 | Ciprofloxacin | 4150[1] |
Table 2: MICs of (+)-α-Pinene against Standard ATCC Strains
| Bacterial Strain | Compound | MIC (mg/mL) |
| Escherichia coli ATCC 25922 | (+)-α-Pinene | 0.686[2] |
| Staphylococcus aureus ATCC 29213 | (+)-α-Pinene | 0.420[2] |
Table 3: Comparative MIC Ranges of Commercial Antibiotics against Standard ATCC Strains
| Bacterial Strain | Antibiotic | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 | |
| Gentamicin | 0.12 - 0.5 | |
| Tetracycline | 0.5 - 2 | |
| Pseudomonas aeruginosa ATCC 27853 | Amikacin | 1 - 4 |
| Ceftazidime | 1 - 4 | |
| Ciprofloxacin | 0.25 - 1[3] | |
| Gentamicin | 0.5 - 2 | |
| Imipenem | 1 - 4 | |
| Tobramycin | 0.25 - 1 | |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Clindamycin | 0.06 - 0.25 | |
| Gentamicin | 0.12 - 1 | |
| Oxacillin | 0.12 - 0.5 | |
| Vancomycin | 0.5 - 2 |
Note: The MIC values for commercial antibiotics are typical ranges observed in quality control testing.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure used in the cited studies.
Broth Microdilution Method for MIC Determination
-
Preparation of Materials:
-
Test Compound: A stock solution of (+)-β-pinene is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Microtiter Plate: Sterile 96-well microtiter plates are used for the assay.
-
-
Assay Procedure:
-
100 µL of sterile MHB is added to each well of the microtiter plate.
-
100 µL of the highest concentration of the test compound is added to the first well of a row, and serial twofold dilutions are performed by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
-
100 µL of the prepared bacterial inoculum is then added to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound and bacteria.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation and Interpretation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanisms of action for (+)-β-pinene and common commercial antibiotics.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanisms of action for (+)-β-Pinene and Ciprofloxacin.
Discussion
The data indicates that while (+)-β-pinene exhibits antibacterial activity, its MIC values against the tested MRSA strain are higher than that of the commercial antibiotic ciprofloxacin.[1] It is important to note that the efficacy of (+)-β-pinene can be influenced by the specific bacterial strain and the enantiomeric form of the compound. Studies have shown that the (+) enantiomers of both α- and β-pinene are the antimicrobially active forms.[1]
The mechanism of action of (+)-β-pinene is believed to involve the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components. This is a different mode of action compared to many commercial antibiotics, such as fluoroquinolones (e.g., ciprofloxacin) which inhibit DNA replication, or beta-lactams which interfere with cell wall synthesis. This alternative mechanism could be advantageous in combating bacteria that have developed resistance to conventional antibiotics.
Furthermore, research has indicated a synergistic effect when (+)-β-pinene is combined with antibiotics like ciprofloxacin, significantly reducing the MIC of the antibiotic.[1] This suggests a potential role for (+)-β-pinene as an adjuvant in combination therapies, potentially restoring the efficacy of existing antibiotics against resistant strains.
Conclusion
(+)-β-Pinene demonstrates promise as an antibacterial agent, although its standalone efficacy may be lower than some conventional antibiotics against certain strains. Its unique mechanism of action and its potential for synergistic effects with existing antibiotics warrant further investigation. Future research should focus on optimizing its delivery, exploring its activity against a broader spectrum of pathogenic bacteria, and elucidating the precise molecular interactions underlying its synergistic properties. These efforts could pave the way for the development of novel and effective antimicrobial strategies.
References
comparative docking studies of (+)-beta-pinene with target enzymes
A Comparative Guide to the Molecular Docking of (+)-β-Pinene with Key Enzymatic Targets
This guide provides a comparative analysis of the in silico molecular docking of (+)-β-pinene with various therapeutically relevant enzymes. The data presented is compiled from several computational studies, offering insights into the potential binding affinities and inhibitory capabilities of (+)-β-pinene compared to other natural terpenes and established drugs. This information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various molecular docking studies. Binding energy is a measure of the affinity between a ligand and a protein; a more negative value typically indicates a stronger interaction. The inhibition constant (Ki) is another measure of binding affinity, where a lower value indicates a more potent inhibitor.
Anti-Inflammatory Enzyme Targets
A study investigated the interaction of several monoterpenes with key enzymes in the arachidonic acid pathway, which is central to inflammation.[1]
Table 1: Docking Scores Against Cyclooxygenase-1 (COX-1)
| Compound | Binding Energy (kcal/mol) |
| Arachidonic Acid (AA) | -7.53 |
| (+)-β-Pinene | -6.31 |
| α-Pinene | -6.18 |
| Menthol | -6.56 |
| Camphor | -6.32 |
| Limonene | -6.08 |
| Linalool | -5.74 |
Table 2: Docking Scores Against Phospholipase A2 (PLA2)
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Arachidonic Acid (AA) | -6.23 | - |
| (+)-β-Pinene | -5.28 | 134.07 |
| α-Pinene | -5.48 | 91.13 |
| Menthol | -6.57 | 15.22 |
| Camphor | -5.87 | 45.49 |
| Limonene | -6.58 | 14.99 |
| Linalool | -5.99 | 34.61 |
In these studies, while (+)-β-pinene showed favorable binding to COX-1, it exhibited the weakest affinity for PLA2 among the tested terpenes.[1] However, it was noted that β-pinene was the only terpene to interact with multiple key catalytic residues of PLA2 (PHE5, CYS44, and HIS47), suggesting a potentially significant mode of inhibition despite the higher Ki value.[1]
Neuroprotective Enzyme Targets
The potential of (+)-β-pinene to interact with enzymes implicated in Alzheimer's disease has also been explored.
Table 3: Comparative Docking with Acetylcholinesterase (AChE)
| Compound | Binding Efficiency (kcal/mol) | Note |
| (+)-β-Pinene | Better than Galantamine | A molecular docking study showed that β-pinene can interact with human AChE with better ligand efficiency compared to the known drug galantamine.[2] |
| Galantamine | - | Standard drug for comparison.[2] |
Another study reported that β-pinene inhibited AChE by 48.5% at a concentration of 1 mM.[3]
Antiviral Enzyme Target: SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs.
Table 4: Docking Scores Against SARS-CoV-2 Mpro (PDB: 5BPV)
| Compound | Binding Affinity (S score) (kcal/mol) |
| (+)-β-Pinene | -5.2819 |
| Catechin | -6.4421 |
In this study, (+)-β-pinene demonstrated a favorable binding affinity to the main protease of SARS-CoV-2.[4] The interactions were reported to involve hydrogen bonds and van der Waals forces with key residues in the active site.[4]
Experimental Protocols
The methodologies for the cited molecular docking studies are detailed below to provide a comprehensive understanding of the experimental setup.
General Molecular Docking Workflow
A typical in silico molecular docking experiment follows a standardized workflow to predict the interaction between a ligand (e.g., (+)-β-pinene) and a target protein.
Caption: A generalized workflow for molecular docking studies.
Protocol for Anti-Inflammatory Target Docking
-
Software: AutoDock 4.2 was used for the blind rigid-body molecular docking.[1]
-
Ligand Preparation: The 3D structures of the terpenes, including (+)-β-pinene, were generated and their geometry optimized using Avogadro software.[1]
-
Target Protein Preparation: The crystal structures of COX-1, COX-2, 5-LOX, and PLA2 were obtained from the Protein Data Bank.[1]
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand-enzyme pair.[1] The optimal poses were selected based on energy criteria.[1]
Protocol for Neuroprotective Target Docking (AChE)
-
Software: AutoDock Vina was utilized to evaluate the binding interactions.[2]
-
Target Proteins: The active sites of human PP2A, SOD1, Catalase-3, and AChE were targeted.[2]
-
Ligands: The potential binding interactions of both β-pinene and galantamine were assessed.[2]
-
ADMET Analysis: The drug-likeness and toxicity properties of the ligands were predicted using the SwissADME and Protox-II web servers.[2]
Protocol for Antiviral Target Docking (SARS-CoV-2 Mpro)
-
Software: MOE 2022 was used for the detailed molecular docking analysis.[4]
-
Target Protein: The 5BPV protein receptor of SARS-CoV-2 was the designated target.[4]
-
Analysis: The study analyzed the binding affinity (S score) and the root mean square deviation (RMSD) to suggest stable binding interactions.[4] Protein-ligand interaction analysis was performed to identify hydrogen bonds and van der Waals interactions.[4]
Signaling Pathway Visualization
Understanding the biological context of the target enzymes is crucial for interpreting the significance of the docking results.
Arachidonic Acid Cascade in Inflammation
The enzymes COX-1, COX-2, 5-LOX, and PLA2 are integral components of the arachidonic acid cascade, which produces pro-inflammatory mediators. (+)-β-Pinene's interaction with these enzymes suggests its potential to modulate this pathway.
Caption: The arachidonic acid inflammatory pathway.
This guide consolidates in silico evidence for the interaction of (+)-β-pinene with several key enzymes. While these computational studies provide a strong foundation for its potential therapeutic applications, it is crucial to note that these findings require further validation through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. β-pinene ameliorates ICV-STZ induced Alzheimer's pathology via antioxidant, anticholinesterase, and mitochondrial protective effects: In-silico and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
A Head-to-Head Comparison of Catalysts for (+)-β-Pinene Isomerization: A Guide for Researchers
For Immediate Release
In the pursuit of sustainable chemical synthesis and the development of novel pharmaceuticals, the isomerization of (+)-β-pinene, a renewable feedstock derived from turpentine (B1165885), into more valuable isomers such as α-pinene, camphene, and limonene (B3431351) is a critical transformation. The choice of catalyst dictates the efficiency and selectivity of this process. This guide provides a head-to-head comparison of different catalytic systems for the isomerization of (+)-β-pinene, offering researchers, scientists, and drug development professionals a comprehensive overview of performance data, detailed experimental protocols, and mechanistic insights.
Performance Comparison of Catalytic Systems
The catalytic isomerization of (+)-β-pinene has been explored using a variety of catalysts, primarily falling into the categories of solid acids, photocatalysts, and metal catalysts. The performance of these catalysts varies significantly in terms of conversion, selectivity, and reaction conditions. Below is a summary of quantitative data from various studies, providing a comparative overview.
| Catalyst | Catalyst Type | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Titanate Nanotubes | Solid Acid | α-Pinene | Solvent-free | 120 | 2 | 97.8 | Camphene: 78.5 | [1] |
| Acid-activated Bentonite | Solid Acid | β-Pinene | Gas-phase | 58-90 | - | ~100 (initial) | Camphene: ~60 (initial), α-Pinene & Limonene also formed | [2] |
| Zeolite Beta (mesoporous) | Solid Acid | α-Pinene | Not specified | 70 | 0.5 | 100 | Camphene, Terpinolene, α- & γ-Terpinene: 85.4 (total) | [3] |
| Pd@TiO₂ | Photocatalyst | β-Pinene | Isopropanol | RT | 0.08 | >99 | α-Pinene: 95 | [4][5] |
| Fe/Cu salts (homogeneous) | Metal Catalyst | β-Pinene | Not specified | RT | 12 | - | Product Yield: 80 | [4] |
| Pd/C | Metal Catalyst | β-Pinene | n-Octane | 25-80 | - | - | Higher activity in isomerization to α-pinene compared to Ir and Pt | [6] |
| Ru/C, Rh/C, Pt/C, Ir/C | Metal Catalyst | α- & β-Pinene | n-Octane | 20-100 | - | Simultaneous hydrogenation and isomerization observed | Ru, Rh, and Pd show higher isomerization activity than Ir and Pt | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a solid acid catalyst and a photocatalyst, as well as a general procedure for the isomerization reaction.
Synthesis of Titanate Nanotube Catalyst
This protocol is adapted from the synthesis of titanate nanotubes for α-pinene isomerization.[1]
-
Hydrothermal Synthesis: Commercial TiO₂ nanoparticles are subjected to a hydrothermal treatment in a concentrated NaOH solution.
-
Acid Washing: The resulting sodium titanate nanotubes are thoroughly washed with hydrochloric acid (HCl) to exchange Na⁺ ions with H⁺, creating Brønsted acid sites on the surface.
-
Drying: The acid-washed titanate nanotubes are dried under vacuum to remove residual water.
Synthesis of Pd@TiO₂ Photocatalyst
This protocol describes a general method for the preparation of palladium-decorated titanium dioxide photocatalysts.[1][4][7][8]
-
Support Preparation: Commercial TiO₂ (e.g., P25 or P90) is used as the support material.
-
Palladium Deposition: Palladium nanoparticles are deposited onto the TiO₂ support. A common method is the incipient wetness impregnation, where a solution of a palladium precursor (e.g., palladium(II) acetate (B1210297) or potassium tetrachloropalladate(II)) is added to the TiO₂ powder.[1][7]
-
Reduction (if necessary): The palladium precursor on the support is reduced to metallic palladium (Pd⁰). This can be achieved through various methods, including chemical reduction (e.g., with NaBH₄) or photoreduction.
-
Washing and Drying: The final catalyst is washed to remove any impurities and dried before use.
General Procedure for Liquid-Phase (+)-β-Pinene Isomerization in a Batch Reactor
This procedure is a generalized representation of a typical batch isomerization experiment.[9][10]
-
Reactor Setup: A batch reactor (e.g., a round-bottom flask) is equipped with a magnetic stirrer and a condenser.
-
Reactant and Catalyst Charging: The reactor is charged with (+)-β-pinene, a suitable solvent (if any), and the catalyst.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., nitrogen) and stirred for a specified duration. For photocatalytic reactions, the reactor is irradiated with a light source of a specific wavelength.[4]
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of (+)-β-pinene and the selectivity for the various isomerization products.
Reaction Mechanisms and Pathways
The product distribution in (+)-β-pinene isomerization is governed by the reaction mechanism, which is highly dependent on the type of catalyst used.
Acid-Catalyzed Isomerization Pathway
In the presence of a solid acid catalyst, the isomerization of β-pinene proceeds through a series of carbocationic rearrangements. The reaction is initiated by the protonation of the exocyclic double bond of β-pinene to form a tertiary carbocation. This intermediate can then undergo various rearrangements, including Wagner-Meerwein shifts and ring-opening, to yield a mixture of products such as α-pinene, camphene, limonene, and other terpenes. The specific product selectivity is influenced by the acid strength and pore structure of the catalyst.
Caption: Acid-catalyzed isomerization pathway of β-pinene.
Photocatalytic Isomerization Pathway
The photocatalytic isomerization of β-pinene to α-pinene over a Pd@TiO₂ catalyst follows a different mechanism.[4] Upon UV irradiation, the TiO₂ support is excited, and in the presence of a sacrificial electron donor like isopropanol, the palladium oxide on the surface is reduced. The reaction then proceeds via an allyl-palladium hydride intermediate, facilitating an intramolecular hydrogen transfer to form the thermodynamically more stable α-pinene.
Caption: Photocatalytic isomerization of β-pinene to α-pinene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a liquid-phase β-pinene isomerization experiment in a batch reactor.
Caption: Workflow for a typical batch isomerization experiment.
This guide provides a foundational understanding of the catalytic isomerization of (+)-β-pinene. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields of the desired isomers in a sustainable and efficient manner.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.org.ar [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validating the Purity of Commercially Sourced (+)-β-Pinene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. For compounds like (+)-β-pinene, a bicyclic monoterpene utilized in the synthesis of various active pharmaceutical ingredients and as a fragrance component, rigorous purity validation is paramount. This guide provides an objective comparison of common analytical methods for assessing the purity of commercially sourced (+)-β-pinene, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
Gas Chromatography (GC) is the most prevalent and suitable technique for analyzing volatile compounds such as (+)-β-pinene. High-Performance Liquid Chromatography (HPLC) can also be employed, though it is generally better suited for non-volatile or thermally sensitive compounds. The choice of method often depends on the specific requirements of the analysis, including the need for enantiomeric separation.
| Analytical Method | Principle | Common Application for (+)-β-Pinene | Advantages | Limitations |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Quantifying the purity of (+)-β-pinene and detecting organic impurities. | Robust, reliable, cost-effective, and provides high quantitative accuracy for hydrocarbons.[1][2] | Does not provide structural information for impurity identification. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Identifying and quantifying unknown impurities in (+)-β-pinene samples. | Provides detailed structural information for definitive peak identification.[3][4] High sensitivity for trace-level impurities.[1] | Higher instrumentation cost and complexity compared to GC-FID.[1] |
| Chiral Gas Chromatography (Chiral GC) | A specialized form of GC that uses a chiral stationary phase to separate enantiomers. | Determining the enantiomeric purity of (+)-β-pinene. | Essential for ensuring the correct stereoisomer is present, which is critical for many biological applications.[5][6][7] | Requires specialized and often more expensive columns. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile phase and a stationary phase under high pressure. | Can be used for the simultaneous analysis of terpenes and other non-volatile compounds.[8][9][10] | Suitable for compounds that are not amenable to GC due to high boiling points or thermal instability. | Generally less efficient for separating volatile terpenes compared to GC.[10] May require derivatization for detection of some terpenes. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity validation of (+)-β-pinene.
Purity Determination by Gas Chromatography - Flame Ionization Detection (GC-FID)
This protocol is designed for the quantitative determination of the purity of a (+)-β-pinene sample and the detection of common organic impurities.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the (+)-β-pinene sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane (B92381) or ethanol (B145695) and dilute to the mark.
-
If an internal standard is used for quantification, add a known amount of a suitable internal standard (e.g., n-tridecane) to the sample solution.
b. GC-FID Conditions:
-
Column: DB-wax capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[11][12]
-
Injector Temperature: 250 °C.[13]
-
Detector Temperature: 260 °C.[12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[14][15]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[11]
c. Data Analysis:
-
Identify the (+)-β-pinene peak based on its retention time, confirmed by running a standard.
-
Calculate the purity of the sample using the area normalization method or by using an internal standard calibration curve.
Identification of Impurities by Gas Chromatography - Mass Spectrometry (GC-MS)
This method is used to identify and quantify potential impurities in the (+)-β-pinene sample.
a. Sample Preparation:
-
Prepare the sample as described in the GC-FID protocol.
b. GC-MS Conditions:
-
GC conditions: Use the same column and temperature program as for the GC-FID analysis.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
c. Data Analysis:
-
Identify the main (+)-β-pinene peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Quantify impurities using an internal or external standard method.
Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC-FID)
This protocol is crucial for confirming the stereochemical identity and purity of (+)-β-pinene.
a. Sample Preparation:
-
Prepare a dilute solution of the (+)-β-pinene sample (e.g., 1 mg/mL) in a suitable solvent like hexane or ethanol.
b. Chiral GC-FID Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., BGB 178 30% CD or Astec® CHIRALDEX™ B-PM).[12]
-
Injector Temperature: 220 °C.[11]
-
Detector Temperature: 250 °C.[12]
-
Carrier Gas: Helium at a constant pressure or flow rate.
-
Oven Temperature Program: An isothermal or slow temperature ramp program is often used to achieve optimal separation of the enantiomers. For example, hold at 80 °C for 30 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
c. Data Analysis:
-
Identify the peaks corresponding to the (+)- and (-)-β-pinene enantiomers by comparing their retention times with those of authentic standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
Quantitative Data Summary
The following table summarizes typical performance data for the validated analytical methods. These values can vary depending on the specific instrumentation and conditions used.
| Parameter | GC-FID | GC-MS | Chiral GC-FID | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.9 mg/L[16] | 0.03 - 0.27 µg/mL[17] | Dependent on enantiomer | Not commonly reported for β-pinene |
| Limit of Quantification (LOQ) | 0.08 - 3.0 mg/L[16] | 0.10 - 0.89 µg/mL[17] | Dependent on enantiomer | Not commonly reported for β-pinene |
| Accuracy (% Recovery) | 92.4 - 120%[15] | 87.35 - 116.61%[3] | Not typically assessed | 85 - 112% (for general terpenes)[18] |
| Precision (% RSD) | < 2% | < 15%[15] | < 5% | < 2% (for general terpenes)[18] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity validation of a commercial (+)-β-pinene sample.
Caption: Workflow for the comprehensive purity validation of (+)-β-pinene.
References
- 1. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 2. digital.csic.es [digital.csic.es]
- 3. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-napse.com [6-napse.com]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. experimentjournal.com [experimentjournal.com]
- 9. Development and validation of novel HPLC Method for Simultaneous determination of seven compounds(Alpha Pinene, Beta Pinene, Camphene, Pinene linalool, safrole, Anisaldehyde, Acetoanisole) in Anise essential oil – Experiment Journal [experimentjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. chromaleont.it [chromaleont.it]
- 15. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Insect Repellent Properties of (+)-β-Pinene and DEET
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect repellent properties of the naturally derived monoterpene, (+)-β-pinene, and the synthetically produced N,N-Diethyl-meta-toluamide (DEET). This document summarizes available experimental data on their efficacy, toxicity, and mechanisms of action to assist in the evaluation and development of novel insect repellent formulations.
Efficacy: A Look at the Numbers
Quantitative data on the repellent efficacy of DEET is extensive, with numerous studies confirming its dose-dependent protection against a wide range of insect species. In contrast, while (+)-β-pinene is known to possess repellent properties, direct comparative studies against DEET using the pure compound are limited in the publicly available scientific literature. Most available data for β-pinene's repellency comes from studies on essential oils in which it is a component.
Table 1: Repellency of DEET Against Aedes aegypti (Yellow Fever Mosquito)
| Concentration of DEET | Mean Complete Protection Time (minutes) | Reference |
| 23.8% | 301.5 | [1] |
| 20.0% | ~240 | [2] |
| 15.0% | ~240 | [3] |
| 10.0% | Not specified | [4] |
| 6.65% | ~120 | [2] |
| 4.75% | ~90 | [2] |
Note: The efficacy of repellents can be influenced by factors such as the mosquito species, environmental conditions, and the formulation of the product.
Toxicity Profile: A Comparative Overview
Both DEET and (+)-β-pinene have been evaluated for their toxicological profiles. The following table summarizes acute toxicity data.
Table 2: Acute Toxicity Data for DEET and (+)-β-Pinene
| Compound | Test | Species | Route | LD50 Value | Reference |
| DEET | Acute Toxicity | Rat | Oral | 2170 - 3664 mg/kg | [6] |
| Acute Toxicity | Rabbit | Dermal | 4280 mg/kg | [7] | |
| (+)-β-Pinene | Acute Toxicity | Rat | Oral | 4700 mg/kg | |
| Acute Toxicity | Rabbit | Dermal | >5000 mg/kg |
Skin and Eye Irritation:
-
DEET: Can cause slight to moderate skin irritation and moderate to severe eye irritation.[7]
-
(+)-β-Pinene: Considered a skin irritant. Oxidized β-pinene can cause more significant skin irritation. It is reported to be a slight eye irritant.
Mechanism of Action: How They Repel
The repellent mechanisms of DEET are multifaceted and have been the subject of extensive research. In contrast, the specific molecular targets of (+)-β-pinene in mosquitoes are less well understood.
DEET:
DEET is thought to act on multiple levels of the insect's olfactory system. It can interfere with the function of odorant receptors (ORs) on the antennae of mosquitoes, making it difficult for them to recognize chemical cues from a host, such as lactic acid and carbon dioxide. Some studies suggest that DEET may also directly activate certain gustatory receptors, creating an aversive taste upon contact. The current understanding is that DEET doesn't simply mask human odor but rather confuses the insect's ability to process and respond to it.
(+)-β-Pinene:
The repellent action of (+)-β-pinene is also believed to stem from its interaction with the insect olfactory system.[5] It is hypothesized to interfere with the function of olfactory receptors, thereby disrupting the insect's ability to locate a host. While the specific receptors in mosquitoes that bind to (+)-β-pinene have not been definitively identified, research on other insects has shown that specific odorant receptors can be tuned to terpenes like pinene. For instance, in the red palm weevil, an odorant receptor has been identified that is strongly activated by α-pinene, a close isomer of β-pinene.[6] This suggests a plausible mechanism for how β-pinene might exert its repellent effects in mosquitoes.
Experimental Protocols
The following are descriptions of standard laboratory methods used to evaluate the efficacy of insect repellents.
Arm-in-Cage Assay
This is a widely used and standardized method for assessing the complete protection time of a topical repellent against biting insects, particularly mosquitoes.
Methodology:
-
Subject Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A standardized amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. The other arm may serve as a control.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Collection: The time until the first confirmed bite (or sometimes landing) is recorded. This is known as the Complete Protection Time (CPT).
-
Re-exposure (Optional): The arm may be re-exposed at set intervals to determine the duration of protection over time.
Petri Dish Repellency Assay
This method is often used for screening the spatial repellency of compounds against non-biting or crawling insects.
Methodology:
-
Preparation of Petri Dish: A piece of filter paper is cut in half. One half is treated with the test compound dissolved in a solvent, and the other half is treated with the solvent alone (control). The two halves are then placed together in a petri dish.
-
Insect Introduction: A known number of insects are released into the center of the petri dish.
-
Data Collection: After a set period, the number of insects on the treated and untreated halves of the filter paper is counted.
-
Calculation of Repellency: The percentage of repellency is calculated based on the distribution of the insects.
Signaling Pathways
The interaction of repellents with the insect olfactory system involves a cascade of events starting from the detection of volatile molecules by receptors on the antennae to the processing of these signals in the brain, ultimately leading to an avoidance behavior.
Conclusion
DEET remains the benchmark for insect repellents due to its proven long-lasting efficacy against a broad spectrum of insects. Its toxicological profile is well-characterized. (+)-β-Pinene, a natural compound, shows promise as a repellent and possesses a favorable acute toxicity profile. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its repellent efficacy against DEET. Further research, including head-to-head clinical trials and detailed mechanistic studies on its interaction with mosquito olfactory receptors, is necessary to fully elucidate its potential as a viable alternative or synergistic component in repellent formulations. The development of novel repellents will benefit from a deeper understanding of the molecular interactions between these compounds and the insect's sensory apparatus.
References
- 1. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of three insect repellents against the malaria vector Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Confirming (+)-Beta-Pinene Mediated Apoptosis: A Comparative Guide to the TUNEL Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other key methods for confirming apoptosis induced by (+)-beta-pinene. While direct quantitative data for this compound's effects as measured by the TUNEL assay is emerging, this document outlines the experimental frameworks and known signaling pathways to support rigorous investigation.
Introduction to this compound and Apoptosis
This compound, a natural bicyclic monoterpene found in the essential oils of many plants, has garnered significant interest for its potential therapeutic properties, including its anti-cancer effects.[1] Studies suggest that both α- and β-pinene can inhibit the growth of various cancer cell lines by inducing programmed cell death, or apoptosis.[2][3] The apoptotic cascade is a complex process involving distinct morphological and biochemical changes, making the choice of detection method critical for accurate assessment.
Key Signaling Pathways in Pinene-Induced Apoptosis
Research indicates that pinene isomers, including β-pinene, can trigger apoptosis through the modulation of key signaling pathways. A prominent mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins.[4][5] Pinene has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.[4][5]
Furthermore, studies have implicated the PI3K/AKT/NF-κB signaling pathway in the apoptotic effects of pinene.[6] By inhibiting this pathway, pinene can suppress cell survival signals and promote apoptosis.
Comparison of Apoptosis Detection Assays
The confirmation of apoptosis requires reliable and specific detection methods. The TUNEL assay is a widely used technique for identifying a late-stage hallmark of apoptosis: DNA fragmentation.[7] However, a comprehensive analysis often involves comparing and combining results from multiple assays that target different stages of the apoptotic process. Below is a comparison of the TUNEL assay with two other common methods: Annexin V/PI staining and caspase activity assays.
| Assay | Principle | Apoptotic Stage Detected | Advantages | Disadvantages |
| TUNEL Assay | Enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs.[8] | Late Stage[7] | High sensitivity; can be used on fixed cells and tissue sections; provides spatial information in tissues.[9] | Can also detect necrotic cells and cells with DNA damage from other sources; may not detect early-stage apoptosis.[10] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that enters cells with compromised membranes (late apoptosis/necrosis).[11] | Early to Late Stage[7] | Distinguishes between early apoptotic, late apoptotic, and necrotic cells; relatively fast protocol.[11] | Requires live, fresh cells; cell harvesting techniques can affect membrane integrity and lead to artifacts.[12] |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3) using a substrate that releases a detectable signal upon cleavage.[13] | Mid Stage[7] | Specific to caspase-dependent apoptosis; can be highly sensitive and quantitative.[14] | May not detect caspase-independent apoptosis; timing is critical as caspase activation is transient. |
Experimental Protocols
Detailed methodologies for performing the TUNEL assay and its alternatives are crucial for obtaining reliable and reproducible data.
TUNEL Assay Protocol (for Cultured Cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Wash buffer (e.g., PBS)
-
DNase I (for positive control)
-
Mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound or a vehicle control. Harvest cells and wash with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[15]
-
Positive Control (Optional): Treat a separate sample of cells with DNase I to induce DNA strand breaks.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[15]
-
Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or mount on slides with a counterstain for fluorescence microscopy.[16]
Annexin V/PI Staining Protocol
This protocol is designed for flow cytometric analysis of apoptosis.
Materials:
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
PBS (calcium and magnesium-free)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells from the treatment groups.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
PI Addition: Add PI staining solution to the cell suspension immediately before analysis.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[17]
Caspase-3 Activity Assay Protocol (Colorimetric)
This protocol provides a method for quantifying the activity of caspase-3 in cell lysates.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis in cells and prepare cell lysates using the provided lysis buffer. Incubate on ice for 10 minutes.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.
-
Reaction Initiation: Add the 2X Reaction Buffer (containing DTT) to each well, followed by the caspase-3 substrate.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[13] The level of caspase-3 activity is proportional to the color intensity.
Data Presentation
To facilitate a clear comparison of the apoptotic effects of this compound, all quantitative data should be summarized in a structured table. Below is a template that can be adapted for your experimental results.
| Treatment Group | Assay | Parameter Measured | Result (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | TUNEL | % TUNEL-positive cells | 1.0 | |
| Annexin V/PI | % Early Apoptotic (Annexin V+/PI-) | 1.0 | ||
| % Late Apoptotic (Annexin V+/PI+) | 1.0 | |||
| Caspase-3 Activity | Relative Caspase-3 Activity | 1.0 | ||
| This compound (X µM) | TUNEL | % TUNEL-positive cells | ||
| Annexin V/PI | % Early Apoptotic (Annexin V+/PI-) | |||
| % Late Apoptotic (Annexin V+/PI+) | ||||
| Caspase-3 Activity | Relative Caspase-3 Activity | |||
| Positive Control | TUNEL | % TUNEL-positive cells | ||
| Annexin V/PI | % Early Apoptotic (Annexin V+/PI-) | |||
| % Late Apoptotic (Annexin V+/PI+) | ||||
| Caspase-3 Activity | Relative Caspase-3 Activity |
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows can aid in the understanding of the complex processes involved in apoptosis research.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Comparative workflow of key apoptosis detection assays.
References
- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]
- 3. researchgate.net [researchgate.net]
- 4. lseee.net [lseee.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. biocompare.com [biocompare.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Overview [phnxflow.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Guide to Synthetic vs. Natural (+)-Beta-Pinene for Research and Development
For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that impacts experimental outcomes, scalability, and commercial viability. (+)-Beta-pinene, a bicyclic monoterpene with significant therapeutic potential, is available from both natural and synthetic sources. This guide provides an objective comparison of the cost-effectiveness, performance, and production methodologies of synthetic versus natural this compound, supported by experimental data and protocols to inform your procurement decisions.
Executive Summary
Natural this compound is primarily obtained through the fractional distillation of crude sulfate (B86663) turpentine (B1165885), a byproduct of the paper and pulp industry. Its cost is intrinsically linked to the forestry sector. Synthetic this compound is most commonly produced via the isomerization of (+)-alpha-pinene, the major component of turpentine. While both sources can yield high-purity products, their cost-effectiveness and impurity profiles differ, which can have significant implications for research and pharmaceutical applications. This guide will delve into these differences to provide a clear framework for decision-making.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing natural and synthetic this compound.
Table 1: Cost Comparison of Raw Materials and Final Product
| Parameter | Natural this compound | Synthetic this compound |
| Primary Raw Material | Crude Sulfate Turpentine (CST) | High-Purity (+)-Alpha-Pinene |
| Raw Material Cost | CST is priced at approximately US$0.15-0.30/kg.[1] | High-purity (+)-alpha-pinene can range from approximately $26.65 to $690 for various quantities, with bulk pricing being lower.[2][3][4] |
| Indicative Final Product Price | Prices for natural beta-pinene (B31000) can be around 40-50% higher than alpha-pinene-rich turpentine.[1] | Dependent on the cost of the alpha-pinene (B124742) feedstock and the efficiency of the isomerization process. |
Table 2: Performance and Purity Comparison
| Parameter | Natural this compound | Synthetic this compound |
| Typical Purity | Can exceed 98% with efficient fractional distillation.[5] | Commercially available with purity often ≥98%.[6] |
| Typical Yield | Dependent on the concentration of beta-pinene in the crude turpentine, which can vary. | High conversion rates of alpha-pinene to beta-pinene are reported, often exceeding 95%. |
| Key Impurities | Other terpenes from the natural source (e.g., alpha-pinene, limonene, camphene). | Unreacted alpha-pinene, byproducts of isomerization such as camphene, limonene, and other terpene isomers.[7] |
| Chiral Purity | Dependent on the natural source. | Dependent on the chirality of the starting alpha-pinene. |
Experimental Protocols
Protocol 1: Extraction of Natural this compound by Fractional Distillation of Turpentine
This protocol outlines a laboratory-scale method for the separation of this compound from turpentine oil.
Objective: To isolate this compound from a mixture of terpenes in turpentine oil.
Materials:
-
Crude sulfate turpentine
-
Boiling chips or magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[8][9][10]
-
Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with crude sulfate turpentine and add boiling chips or a magnetic stir bar.[8]
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: The more volatile components will begin to vaporize and rise through the fractionating column.
-
The first fraction will be rich in alpha-pinene (boiling point: 155-156°C).[2] Collect this fraction in a separate receiving flask.
-
As the temperature rises, the fraction containing beta-pinene will begin to distill. The boiling point of beta-pinene is approximately 165-167°C.[6]
-
Carefully monitor the temperature at the distillation head and collect the fraction that distills within the boiling range of beta-pinene.
-
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of the isolated beta-pinene.
Protocol 2: Synthesis of this compound by Isomerization of (+)-Alpha-Pinene
This protocol describes a general method for the catalytic isomerization of (+)-alpha-pinene to this compound.
Objective: To synthesize this compound from (+)-alpha-pinene using a catalyst.
Materials:
-
High-purity (+)-alpha-pinene
-
Catalyst (e.g., palladium on diatomite, or an acid catalyst like a solid superacid)[11]
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
-
Solvent (if required by the specific catalytic system)
-
Quenching agent (e.g., water or a mild base)
-
Extraction solvent (e.g., diethyl ether or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reactant and Catalyst Addition: Add the (+)-alpha-pinene and the catalyst to the reaction flask. If a solvent is used, add it at this stage.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 120-180°C for a palladium on diatomite catalyst) and stir for the specified time (e.g., 0.5-1 hour).[12]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding the appropriate quenching agent.
-
Work-up:
-
If a solvent was used, perform a liquid-liquid extraction to separate the organic product from the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation to isolate the this compound from any unreacted starting material and byproducts.
-
Analysis: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS and NMR spectroscopy.
Mandatory Visualizations
Signaling Pathways of this compound
This compound has demonstrated significant anti-inflammatory and antimicrobial properties. Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. alpha-Pinene price,buy alpha-Pinene - chemicalbook [chemicalbook.com]
- 3. 1200ml Alpha-Pinene 100% natural Terpene FG | eBay [ebay.com]
- 4. bulkaroma.com [bulkaroma.com]
- 5. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]
- 6. Beta Pinene Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 7. researchgate.net [researchgate.net]
- 8. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 9. Purification [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
The Validation of (+)-β-Pinene as a Robust Biomarker in Plant Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for understanding plant health, stress responses, and the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of (+)-β-pinene as a biomarker in plant metabolomics, supported by experimental data and detailed protocols. We objectively assess its performance against other volatile organic compounds (VOCs) and delve into the signaling pathways governing its production.
(+)-β-Pinene, a bicyclic monoterpene, is a prominent component of the volatile emissions from a wide array of plant species. Its role extends beyond contributing to plant aroma; it is a key signaling molecule involved in defense against both biotic and abiotic stresses. The quantitative analysis of (+)-β-pinene can serve as a sensitive indicator of a plant's physiological state, making it a strong candidate as a biomarker for stress detection and monitoring.
Comparative Analysis of (+)-β-Pinene and Alternative Volatile Biomarkers
The selection of a biomarker hinges on its specificity, sensitivity, and the reliability of its correlation with a particular physiological state or stressor. Below is a comparative analysis of (+)-β-pinene against other commonly studied plant-derived volatile biomarkers.
| Biomarker | Chemical Class | Common Stress Indicators | Advantages | Limitations | Key References |
| (+)-β-Pinene | Monoterpene | Herbivory, pathogen infection, drought, oxidative stress | High volatility allows for non-invasive sampling; rapid changes in emission rates upon stress; involved in direct and indirect defense. | Emission can be influenced by multiple stressors, requiring careful experimental design to ensure specificity. | [1][2][3] |
| α-Pinene | Monoterpene | Herbivory, fungal pathogens, heat stress | Often co-emitted with β-pinene, providing a combinatorial biomarker signature; well-characterized biosynthetic pathway. | Similar to β-pinene, can be induced by a broad range of stimuli. | [3][4][5] |
| Limonene | Monoterpene | Oxidative stress, herbivory | Strong antioxidant properties; its presence can indicate a plant's capacity to mitigate oxidative damage. | Biosynthesis can be developmentally regulated, potentially confounding stress-related changes. | [4] |
| (Z)-3-Hexenal | Green Leaf Volatile (GLV) | Mechanical wounding, herbivory | Rapidly released upon tissue damage, serving as an immediate indicator of physical injury. | Short-lived and can be rapidly converted to other compounds, making quantification challenging. | [2] |
| Methyl Salicylate | Phenylpropanoid | Pathogen infection (especially biotrophic pathogens) | A key signaling molecule in systemic acquired resistance (SAR); highly specific to certain types of pathogen attack. | Not typically induced by abiotic stresses, limiting its scope as a general stress biomarker. | [6] |
| β-Caryophyllene | Sesquiterpene | Herbivory, attraction of natural enemies | Larger and less volatile than monoterpenes, potentially providing longer-lasting signals; plays a role in below-ground defense. | Lower volatility can make headspace collection less efficient compared to monoterpenes. | [3] |
Experimental Protocols
Accurate and reproducible quantification of (+)-β-pinene is crucial for its validation as a biomarker. The following section details a standard experimental workflow for the analysis of plant volatiles.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for (+)-β-Pinene Quantification
This protocol outlines the steps for collecting and analyzing volatile organic compounds, including (+)-β-pinene, from plant headspace.
1. Plant Material and Stress Treatment:
-
Grow plants under controlled environmental conditions (e.g., temperature, light, humidity).
-
Apply the desired stress treatment (e.g., controlled drought, mechanical wounding to simulate herbivory, or inoculation with a pathogen). Include a control group of unstressed plants.
2. Volatile Collection (HS-SPME):
-
Enclose the plant or a specific plant part (e.g., a leaf) in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating) to the headspace of the enclosed plant material for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.[7]
3. GC-MS Analysis:
-
Immediately after sampling, insert the SPME fiber into the heated injection port of a gas chromatograph (GC) for thermal desorption of the collected volatiles.
-
GC Conditions (example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Conditions (example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
-
4. Data Analysis and Quantification:
-
Identify (+)-β-pinene and other compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and by comparing their retention times to those of authentic standards.
-
For quantification, create a calibration curve using known concentrations of a pure (+)-β-pinene standard. The peak area of (+)-β-pinene in the sample chromatogram can then be used to determine its concentration. An internal standard can be added to improve accuracy.
Signaling Pathways and Visualization
The production and emission of (+)-β-pinene are tightly regulated by complex signaling networks within the plant, primarily involving the hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Biosynthesis of (+)-β-Pinene
The biosynthesis of (+)-β-pinene occurs through the methylerythritol phosphate (B84403) (MEP) pathway, primarily located in the plastids. The key precursor is geranyl pyrophosphate (GPP), which is cyclized by a specific terpene synthase, (+)-β-pinene synthase.
Stress-Induced Signaling Pathways Leading to (+)-β-Pinene Emission
Upon perception of stress, such as herbivore attack or pathogen infection, plants activate signaling cascades that lead to the increased synthesis and release of defense compounds, including (+)-β-pinene. The jasmonic acid (JA) pathway is a central regulator of defense against herbivores and necrotrophic pathogens, while the salicylic acid (SA) pathway is primarily involved in defense against biotrophic pathogens.
Conclusion
(+)-β-Pinene presents a compelling case as a valuable biomarker in plant metabolomics. Its responsiveness to a range of significant biotic and abiotic stressors, coupled with the availability of robust analytical methods for its detection and quantification, positions it as a key tool for researchers. While its broad inducibility requires careful experimental design to ensure specificity, its role in well-defined signaling pathways provides a solid foundation for its application in fundamental plant science and applied agricultural and pharmaceutical research. The provided protocols and pathway diagrams serve as a foundational resource for the validation and utilization of (+)-β-pinene as a reliable indicator of plant physiological status.
References
- 1. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]
- 2. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of (E)-β-caryophyllene synthase and α/β-pinene synthase potentially involved in constitutive and herbivore-induced terpene formation in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous monoterpenes mitigate H2O2-induced lipid damage but do not attenuate photosynthetic decline during water deficit in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hotter droughts alter resource allocation to chemical defenses in piñon pine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of Volatile Organic Compounds from Four Plant Growth-Promoting Rhizobacteria by SPME–GC–MS: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-beta-Pinene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (+)-beta-Pinene is critical for laboratory safety and environmental protection. As a flammable liquid and a substance hazardous to aquatic life, this compound requires specific handling and disposal procedures in accordance with federal, state, and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper management of this compound waste.
Immediate Safety and Handling Considerations
This compound is classified as a hazardous waste due to its flammability and potential environmental impact.[1][2][3] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is illegal and can lead to fires, environmental contamination, and significant penalties.[1][4]
Key safety precautions to observe when handling this compound waste include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][6]
-
Ignition Sources: Keep this compound and its waste away from all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools when handling containers.[1]
Regulatory Framework for Hazardous Waste Disposal
The primary federal regulation governing the disposal of hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[2][7] Under RCRA, generators of hazardous waste are categorized based on the quantity of waste produced per calendar month. These categories determine the specific requirements for on-site accumulation and disposal.
Table 1: EPA Hazardous Waste Generator Categories
| Generator Category | Monthly Generation of Hazardous Waste | Monthly Generation of Acutely Hazardous Waste | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kilograms (approx. 2,200 lbs) | > 1 kilogram (approx. 2.2 lbs) | Up to 90 days in compliant storage areas |
| Small Quantity Generator (SQG) | > 100 kilograms but < 1,000 kilograms | ≤ 1 kilogram | Up to 180 days (or 270 days if waste must be shipped > 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kilograms (approx. 220 lbs) | ≤ 1 kilogram | No time limit, but quantity limits apply (≤ 1,000 kg on-site) |
Source: U.S. Environmental Protection Agency (EPA)[2]
It is the responsibility of the waste generator to determine their generator status and comply with the corresponding regulations for waste accumulation, labeling, and disposal.[8]
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the standard steps for the proper disposal of this compound and materials contaminated with it.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all liquid this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[9] For flammable liquids, glass bottles or metal safety cans are appropriate for smaller quantities, while larger quantities may require specialized drums.[4][7]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[10] Specifically, keep it segregated from corrosive, reactive, and oxidizing materials.
-
Solid Waste: Absorbent materials used to clean up spills of this compound, such as vermiculite, sand, or diatomaceous earth, must also be treated as hazardous waste.[1][5][11] Collect these materials in a separate, clearly labeled container.
Step 2: Container Labeling
Properly label the waste container as soon as you begin accumulating waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Flammable Liquid")
-
The date when waste was first added to the container (accumulation start date)
Step 3: On-site Accumulation and Storage
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[7]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Storage Area: Store the waste in a designated satellite accumulation area or a central hazardous waste storage area that is secure and away from general laboratory traffic. The storage area for flammable liquids should be cool and well-ventilated.[1][6]
Step 4: Arranging for Disposal
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from the point of generation to its final disposal, a system known as "cradle-to-grave" management.[8]
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
A container is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container.
-
The first rinse of an empty this compound container with a solvent must be collected and disposed of as hazardous waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.
Advanced Treatment and Disposal Methodologies
For larger scale operations, more advanced methods for treating terpene-containing waste streams may be employed, though these are generally not feasible for a standard laboratory setting. One such method is biofiltration.
Experimental Protocol: Removal of beta-Pinene (B31000) via Compost Biofilter
A study has demonstrated the effective removal of beta-pinene from air streams using a compost biofilter. This method relies on microorganisms within the compost to break down the organic compound.
-
Methodology: An air stream containing beta-pinene is passed through a packed bed of compost. The efficiency of removal is dependent on factors such as the flow rate of the air stream, the concentration of beta-pinene, and the contact time with the compost material.
-
Results: At lower inlet concentrations and flow rates, removal efficiencies of over 90% have been observed for beta-pinene.[10] The maximum elimination capacity was found to be 10.3 g/m³-hr at a critical loading of 150.1 g/m³-hr.[10] This method presents a potential for environmentally friendly disposal on an industrial scale but is not a practical solution for the disposal of liquid waste from a laboratory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hazardous Waste Regulations [rila.org]
- 3. fishersci.com [fishersci.com]
- 4. triumvirate.com [triumvirate.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste [epa.illinois.gov]
- 9. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling (+)-beta-Pinene
Essential Safety and Handling Guide for (+)-β-Pinene
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (+)-β-Pinene. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods to ensure laboratory safety and build confidence in chemical handling.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for (+)-β-Pinene. Adherence to these exposure limits is critical for personnel safety.
| Parameter | Value | Reference |
| Flash Point | 35°C (95°F) | [1][2] |
| ACGIH TLV-TWA | 20 ppm (112 mg/m³) | [3][4] |
| LD50 Oral (Rat) | >5000 mg/kg | [5] |
| LD50 Dermal (Rabbit) | >5000 mg/kg | [5] |
Operational Plan: Handling and Emergencies
Proper handling of (+)-β-Pinene is crucial due to its flammability, potential for skin irritation and allergic reactions, and aspiration hazard.[1][5][6]
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling (+)-β-Pinene.[1][6][7]
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[5][8][9]
-
Hand Protection: Use impervious, chemical-resistant gloves (e.g., Nitrile rubber).[5][6][9] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[10]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.[6][7] Contaminated clothing should be removed immediately and washed before reuse.[1][5]
-
Respiratory Protection: All handling of (+)-β-Pinene must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If engineering controls are insufficient to maintain exposure below the occupational limit, an appropriate respirator is necessary.[5][6]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[11]
-
Assemble all necessary equipment (e.g., non-sparking tools, groundable containers) before handling the chemical.[1][11]
-
Keep all ignition sources, such as heat, sparks, and open flames, away from the handling area.[1][5][12]
-
-
Chemical Transfer and Use:
-
Post-Handling:
Storage
-
Store (+)-β-Pinene in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11][12]
-
The storage area should be secured and accessible only to authorized personnel.[1][11][12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8][11]
Emergency Spill Protocol
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[1][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][6][8][11]
-
Use non-sparking tools to collect the absorbed material.[1][11]
-
Place the waste into a suitable, labeled, and sealed container for hazardous waste disposal.[6][11]
-
Do not allow the spilled material to enter drains or waterways.[11][12][13]
-
Disposal Plan
(+)-β-Pinene and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Collect all (+)-β-Pinene waste, including unused product and contaminated absorbents, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
-
-
Disposal Procedure:
Visual Workflow for Handling (+)-β-Pinene
The following diagram illustrates the logical workflow for the safe handling and disposal of (+)-β-Pinene.
Caption: Workflow for safe handling and disposal of (+)-β-Pinene.
References
- 1. vigon.com [vigon.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. β-PINENE | Occupational Safety and Health Administration [osha.gov]
- 5. response.epa.gov [response.epa.gov]
- 6. extrasynthese.com [extrasynthese.com]
- 7. echemi.com [echemi.com]
- 8. semiochemical.com [semiochemical.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. axxence.de [axxence.de]
- 13. fishersci.it [fishersci.it]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
